molecular formula C9H9N3O2S B1499003 4-(1H-Pyrazol-1-YL)benzenesulfonamide CAS No. 51891-85-1

4-(1H-Pyrazol-1-YL)benzenesulfonamide

Cat. No.: B1499003
CAS No.: 51891-85-1
M. Wt: 223.25 g/mol
InChI Key: UJLPVGLFJFFLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-yl)benzenesulfonamide (CAS 51891-85-1) is a high-purity chemical building block of significant interest in medicinal chemistry and infectious disease research. This compound serves as a core structural template for the development of novel therapeutic agents, most notably as the fundamental scaffold of the selective COX-2 inhibitor Celecoxib . Its versatility arises from the modular structure, allowing for diverse substitutions on both the pyrazole and benzenesulfonamide rings to fine-tune pharmacological properties . In scientific research, this compound and its derivatives have demonstrated promising biological activities. A key area of investigation is its antileishmanial properties. Studies have shown that specific derivatives exhibit potent in vitro activity against Leishmania infantum and Leishmania amazonensis , with an efficacy profile similar to the reference drug pentamidine but with lower cytotoxicity, highlighting its potential as a lead compound for neglected disease research . Furthermore, related pyrazole-based benzenesulfonamide derivatives are being explored as potent inhibitors of various human carbonic anhydrase isoforms (hCA), enzymes linked to conditions like glaucoma, epilepsy, and cancer . The synthetic route to this compound typically involves a regioselective electrophilic aromatic substitution on a 1-phenylpyrazole derivative using chlorosulfonic acid to form a key sulfonyl chloride intermediate, followed by reaction with an amine . The product is characterized by techniques including IR, 1H-NMR, and 13C-NMR spectroscopy. This product is provided for research applications as part of drug discovery and chemical biology programs. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLPVGLFJFFLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655673
Record name 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51891-85-1
Record name 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide, a key scaffold in medicinal chemistry and a notable component of various pharmacologically active agents. This document moves beyond a mere recitation of procedural steps, offering a detailed exploration of the underlying chemical principles, critical experimental parameters, and the rationale behind methodological choices. The synthesis is primarily centered around the classical and robust Knorr pyrazole synthesis, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] This guide is structured to provide researchers and drug development professionals with the necessary insights for successful, reproducible, and scalable synthesis, including detailed protocols for starting material preparation, the main cyclization reaction, and rigorous purification and characterization of the final product.

Introduction: The Significance of the Pyrazole-Benzenesulfonamide Scaffold

The this compound core is a privileged structure in modern drug discovery. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in a wide array of therapeutic agents exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4] Its fusion with a benzenesulfonamide group often enhances its biological activity and pharmacokinetic profile.

Notably, this scaffold is the foundation of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used in the treatment of arthritis and acute pain.[5][6][7][8][9] The sulfonamide group plays a crucial role in the selective binding of celecoxib to the COX-2 enzyme.[5] The synthesis of this and related compounds is therefore of significant interest to the pharmaceutical industry. This guide will focus on a well-established and adaptable synthetic route.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, points to two primary precursors: a substituted hydrazine and a 1,3-dicarbonyl compound. This approach is rooted in the Knorr pyrazole synthesis, a reliable and widely utilized method for constructing the pyrazole ring.[3][10]

G Target This compound Disconnect1 C-N Bond Formation (Knorr Pyrazole Synthesis) Target->Disconnect1 Precursors Starting Materials Disconnect1->Precursors Hydrazine 4-Sulfamoylphenylhydrazine Precursors->Hydrazine Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Malondialdehyde or equivalent) Precursors->Dicarbonyl G Start 4-Chlorobenzenesulfonamide Intermediate 4-Sulfamoylphenylhydrazine (Free Base) Start->Intermediate Nucleophilic Aromatic Substitution Reagent1 Hydrazine Hydrate Reagent1->Intermediate Product 4-Sulfamoylphenylhydrazine Hydrochloride Intermediate->Product Salt Formation Reagent2 HCl Reagent2->Product

Caption: Synthesis of 4-sulfamoylphenylhydrazine hydrochloride.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Chlorobenzenesulfonamide191.6419.16 g0.1
Hydrazine hydrate (~64%)50.06 (as N2H4)31.3 g~0.4
Methanol32.04As needed-
Concentrated HCl36.46As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzenesulfonamide in water.

  • Addition of Hydrazine: Add hydrazine hydrate to the suspension.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product, 4-sulfamoylphenylhydrazine, will precipitate out of the solution.

  • Isolation of Free Base: Collect the precipitate by filtration and wash with cold water. The crude product can be used directly in the next step or recrystallized from a suitable solvent like ethanol/water for higher purity.

  • Salt Formation: Suspend the crude 4-sulfamoylphenylhydrazine in methanol.

  • Acidification: Slowly add concentrated hydrochloric acid with stirring. The hydrochloride salt will precipitate.

  • Final Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the 4-sulfamoylphenylhydrazine hydrochloride by filtration, wash with cold methanol, and dry under vacuum.

Core Synthesis: Cyclocondensation to Form this compound

This step constitutes the formation of the pyrazole ring via a cyclocondensation reaction. The reaction of 4-sulfamoylphenylhydrazine hydrochloride with a 1,3-dicarbonyl compound is typically carried out in an alcoholic solvent, often with an acid catalyst. [1][6]

The Knorr Pyrazole Synthesis Mechanism

The reaction proceeds through a well-established mechanism:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

  • Final Dehydration: A second dehydration step leads to the formation of the aromatic pyrazole ring.

The use of a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl can lead to the formation of regioisomers. [10]However, for the synthesis of the parent this compound, a symmetrical dicarbonyl equivalent like malondialdehyde is used, thus avoiding issues of regioselectivity.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Sulfamoylphenylhydrazine hydrochloride223.6822.37 g0.1
Malondialdehyde bis(dimethyl acetal)164.2016.42 g0.1
Ethanol46.07200 mL-
Concentrated HCl36.46catalytic-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-sulfamoylphenylhydrazine hydrochloride and malondialdehyde bis(dimethyl acetal) in ethanol.

  • Acid Catalyst: Add a few drops of concentrated hydrochloric acid to the mixture. The acidic conditions facilitate both the in-situ generation of malondialdehyde from its acetal and the subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may begin to crystallize out of the solution.

  • Isolation: If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white to off-white solid.

Characterization and Quality Control

Rigorous characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the molecule. The spectra should be consistent with the assigned structure of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the SO₂ group of the sulfonamide (typically in the range of 1330-1630 cm⁻¹), as well as N-H and C-H stretching frequencies. [11]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) and serves as a final confirmation of purity and empirical formula.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low YieldIncomplete reaction, side reactions, or loss during work-up.Increase reaction time, ensure anhydrous conditions if necessary, optimize recrystallization solvent.
Impure ProductIncomplete reaction, presence of starting materials or side products.Optimize purification method (e.g., column chromatography if recrystallization is insufficient), ensure purity of starting materials.
Reaction StallsInsufficient catalyst, low temperature.Add more acid catalyst, ensure the reaction is at a consistent reflux.

Safety Considerations

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound via the Knorr pyrazole synthesis is a robust and reliable method that is well-suited for both laboratory-scale and larger-scale production. By carefully controlling the reaction conditions and ensuring the purity of the starting materials, high yields of the desired product can be achieved. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important chemical entity for their drug discovery and development endeavors.

References

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (n.d.). National Institutes of Health.
  • Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020, October 20). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022, July 26). MDPI. Retrieved January 6, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 6, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved January 6, 2026, from [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025, August 6). Retrieved January 6, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Synthesis of this compound derivatives 3a–g... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Process for 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.

Sources

A Technical Guide to the Mechanism of Action of the 4-(1H-Pyrazol-1-YL)benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-pyrazol-1-yl)benzenesulfonamide core is a privileged scaffold in modern medicinal chemistry, most notably forming the foundation of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. This technical guide provides an in-depth exploration of the primary mechanism of action associated with this pharmacophore: the selective inhibition of the COX-2 enzyme. We will dissect the molecular interactions that govern this selectivity, detail the downstream anti-inflammatory and analgesic effects, and present the experimental workflows used to validate this mechanism. Furthermore, this guide will explore secondary and emerging mechanisms of action, including COX-2 independent pathways in oncology and the scaffold's utility in developing agents for other therapeutic areas. By synthesizing structural biology, pharmacology, and experimental methodology, this document serves as a comprehensive resource for professionals engaged in the research and development of anti-inflammatory and related therapeutic agents.

Part 1: The this compound Scaffold: A Cornerstone of Selective Inhibition

The this compound structure is a diaryl-substituted pyrazole that has become a cornerstone in the design of targeted anti-inflammatory drugs.[1][2] Its significance is anchored in its role as the central scaffold for Celecoxib (SC-58635), a non-steroidal anti-inflammatory drug (NSAID) that gained prominence for its ability to selectively inhibit the COX-2 enzyme.[3][4][5] The versatility of this chemical framework allows for diverse substitutions on both the pyrazole and benzenesulfonamide rings, enabling chemists to fine-tune pharmacological properties and explore a wide range of biological activities.[6][7] While its most celebrated application is in inflammation, derivatives of this scaffold have shown promise as anticancer, antileishmanial, and carbonic anhydrase inhibitors, highlighting its broad therapeutic potential.[8][9][10]

Part 2: Primary Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The defining mechanism of action for Celecoxib and its related analogues is the potent and selective inhibition of COX-2.[1][11] This selectivity is the key to its therapeutic profile, differentiating it from traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms.[12]

The Arachidonic Acid Cascade and COX Isoforms

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[13][14] These lipid mediators are integral to numerous physiological and pathological processes.

  • COX-1: Is a constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that regulate normal physiological functions, such as protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[11][15]

  • COX-2: Is typically an inducible enzyme, with low expression in most tissues. Its expression is significantly upregulated at sites of inflammation by stimuli like cytokines, growth factors, and tumor promoters.[12][15] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[16]

The "COX-2 hypothesis" posited that selective inhibition of COX-2 could provide the anti-inflammatory benefits of traditional NSAIDs while avoiding the gastrointestinal side effects associated with COX-1 inhibition.[8]

Molecular Basis of COX-2 Selectivity

The selectivity of the this compound scaffold is a classic example of structure-based drug design. The key structural difference between COX-1 and COX-2 lies in their active sites. The COX-2 active site is approximately 20% larger than that of COX-1 and, crucially, possesses a hydrophilic side pocket.[11][12]

The mechanism of selective inhibition is as follows:

  • Binding to the Active Site: The diaryl-substituted pyrazole core of the molecule fits within the main channel of the COX-2 active site.

  • Sulfonamide Interaction: The polar sulfonamide (-SO2NH2) side chain of the benzenesulfonamide ring extends into and forms hydrogen bonds with the hydrophilic side pocket of the COX-2 enzyme.[12][13]

  • Steric Hindrance in COX-1: In the COX-1 active site, this side pocket is blocked by a bulky isoleucine residue (Ile523), preventing the sulfonamide moiety from binding. This steric hindrance is the primary reason for the scaffold's low affinity for COX-1 at therapeutic concentrations.[12]

This targeted interaction reversibly inhibits the enzyme, blocking the conversion of arachidonic acid and thereby preventing the synthesis of pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).[12][13] The resulting decrease in prostaglandin levels alleviates the classic signs of inflammation: pain, swelling, redness, and heat.[16]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Physiological Prostaglandins PGH2_1->Prostanoids_1 Isomerases Prostanoids_2 Inflammatory Prostaglandins PGH2_2->Prostanoids_2 Isomerases GI_Protection GI_Protection Prostanoids_1->GI_Protection Gastric Protection, Platelet Function Inflammation Inflammation Prostanoids_2->Inflammation Pain, Fever, Inflammation Inhibitor 4-(1H-Pyrazol-1-YL) benzenesulfonamide (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and Point of Selective COX-2 Inhibition.

Part 3: Experimental Validation of the Mechanism

A multi-tiered experimental approach is essential to rigorously validate the selective COX-2 inhibitory activity of any compound based on the this compound scaffold.

Experimental Workflow Diagram

Workflow A Step 1: In Vitro Enzyme Assays B Step 2: Cell-Based Assays A->B A_desc Determine IC50 for COX-1 and COX-2. Calculate Selectivity Index (SI). A->A_desc C Step 3: In Vivo Animal Models B->C B_desc Measure inhibition of PGE2 production in whole blood or cell lines (e.g., macrophages). B->B_desc C_desc Assess anti-inflammatory and analgesic efficacy in models like Carrageenan-Induced Paw Edema. C->C_desc

Caption: Standard workflow for validating selective COX-2 inhibitors.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) for each enzyme isoform, which is crucial for calculating the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

Objective: To quantify the potency and selectivity of a test compound against purified human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available, purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and a co-factor such as glutathione.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., Celecoxib as a positive control, a vehicle like DMSO as a negative control) to the wells. Incubate with the respective enzyme (COX-1 or COX-2) for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add arachidonic acid as the substrate to all wells to initiate the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

  • Quantification of Prostaglandin: The primary product, PGH2, is unstable. It is typically reduced to PGF2α by stannous chloride. The concentration of PGF2α is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value for each enzyme. The Selectivity Index (SI) is then calculated.

Data Presentation: Celecoxib as a Reference Compound

The following table summarizes typical inhibitory data for Celecoxib, illustrating its high selectivity for COX-2.

Enzyme IsoformIC50 (nM)Selectivity Index (COX-1/COX-2)
COX-1 >3000\multirow{2}{*}{>300}
COX-2 9
Note: Data derived from literature.[6] Actual values may vary based on assay conditions.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[3]

Objective: To evaluate the ability of a test compound to reduce inflammation in vivo.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., Celecoxib or Indomethacin).

  • Induction of Inflammation: After a set time (e.g., 60 minutes post-drug administration), inject a 1% solution of carrageenan (a potent inflammatory agent) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume is calculated as the percentage of edema relative to the initial volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. This demonstrates the compound's in vivo anti-inflammatory efficacy.

Part 4: Exploring Mechanisms Beyond COX-2 Inhibition

While selective COX-2 inhibition is the primary mechanism for the anti-inflammatory and analgesic effects of the this compound scaffold, extensive research, particularly in oncology, has revealed potential secondary and COX-2 independent pathways.[12]

  • Anticancer Activity: Increased COX-2 expression is linked to several types of cancer.[8] Celecoxib has been shown to reduce the risk of colorectal adenomas and affect pathways involved in malignant transformation.[12] Some of these effects may be independent of COX-2 inhibition and include:

    • Binding to Cadherin-11: Celecoxib can bind to this protein, which may contribute to a reduction in cancer progression.[12]

    • Induction of Apoptosis: Studies report that Celecoxib can induce programmed cell death in tumor cells.[8]

    • Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be inhibited by Celecoxib.[8][17]

  • Carbonic Anhydrase Inhibition: Derivatives of the this compound scaffold have been designed to inhibit human carbonic anhydrase (hCA) isoforms, which are linked to glaucoma and cancer.[6][18]

  • PI3K/Akt/mTOR Pathway Modulation: Recent studies have explored derivatives for treating inflammatory bowel disease, with evidence suggesting they may act by suppressing the PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes including inflammation.[19]

  • Antiparasitic Activity: The scaffold has been successfully modified to create compounds with potent activity against parasites like Leishmania donovani and Leishmania infantum, demonstrating its utility beyond inflammation.[6][9][20]

Part 5: Structure-Activity Relationship (SAR) and Drug Development Insights

The development of Celecoxib from the parent this compound scaffold is a case study in medicinal chemistry optimization.[3]

  • The Benzenesulfonamide Moiety: This group is the primary determinant of COX-2 selectivity. It is essential for interacting with the hydrophilic side pocket of the enzyme.[12][13]

  • Substitutions on the Pyrazole Ring: The potency and pharmacokinetics of the molecule are heavily influenced by the substituents at the 3 and 5 positions of the pyrazole ring.

    • 3-Position: The presence of a trifluoromethyl (-CF3) group in Celecoxib enhances its binding affinity and potency.

    • 5-Position: The 4-methylphenyl (p-tolyl) group at this position also contributes significantly to the compound's high affinity for the COX-2 active site.[3]

Extensive SAR studies have shown that modifications at these positions, such as adding potential metabolic sites, can be used to optimize the compound's plasma half-life and overall pharmacokinetic profile.[3]

Part 6: Conclusion and Future Directions

The this compound scaffold is a powerful and versatile platform in drug discovery. Its primary mechanism of action, the selective inhibition of the COX-2 enzyme, is well-established and has been successfully translated into effective anti-inflammatory and analgesic therapies. The structural basis for this selectivity is a textbook example of rational drug design, hinging on the interaction of the sulfonamide group with a unique side pocket in the COX-2 active site.

The future of this scaffold is twofold. First, there is continued interest in refining COX-2 inhibitors to further improve safety profiles, particularly concerning cardiovascular risks that have been associated with the "coxib" class.[14] Second, the exploration of COX-2 independent mechanisms and the scaffold's adaptability for creating multi-target agents for complex diseases like cancer, inflammatory bowel disease, and neglected parasitic infections represents a vibrant and promising area of research.[10][18][19] The continued investigation of this privileged structure will undoubtedly yield new therapeutic agents with novel mechanisms of action.

References

Introduction: A Scaffold of Significant Pharmacological Interest

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

This compound is a heterocyclic compound that has garnered substantial attention in the fields of medicinal chemistry and drug development. It serves as the foundational core of several biologically active molecules, most notably as the central scaffold for the selective COX-2 inhibitor, Celecoxib.[1][2] Its structural architecture, featuring a pyrazole ring linked to a benzenesulfonamide moiety, provides a versatile template for chemical modification. This allows for the fine-tuning of its pharmacological profile, leading to the exploration of this compound and its derivatives for a range of therapeutic applications. Beyond its well-established role in developing anti-inflammatory agents, research has uncovered its potential as an inhibitor of human carbonic anhydrase (hCA) isoforms and as a promising agent against neglected diseases like leishmaniasis.[2][3][4][5]

This guide provides a comprehensive overview of the core chemical properties of this compound, offering in-depth insights into its synthesis, characterization, reactivity, and biological significance for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecule consists of a five-membered aromatic pyrazole ring attached via a nitrogen atom to a benzene ring, which in turn bears a sulfonamide functional group at the para position. This arrangement is crucial for its biological activity, with the sulfonamide group often playing a key role in binding to enzyme active sites.

Table 1: Physicochemical Properties of this compound and Key Derivatives

PropertyThis compoundCelecoxib (A Key Derivative)
CAS Number 51891-85-1[2][6]169590-42-5[7][8]
Molecular Formula C₉H₉N₃O₂S[6]C₁₇H₁₄F₃N₃O₂S[9]
Molecular Weight 223.25 g/mol [6]381.37 g/mol [10]
Appearance Off-white to grey solid[6]Pale yellow or white to off-white solid[8]
Melting Point Data for specific derivatives available, e.g., a pyrazolone derivative melts at 166-167°C[11]Varies by source, typically in the range of 157-159°C
Solubility Generally soluble in DMSO, ethanol.[8] Water solubility is low; a related derivative showed water solubility of 45.9 mg/100 cm³ at 37°C.[11]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] Very low water solubility (7mg/L at 25°C).[8]
Storage Store at 2-8°C[6][8]Store at 2-8°C. Stable for 1 year as supplied.[8]

Synthesis and Mechanistic Insights

The most prevalent and industrially significant method for synthesizing the 4-(pyrazol-1-yl)benzenesulfonamide scaffold is the Knorr pyrazole synthesis .[12][13][14] This reaction is a cyclocondensation process that provides a direct and efficient route to the pyrazole ring system.

Causality of the Knorr Synthesis

The reaction's success hinges on the electrophilic nature of the carbonyl carbons in a 1,3-dicarbonyl compound and the nucleophilic character of the hydrazine nitrogens. The key starting materials are:

  • A Hydrazine Derivative: For this specific scaffold, 4-hydrazinobenzenesulfonamide hydrochloride (or its free base) is the critical precursor.[5][7][15] This molecule provides the benzenesulfonamide portion and one of the nitrogen atoms for the pyrazole ring.

  • A 1,3-Dicarbonyl Compound: This reactant provides the carbon backbone of the pyrazole ring. The choice of substituents on the dicarbonyl compound dictates the final substitution pattern on the pyrazole ring, which is a common strategy in drug design to modulate activity.[16][17] For example, the synthesis of Celecoxib utilizes 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[7][17]

The reaction proceeds via initial nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable, aromatic pyrazole ring.[13] The reaction can be performed with or without an acid catalyst.[12][14]

General Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product R1 4-Hydrazinobenzenesulfonamide (Hydrazine Derivative) P1 Cyclocondensation (Knorr Pyrazole Synthesis) R1->P1 Nucleophile R2 1,3-Dicarbonyl Compound (e.g., Substituted Diketone) R2->P1 Electrophile FP This compound (Substituted Core Scaffold) P1->FP Dehydration & Aromatization

Caption: Knorr synthesis workflow for this compound.

Experimental Protocol: General Synthesis

This protocol describes a generalized, self-validating procedure for the synthesis of this compound derivatives.

Objective: To synthesize a substituted this compound via Knorr cyclocondensation.

Materials:

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq)

  • Substituted 1,3-dicarbonyl compound (1.0 - 1.1 eq)

  • Ethanol or Toluene (as solvent)[14]

  • Glacial Acetic Acid (optional, as catalyst)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.[14]

  • Condensation: Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.

  • Isolation: The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative as a solid.[3]

  • Validation: The structure and purity of the final compound must be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and melting point analysis.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the successful synthesis and structural integrity of the target compound.

Table 2: Key Spectroscopic Data for this compound Derivatives

TechniqueFunctional Group / ProtonExpected Signal / Chemical Shift (δ)Reference
IR (cm⁻¹) SO₂ Stretch (asymmetric & symmetric)1330–1360 and 1160–1170[3][18]
C=C / C=N Stretch (aromatic rings)1500–1600[3]
N-H Stretch (sulfonamide)~3200-3300
¹H-NMR (ppm) Sulfonamide Protons (-SO₂NH₂)Broad singlet, typically > 7.0 ppm[3]
Benzenesulfonamide Ring ProtonsTwo doublets in the aromatic region (7.5 - 8.5 ppm) showing AA'BB' coupling[3]
Pyrazole Ring ProtonsSinglets or doublets in the aromatic region (6.5 - 8.0 ppm), depending on substitution[3]
¹³C-NMR (ppm) Pyrazole Ring Carbons~95 - 150 ppm[3]
Benzenesulfonamide Ring Carbons~120 - 145 ppm[3]

Note: Exact chemical shifts are highly dependent on the solvent used and the specific substituents on the pyrazole and phenyl rings.

Biological Activity and Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities.

  • Anti-inflammatory Activity (COX-2 Inhibition): This is the most well-known application. The specific substitution pattern in Celecoxib allows it to selectively bind to the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain.[1]

  • Antileishmanial Activity: Studies have demonstrated that certain derivatives of this scaffold exhibit potent activity against Leishmania infantum and Leishmania amazonensis.[3][4] Some compounds showed an efficacy profile comparable to the reference drug pentamidine but with lower cytotoxicity, making them promising leads for new treatments for this neglected disease.[3][4]

  • Carbonic Anhydrase Inhibition: Derivatives are also being investigated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms, which are enzymes linked to conditions like glaucoma and certain types of cancer.[5][19]

Structure-Activity Relationship (SAR) Diagram

SAR cluster_apps Biological Targets & Applications Core 4-(1H-Pyrazol-1-YL) benzenesulfonamide Core COX2 COX-2 Inhibition (Anti-inflammatory) Core->COX2 Add CF3 & p-tolyl groups (e.g., Celecoxib) Leishmania Antileishmanial Activity (Anti-parasitic) Core->Leishmania Modify pyrazole substituents CA Carbonic Anhydrase Inhibition (e.g., Anti-glaucoma) Core->CA Modify pyrazole & sulfonamide groups

Caption: Relationship between the core scaffold and its biological applications.

Safety and Handling

As with all chemical reagents, this compound and its derivatives should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Toxicity: Specific toxicity data for the parent compound is limited, but related compounds are known to be harmful if inhaled, swallowed, or in contact with skin.[8] A derivative, 15d, showed an LD50 of 7.1 mM/kg in one study.[20]

Conclusion

This compound is a cornerstone chemical scaffold with proven significance in drug discovery. Its straightforward and scalable synthesis via the Knorr reaction, coupled with its modular nature that allows for extensive derivatization, makes it an exceptionally valuable tool for medicinal chemists. While its role in the development of COX-2 inhibitors is well-established, ongoing research continues to unveil its potential in new therapeutic areas, including anti-parasitic and anti-cancer applications. A thorough understanding of its chemical properties, synthesis, and reactivity is fundamental for any scientist working to harness the full potential of this versatile molecular framework.

References

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. Available from: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved January 6, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(7), 1648. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved January 6, 2026, from [Link]

  • ChemBK. (2022). 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide - Physico-chemical Properties. Retrieved January 6, 2026, from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved January 6, 2026, from [Link]

  • PubMed. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-73. Available from: [Link]

  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved January 6, 2026, from [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. Available from: [Link]

  • PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c887220695="" class="ng-star-inserted">2H_2)sulfonamide. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Gomha, S. M., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 356-65. Available from: [Link]

  • PubChem. (n.d.). 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved January 6, 2026, from [Link]

  • Akocak, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212035. Available from: [Link]

  • Cymit Química S.L. (n.d.). CAS 170570-01-1: Benzenesulfonamide,4-[5-(3-methylphenyl)-…. Retrieved January 6, 2026, from https://www.cymitquimica.com/cas/170570-01-1
  • IUPAC-NIST Solubility Data Series. (1940). Benzenesulfonamide, 4-(4,5-dihydro-3- methyl-5-oxo-lH-pyrazol-l-yl). J. Am. Chem. Soc., 62, 2002-5. Available from: [Link]

  • Reddy, A. R., et al. (2013). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 17(3), 429-434. Available from: [Link]

  • Alafeefy, A. M., et al. (2013). Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1234-40. Available from: [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1849. Available from: [Link]

  • mzCloud. (2016). 4 Methyl N 1 methyl 1H pyrazol 5 yl benzenesulfonamide. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. Retrieved January 6, 2026, from [Link]

  • Scholarly. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. Retrieved January 6, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Retrieved January 6, 2026, from [Link]

  • Nature. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 14, 1856. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the studied compounds 4a-f. Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Analogs of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Core Scaffold

The compound 4-(1H-Pyrazol-1-YL)benzenesulfonamide serves as a cornerstone in modern medicinal chemistry. It is the fundamental scaffold of Celecoxib, a widely recognized nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] The therapeutic success of Celecoxib has established this pyrazole-benzenesulfonamide core as a "privileged structure," a molecular framework that is a fertile ground for the discovery of new therapeutic agents.

Selective COX-2 inhibitors were developed to provide the anti-inflammatory, analgesic, and antipyretic benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 isoform, which plays a protective role in the gut.[2][3][4][5][6] COX-2 is typically induced during inflammation and is responsible for producing prostaglandins that mediate pain and inflammatory responses.[3][7][8][9] By selectively targeting COX-2, these drugs aim for a more targeted therapeutic action.[2][8] Beyond inflammation, research has shown that analogs based on this scaffold possess a wide spectrum of biological activities, including potential applications as antileishmanial, anticancer, and carbonic anhydrase inhibiting agents.[1][10][11][12][13]

This guide provides a comprehensive exploration of the structural analogs of this compound. We will delve into the rationale for their design, synthetic strategies, detailed protocols for biological evaluation, and the critical structure-activity relationships (SAR) that govern their efficacy and selectivity.

The Rationale for Analog Development: Optimizing a Privileged Scaffold

The drive to synthesize structural analogs of the this compound core is multifaceted, aiming to address the limitations of existing drugs and to unlock new therapeutic potential. The primary objectives are:

  • Enhancing Potency and Selectivity: A central goal is to design molecules with higher affinity and specificity for COX-2 over COX-1.[4][14][15] Increased selectivity can lead to a better safety profile, particularly concerning gastrointestinal complications.[4][5]

  • Mitigating Adverse Effects: Long-term use of some selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events.[2][7][16] A key driver in analog design is to decouple the therapeutic anti-inflammatory effects from these cardiovascular liabilities.

  • Improving Pharmacokinetic Profiles: Medicinal chemists continually seek to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Analogs are designed to improve factors like oral bioavailability and plasma half-life to create more effective and convenient dosing regimens.[15]

  • Exploring Novel Therapeutic Applications: The inherent versatility of the scaffold allows for its adaptation to target other enzymes and signaling pathways. By systematically modifying the core structure, researchers have successfully developed compounds with activity against cancer, leishmaniasis, and other conditions, demonstrating the scaffold's broad utility.[10][11][12][13][17][18][19][20]

Design and Synthesis of Structural Analogs

The synthesis of analogs typically revolves around a convergent strategy where key fragments are prepared and then combined to form the final 1,5-diarylpyrazole structure.

General Synthetic Workflow

The foundational synthesis involves the condensation of a 1,3-diketone with a substituted phenylhydrazine. For Celecoxib and its direct analogs, this involves reacting 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride.[15] Modifications can be introduced by altering the structure of either of these key starting materials.

G cluster_0 Starting Materials diketone Substituted 1,3-Diketone reaction Cyclocondensation (e.g., in Ethanol) diketone->reaction hydrazine Substituted Phenylhydrazine (e.g., 4-hydrazinylbenzenesulfonamide) hydrazine->reaction product 1,5-Diarylpyrazole Core (e.g., this compound scaffold) reaction->product

Caption: General workflow for the synthesis of the 1,5-diarylpyrazole core.

Key Modification Strategies
1. Bioisosteric Replacement of the Sulfonamide Moiety

The para-sulfonamide (-SO₂NH₂) group is a critical pharmacophore for COX-2 selectivity. It forms key hydrogen bonds with amino acid residues, particularly Arg513, within a secondary side pocket of the COX-2 active site that is not readily accessible in COX-1.[4][21] Modifying or replacing this group is a primary strategy for modulating activity.

  • Rationale: Bioisosteric replacement aims to substitute the sulfonamide with other functional groups that have similar physical or chemical properties, potentially altering the compound's binding interactions, polarity, and metabolic stability.

  • Examples:

    • Methylsulfone (-SO₂Me): Found in the COX-2 inhibitor Rofecoxib, this group also acts as a hydrogen bond acceptor.

    • Sulfonylazide (-SO₂N₃): This group serves as a novel bioisostere. Docking studies show the terminal azide nitrogen can form electrostatic interactions with Arg513, offering an alternative to the traditional hydrogen bonding of the sulfonamide.[22][23][24][25]

    • Cyano (-CN): Analogs bearing a cyano functionality in place of the sulfonamide have also been synthesized and evaluated as potent anti-inflammatory agents.[26]

2. Substitution on the Aryl Rings

The two phenyl rings attached to the central pyrazole core provide significant opportunities for modification to explore the SAR.

  • N1-Phenyl Ring: This is the ring bearing the sulfonamide or its bioisostere. The para-position is generally considered optimal for COX-2 inhibitory potency.[25]

  • C5-Phenyl Ring: In Celecoxib, this is a p-tolyl (4-methylphenyl) group.

    • Rationale: Modifying this ring can alter the compound's fit within the main hydrophobic channel of the COX active site and can introduce new metabolic sites to improve pharmacokinetics.[15]

    • Examples:

      • Moving the methyl group from the para- to the ortho-position (4-Desmethyl-2-methyl Celecoxib) has been studied to probe the spatial requirements of the active site.[21]

      • Replacing the entire tolyl ring with other moieties, such as an N-difluoromethyl-1,2-dihydropyrid-2-one group, has been used to design hybrid molecules that dually inhibit both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[17][18]

Biological Evaluation of Structural Analogs

A rigorous and standardized biological evaluation is crucial to determine the potency, selectivity, and therapeutic potential of newly synthesized analogs.

In Vitro COX-1/COX-2 Inhibition Assay

The primary screening method is an in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) for each COX isoform.

Principle of the Assay

These assays measure the enzymatic activity of purified COX-1 and COX-2. The enzymes catalyze the conversion of the substrate, arachidonic acid, into prostaglandin H₂ (PGH₂), which is unstable and is quickly converted to other prostaglandins, such as PGE₂.[27] The inhibitory effect of a test compound is quantified by measuring the reduction in prostaglandin production compared to a control without the inhibitor. Detection can be achieved through various methods, including colorimetric/fluorometric assays or the more specific liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28][29]

Experimental Protocol: Fluorometric COX Inhibition Assay

This protocol provides a robust framework for determining COX-1 and COX-2 inhibition.

  • Reagent Preparation:

    • Prepare stock solutions of test analogs and a reference inhibitor (e.g., Celecoxib) in DMSO. Perform serial dilutions to create a range of concentrations.

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (cofactor), and the substrate solution (arachidonic acid).

  • Enzyme Preparation:

    • On a 96-well plate, add assay buffer, heme, and either purified human COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation:

    • Add the various concentrations of the test analogs, reference inhibitor, or vehicle control (DMSO) to the wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., HCl).

    • Add a fluorescent probe that reacts with the prostaglandin product. Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Analysis Reagents Prepare Reagents (Buffer, Heme, Substrate) Enzyme Add Enzyme (COX-1 or COX-2) + Buffer + Heme to Plate Reagents->Enzyme Compounds Prepare Test Compounds & Reference (Serial Dilutions) Inhibitor Add Compounds/Vehicle (Pre-incubation) Compounds->Inhibitor Enzyme->Inhibitor Reaction Initiate with Substrate (Arachidonic Acid) Incubate at 37°C Inhibitor->Reaction Detection Stop Reaction Measure Prostaglandin Product Reaction->Detection Analysis Calculate % Inhibition Determine IC50 & Selectivity Index Detection->Analysis

Caption: Standard workflow for an in vitro COX inhibition assay.

Comparative Inhibition Data

The following table summarizes representative data for Celecoxib and some of its structural analogs, illustrating how modifications affect potency and selectivity.

CompoundKey Structural FeatureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib p-SO₂NH₂ on N1-phenyl, p-CH₃ on C5-phenyl7.70.07~110[18]
Analog 1 p-SO₂NH₂, 2-chloropyridyl at C58.30.19~44[18]
Analog 2 p-SO₂Me on N1-phenyl, 2-chloropyridyl at C52580.73~353[18]
Analog 3 p-SO₂NH₂, 4-bromophenyl at C5, 4-tolylsulfonyl at C4>1000.12>833[30]
Rofecoxib Analog p-N₃ on phenyl ring159.70.196~812[23][25]

Data are illustrative and compiled from multiple sources. Absolute values may vary based on specific assay conditions.

Structure-Activity Relationship (SAR) Summary

Analysis of numerous analogs has generated key insights into the structural requirements for potent and selective COX-2 inhibition.

Caption: Key Structure-Activity Relationships for this compound analogs.

Beyond COX-2: Modulation of the JAK/STAT Pathway

Emerging evidence indicates that the therapeutic effects of Celecoxib and its analogs may not be solely due to COX-2 inhibition. Several studies have shown that Celecoxib can interfere with other critical inflammatory and oncogenic signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[31]

The Role of JAK/STAT Signaling

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. Constitutive activation of this pathway is a hallmark of many inflammatory diseases and cancers.[32]

Inhibition by Celecoxib Analogs

Research has demonstrated that Celecoxib can inhibit the phosphorylation of STAT3, a key member of this pathway, by reducing the phosphorylation of the upstream kinase JAK2.[32][33] This inhibition occurs independently of its effects on COX-2 and may contribute to its anticancer properties.[32] This finding opens up a new avenue for the design of this compound analogs as targeted JAK/STAT inhibitors for use in oncology and autoimmune disorders.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates P_STAT p-STAT3 (Dimer) STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Celecoxib Celecoxib Analog Celecoxib->JAK Inhibits Phosphorylation

Caption: Celecoxib analogs can inhibit the JAK/STAT pathway by blocking JAK2 phosphorylation.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally valuable starting point for drug discovery. Beginning with the development of selective COX-2 inhibitors like Celecoxib, research has expanded to create a vast library of structural analogs with diverse pharmacological profiles. The key to this success lies in a deep understanding of the structure-activity relationships that govern target binding and selectivity.

The future of research in this area is promising and will likely focus on several key areas:

  • Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets in an inflammatory or oncogenic pathway (e.g., COX-2 and 5-LOX, or COX-2 and JAK/STAT) could lead to synergistic effects and more potent therapies.[17][18]

  • Enhanced Safety Profiles: Continued fine-tuning of the core structure to minimize cardiovascular and other side effects remains a high priority.

  • Novel Therapeutic Indications: Expanding the application of these analogs beyond inflammation to treat neglected diseases like leishmaniasis or specific types of cancer is an active and important area of investigation.[10][13]

By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the this compound core will continue to be a source of innovative therapeutics for years to come.

References

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]

  • Garg, R., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4567-4575. [Link]

  • Li, J., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4887-4893. [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. [Link]

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? [Link]

  • Abou-Gharbia, M. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]

  • Zaib, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221881. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • Turan-Zitouni, G., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(10), 1269. [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors. [Link]

  • Maniscalco, C., et al. (2017). Structure-activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009-2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1296-1300. [Link]

  • Childers, W. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]

  • Habeeb, A. G., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5273-5280. [Link]

  • Slideshare. (n.d.). Cox 2 inhibitors. [Link]

  • ResearchGate. (n.d.). The synthesis route of sulfonamide-pyrazole derivatives 99–102. [Link]

  • Habeeb, A. G., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927. [Link]

  • Anireddy, J. S., et al. (2014). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 58(3). [Link]

  • Habeeb, A. G., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927. [Link]

  • Habeeb, A. G., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927. [Link]

  • Mizushima, T., et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. Bioorganic & Medicinal Chemistry, 22(8), 2448-2453. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26317-26328. [Link]

  • Iffat, W., et al. (2025). COX-2 selective inhibitors: Significance and symbolism. [Link]

  • Parmar, N. D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • Amaral, V. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-12973. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Grosser, T., et al. (2007). Clinical use and pharmacological properties of selective COX-2 inhibitors. Herz, 32(8), 620-629. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX-2. [Link]

  • Bekhit, A. A., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 326-337. [Link]

  • Chun, K. S., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(2), 129-135. [Link]

  • Dannenberg, A. J., & Subbaramaiah, K. (2003). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Pharmaceutical Design, 9(27), 2269-2283. [Link]

  • Day, R. O., & Graham, G. G. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 4-6. [Link]

  • Sadeghi, M., et al. (2021). Analgesics Candidates for JAK-STAT Pathway Inhibition as a Probable Treat for COVID-19, Bioinformatic. Biomacromolecular Journal, 7(2), 1-13. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Liu, Y., et al. (2011). Celecoxib inhibits interleukin-6/interleukin-6 receptor-induced JAK2/STAT3 phosphorylation in human hepatocellular carcinoma cells. Cancer Prevention Research, 4(8), 1296-1305. [Link]

  • Kalgutkar, A. S., et al. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 447, pp. 139-150). Humana Press. [Link]

  • Hsu, F. T., et al. (2014). Celecoxib Suppresses the Phosphorylation of STAT3 Protein and Can Enhance the Radiosensitivity of Medulloblastoma-Derived Cancer Stem-Like Cells. PLoS ONE, 9(6), e98956. [Link]

  • Thangavel, S., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Journal of Biomolecular Structure and Dynamics. [Link]

  • Thangavel, S., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. ResearchGate. [Link]

Sources

Introduction: The Pyrazole Scaffold as a Pillar of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Pyrazole-Based Inhibitors

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in drug discovery.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties: the ability to act as both a hydrogen bond donor and acceptor, inherent aromatic stability, and the capacity for substitution at multiple positions to fine-tune steric and electronic properties.[2][4] These attributes allow pyrazole-based molecules to form critical interactions within the active sites of a wide array of biological targets, leading to potent and selective modulation of their function.

The success of this scaffold is evidenced by the large number of FDA-approved drugs that incorporate a pyrazole core, treating a vast range of conditions from inflammation (Celecoxib) and cancer (Crizotinib, Ruxolitinib) to erectile dysfunction (Sildenafil).[1][3][5][6] This guide provides a comprehensive overview of the discovery and development of pyrazole-based inhibitors, structured from the perspective of a medicinal chemist's workflow. We will explore the foundational chemistry, the strategies for hit identification and optimization, and delve into seminal case studies that illustrate the journey from a simple heterocyclic ring to a life-changing therapeutic.

Part 1: The Pyrazole Core - Physicochemical Properties and Design Rationale

The strategic advantage of the pyrazole nucleus in drug design is not accidental; it is a direct consequence of its intrinsic chemical properties.[4]

  • Hydrogen Bonding Capability : The pyrazole ring possesses a pyrrole-like N-1 nitrogen that can serve as a hydrogen bond donor and a pyridine-like N-2 nitrogen that acts as a hydrogen bond acceptor.[4][7] This dual functionality enables the scaffold to form multiple, high-affinity interactions with protein residues, a crucial feature for potent enzyme inhibition. For example, in many kinase inhibitors, the pyrazole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.[2][8]

  • Aromaticity and Rigidity : The aromatic nature of the pyrazole ring provides a rigid, planar scaffold. This pre-organizes the appended functional groups in a defined three-dimensional space, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

  • Tautomerism and Substitution : Unsubstituted or N-1 substituted pyrazoles can exist as tautomers, which can influence their interaction with biological targets.[4] Furthermore, the carbon atoms (C3, C4, C5) and the N-1 nitrogen are readily functionalized, allowing chemists to systematically explore the chemical space around the core to optimize properties like potency, selectivity, and pharmacokinetics (PK).[9] The introduction of different substituents can profoundly impact biological activity and drug-like properties.[2]

The general workflow for discovering and developing a pyrazole-based inhibitor follows a well-trodden path in medicinal chemistry, from initial concept to a clinical candidate.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target ID->HTS Assay Dev. Hit ID Hit Identification HTS->Hit ID Screening Hit-to-Lead Hit-to-Lead Optimization Hit ID->Hit-to-Lead Initial SAR Lead Opt Lead Optimization Hit-to-Lead->Lead Opt DMPK/SAR Preclinical Cand. Preclinical Candidate Lead Opt->Preclinical Cand. In Vivo Models Clinical Trials Clinical Trials (Phase I-III) Preclinical Cand.->Clinical Trials IND Filing Approved Drug Approved Drug Clinical Trials->Approved Drug

Caption: A typical drug discovery and development workflow.

Part 2: Synthesis of the Pyrazole Core - Foundational Methodologies

The accessibility and versatility of pyrazole synthesis are key reasons for its widespread use.[2] The most common and robust method involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[7]

Experimental Protocol: General Synthesis of a 3,5-Disubstituted Pyrazole

This protocol describes the Knorr pyrazole synthesis, a classic and reliable method.

Objective: To synthesize a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.

Materials:

  • 1,3-Diketone (e.g., acetylacetone for 3,5-dimethylpyrazole)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent like ethanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (1.0-1.1 eq) to the solution. The addition may be exothermic, so it can be done at room temperature or cooled slightly with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine to remove any remaining hydrazine and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude pyrazole product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization to obtain the pure substituted pyrazole.

Causality: The choice of a 1,3-diketone as the starting material provides the C3-C4-C5 carbon backbone. Hydrazine provides the two adjacent nitrogen atoms (N1-N2). The acidic or alcoholic solvent facilitates the condensation and subsequent dehydration/cyclization to form the stable aromatic pyrazole ring. More complex syntheses can be employed to achieve specific substitution patterns, such as using dithietanes to install nitrogen-linked substituents at the 5-position.[10][11]

Part 3: Hit-to-Lead Optimization and Structure-Activity Relationships (SAR)

Once an initial "hit" compound with modest activity is identified, the process of hit-to-lead optimization begins. This involves the systematic synthesis of analogs to build a Structure-Activity Relationship (SAR), which correlates changes in chemical structure with changes in biological activity.[12] The goal is to improve potency, selectivity, and drug-like properties.

A classic example of SAR exploration is seen in the development of p38 MAP kinase inhibitors.[10][13]

Compound/Modification Target Key Structural Feature Impact on Activity Rationale/Insight
Lead Compound p38 MAP Kinase4-pyridinyl at C4, 4-fluorophenyl at C5Baseline PotencyThe pyridinyl group forms a key hydrogen bond with the kinase hinge.
Analog 1 p38 MAP KinaseAddition of basic nitrogen in C5 side chainIncreased PotencyX-ray crystallography confirmed a new, favorable interaction with an aspartate residue (Asp112) in the active site.[10][13]
Analog 2 p38 MAP KinaseReplacement of C5 phenyl with cyclopentylDecreased PotencyLoss of favorable aromatic interactions within the hydrophobic pocket.
Analog 3 p38 MAP KinaseIntroduction of a resorcinol at C3Increased PotencyX-ray data revealed important new hydrogen bond interactions mediated by the resorcinol hydroxyl groups.[14]

This iterative process of design, synthesis, and testing, guided by structural biology and computational modeling, is the engine of modern drug discovery.[15][16]

Part 4: Case Studies - From Pyrazole Scaffold to Approved Drugs

Case Study 1: Celecoxib - The Dawn of Selective COX-2 Inhibition

The discovery of Celecoxib (Celebrex) represents a landmark in anti-inflammatory therapy. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both cyclooxygenase-1 (COX-1), which has a protective role in the gastric mucosa, and cyclooxygenase-2 (COX-2), which is upregulated at sites of inflammation.[17] This dual inhibition leads to common gastrointestinal side effects.

Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[18][19] This selectivity stems from its chemical structure. The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1.[20] Celecoxib's bulky sulfonamide side chain can fit into this side pocket in COX-2, but is sterically hindered from entering the narrower COX-1 active site.[17][19] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[21]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain, Inflammation) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Case Study 2: Ruxolitinib - Targeting the JAK-STAT Pathway in Myeloproliferative Neoplasms

Ruxolitinib (Jakafi/Jakavi) is a potent, orally bioavailable inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[22][23] The discovery of a specific gain-of-function mutation (JAK2 V617F) in patients with myeloproliferative neoplasms (MPNs) like myelofibrosis provided a clear therapeutic rationale for targeting this pathway.[24]

Mechanism of Action: JAKs are intracellular tyrosine kinases that mediate signaling from cytokine and growth factor receptors. Upon receptor activation, JAKs phosphorylate themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation and inflammation. Ruxolitinib binds to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation cascade and effectively shutting down this signaling pathway.[25] This leads to a reduction in splenomegaly and amelioration of constitutional symptoms in patients with myelofibrosis.[23][24]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus (Gene Expression) STAT->Nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Case Study 3: CDK Inhibitors - Regulating the Cell Cycle in Oncology

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[26][27] The pyrazole scaffold has been instrumental in developing inhibitors that target specific CDKs. For example, the discovery of novel pyrazole derivatives has led to potent CDK2 inhibitors, which are crucial for developing targeted anticancer therapies.[28][29]

Development and SAR: The development of CDK inhibitors often starts with a known "pan-CDK" inhibitor scaffold, which is then modified to achieve selectivity for a specific CDK family member (e.g., CDK4/6 over CDK2).[30] Bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties, is a common strategy. In one study, replacing a phenylsulfonamide moiety with various pyrazole derivatives led to the discovery of a new class of highly potent and selective CDK2 inhibitors.[29] These compounds were shown to reduce the phosphorylation of downstream targets like the retinoblastoma protein (Rb), arrest the cell cycle, and induce apoptosis in cancer cells.[29]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole-based compound against a specific protein kinase (e.g., CDK2).

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • Adenosine-5'-triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or modified for fluorescence detection.

  • Test compound (pyrazole inhibitor) dissolved in DMSO.

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 96-well or 384-well microtiter plates.

  • Detection system (e.g., scintillation counter for radioactivity, fluorescence plate reader).

Step-by-Step Procedure:

  • Compound Preparation: Perform serial dilutions of the pyrazole inhibitor in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Mixture: In each well of the microtiter plate, add the assay buffer, the kinase substrate, and the diluted test compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction, except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detection: Measure the amount of substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence assays, this involves measuring the change in fluorescence polarization or intensity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Part 5: Expanding Horizons and Future Perspectives

The utility of the pyrazole scaffold is far from exhausted. Researchers are actively exploring its application in other complex therapeutic areas.

  • Neurodegenerative Diseases: Pyrazole-based compounds are being investigated as inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and glycogen synthase kinase-3 beta (GSK-3β).[7][31][32][33] The bidentate ligand nature of the pyrazole ring allows it to interact effectively with key residues in these enzyme targets.[7]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a chaperone protein that is essential for the stability and function of many oncoproteins. Pyrazole-based Hsp90 inhibitors have been developed that block its ATPase activity, leading to the degradation of client proteins like CDK4 and ERBB2, and thus inhibiting cancer cell proliferation.[14]

The future of pyrazole-based drug discovery lies in leveraging advanced computational methods for more rational design, exploring novel synthetic methodologies for greater chemical diversity, and applying this privileged scaffold to an even broader range of challenging biological targets.[15]

Conclusion

The journey of a pyrazole-based inhibitor from a simple heterocyclic building block to a clinically effective drug is a testament to the power of medicinal chemistry. Through a deep understanding of its fundamental physicochemical properties, the application of elegant synthetic strategies, and a relentless, iterative cycle of design and testing, researchers have successfully harnessed the pyrazole scaffold to create highly targeted and effective therapies. The case studies of Celecoxib, Ruxolitinib, and various CDK inhibitors highlight the scaffold's remarkable adaptability. As research continues to push into new and complex disease areas, the pyrazole core is certain to remain a vital and "privileged" tool in the armamentarium of the drug discovery scientist.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Medicinal Chemistry.
  • Celecoxib - StatPearls - NCBI Bookshelf.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. News-Medical.Net.
  • Celecoxib - Wikipedia. Wikipedia.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. MDPI.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. PubMed.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. PubMed Central.
  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed. PubMed.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Semantic Scholar.
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • What is the mechanism of Celecoxib? - Patsnap Synapse.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Semantic Scholar.
  • Celecoxib: Mechanism of Action & Structure - Study.com. Study.com.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - Semantic Scholar. Semantic Scholar.
  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents - PMC.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry.
  • The Clinical Journey of Ruxolitinib: From Discovery to Diverse Therapeutic Applic
  • The Discovery and Development of Ruxolitinib for the Tre
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. PubMed.
  • (PDF) Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Ruxolitinib - Wikipedia. Wikipedia.
  • Decoding ruxolitinib phosphate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target - Patsnap Synapse.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC.
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC.

Sources

Spectroscopic and Structural Elucidation of 4-(1H-Pyrazol-1-YL)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(1H-Pyrazol-1-YL)benzenesulfonamide, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and the logic of structural elucidation are emphasized to provide field-proven insights.

Introduction

This compound belongs to a class of compounds that has garnered significant attention for its diverse pharmacological activities. The unique arrangement of a pyrazole ring linked to a benzenesulfonamide moiety imparts a distinct electronic and structural profile, making it a valuable pharmacophore. Accurate interpretation of its spectroscopic data is paramount for unambiguous structure confirmation, purity assessment, and understanding its chemical behavior, which are critical aspects of the drug discovery and development pipeline.

Synthesis Pathway

The synthesis of this compound and its derivatives is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of a functionalized pyrazole with an appropriate arylsulfonyl chloride in the presence of a base.

A general synthetic route is outlined below:

Synthesis cluster_0 Alternative Route pyrazole 1H-Pyrazole intermediate 4-(1H-Pyrazol-1-yl)aniline pyrazole->intermediate Ullmann Condensation sulfonyl_chloride 4-Aminobenzenesulfonyl chloride sulfonyl_chloride->intermediate Reduction of nitro group (if starting from 4-nitrobenzenesulfonyl chloride) diazotization Diazotization (NaNO2, HCl) intermediate->diazotization sandmeyer Sandmeyer-type Reaction (SO2, CuCl) diazotization->sandmeyer final_product 4-(1H-Pyrazol-1-YL) benzenesulfonamide sandmeyer->final_product 4-Hydrazinobenzenesulfonamide 4-Hydrazinobenzenesulfonamide Condensation Condensation 4-Hydrazinobenzenesulfonamide->Condensation 1,3-Diketone 1,3-Diketone 1,3-Diketone->Condensation Condensation->final_product caption General synthetic strategies for this compound.

Figure 1: General synthetic strategies for this compound.

A frequently employed laboratory-scale synthesis involves the reaction of 4-hydrazinobenzenesulfonamide hydrochloride with a suitable 1,3-dicarbonyl compound, which upon condensation and cyclization yields the pyrazole ring attached to the benzenesulfonamide core.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole and the benzenesulfonamide moieties. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (Pyrazole)~6.5Triplet~2.2
H-3, H-5 (Pyrazole)~7.7, ~8.3Doublet of doublets~2.5, ~0.7
H-2', H-6' (Benzene)~7.9Doublet~8.5
H-3', H-5' (Benzene)~8.0Doublet~8.5
-SO₂NH₂~7.5Broad singlet-

Note: The predicted values are based on the analysis of related structures and standard chemical shift tables. The actual experimental values may vary depending on the solvent and concentration.

Interpretation and Rationale:

  • Pyrazole Protons: The protons on the pyrazole ring (H-3, H-4, and H-5) will appear in the aromatic region. The H-4 proton is expected to be a triplet due to coupling with both H-3 and H-5. The H-3 and H-5 protons will likely appear as doublets of doublets, coupling to each other and to H-4. The downfield shift of these protons is due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • Benzenesulfonamide Protons: The protons on the benzene ring will show a characteristic AA'BB' system, appearing as two doublets in the downfield region due to the deshielding effect of the sulfonyl group and the pyrazole ring.

  • Sulfonamide Protons: The protons of the sulfonamide group (-SO₂NH₂) will typically appear as a broad singlet. Its chemical shift can be variable and is often concentration and temperature-dependent.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4 (Pyrazole)~110
C-3, C-5 (Pyrazole)~130, ~142
C-1' (Benzene)~140
C-2', C-6' (Benzene)~120
C-3', C-5' (Benzene)~128
C-4' (Benzene)~145

Note: Predicted values are based on general principles and data from substituted analogs.[1]

Interpretation and Rationale:

  • Pyrazole Carbons: The carbon atoms of the pyrazole ring will resonate in the aromatic region. C-4 is expected to be the most upfield of the pyrazole carbons.

  • Benzenesulfonamide Carbons: The carbons of the benzene ring will also appear in the aromatic region. The carbon atom attached to the sulfonyl group (C-4') will be the most downfield due to the strong electron-withdrawing effect of the SO₂ group. The carbon atom attached to the pyrazole ring (C-1') will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the sulfonamide and the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Sulfonamide)3350-3250 (two bands)
C-H Stretch (Aromatic)3100-3000
C=C Stretch (Aromatic)1600-1450
S=O Stretch (Sulfonamide)1350-1310 (asymmetric) and 1170-1150 (symmetric)
S-N Stretch (Sulfonamide)~900

Interpretation and Rationale:

  • Sulfonamide Group: The most prominent peaks in the IR spectrum will be due to the sulfonamide group. The two N-H stretching bands arise from the symmetric and asymmetric vibrations of the -NH₂ group. The strong absorptions for the asymmetric and symmetric S=O stretching are characteristic of sulfonamides.

  • Aromatic Rings: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C stretching vibrations within the pyrazole and benzene rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₉H₉N₃O₂S), the expected molecular weight is approximately 223.25 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 223 would be expected. Key fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds of the sulfonamide group, as well as fragmentation of the pyrazole ring.

fragmentation M [C₉H₉N₃O₂S]⁺˙ m/z = 223 frag1 [C₉H₉N₃]⁺˙ m/z = 159 (-SO₂) M->frag1 frag2 [C₆H₅SO₂]⁺ m/z = 141 (-C₃H₄N₃) M->frag2 frag4 [C₃H₃N₂]⁺ m/z = 67 (-C₆H₆SO₂N) M->frag4 frag3 [C₆H₅]⁺ m/z = 77 (-SO₂) frag2->frag3 caption Plausible fragmentation pathways for this compound.

Figure 2: Plausible fragmentation pathways for this compound.

Interpretation of Key Fragments:

  • m/z 159: Loss of sulfur dioxide (SO₂) from the molecular ion.

  • m/z 141: Formation of the benzenesulfonyl cation.

  • m/z 77: Phenyl cation, resulting from the loss of SO₂ from the benzenesulfonyl fragment.

  • m/z 67: Pyrazolyl cation.

Conclusion

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the sulfonamide moiety, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The data and interpretations presented in this guide, though based on closely related analogs, offer a solid foundation for any researcher working with this important class of compounds. A thorough, multi-technique spectroscopic analysis is indispensable for ensuring the identity, purity, and quality of this compound in any research and development setting.

References

  • Marra, R. K. F.; Bernardino, A. M. R.; Proux, T. A.; Charret, K. S.; Lira, M.-L. F.; Castro, H. C.; Souza, A. M. T.; Oliveira, C. D.; Borges, J. C.; Rodrigues, C. R.; Canto-Cavalheiro, M. M.; Leon, L. L.; Amaral, V. F. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules2012 , 17 (11), 12961–12973. [Link]

Sources

solubility and stability of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Introduction: The Structural Core of Modern Therapeutics

This compound (CAS 51891-85-1) represents a foundational scaffold in modern medicinal chemistry. While a simple molecule in its own right, it serves as the essential building block for a range of pharmacologically active agents, most notably the selective COX-2 inhibitor, Celecoxib.[1] Its structure, featuring a pyrazole ring linked to a benzenesulfonamide moiety, provides a versatile template for chemists to modify and optimize, targeting a wide array of biological pathways.[2][3] Researchers, scientists, and drug development professionals working with this core or its derivatives must possess a deep understanding of its fundamental physicochemical properties. Solubility and stability are not merely data points; they are the critical parameters that govern a compound's developability, dictating everything from formulation strategies and bioavailability to storage conditions and shelf-life.

This guide provides an in-depth analysis of the solubility and stability of the this compound core. We will explore its physicochemical characteristics, present detailed protocols for its empirical evaluation, and discuss the underlying chemical principles that dictate its behavior. The insights and methodologies presented herein are designed to be directly applicable in a drug discovery and development laboratory setting.

Section 1: Core Physicochemical Characterization

Understanding the intrinsic properties of the molecule is the first step in predicting its behavior. While extensive data on the parent compound is not as prevalent as for its famous derivative, Celecoxib, we can infer key characteristics from related structures and fundamental chemical principles. The sulfonamide group (-SO₂NH₂) and the pyrazole ring are the primary determinants of its chemical personality.

PropertyInferred Value / CharacteristicRationale & Significance
Molecular Formula C₉H₉N₃O₂SDefines the elemental composition and molecular weight.
Molecular Weight 223.25 g/mol A relatively low molecular weight suggests good potential for oral absorption, pending solubility.
Appearance White to off-white crystalline solidBased on analogs like Celecoxib.[4] The physical form is critical as it can impact dissolution rates.
pKa ~9-10The sulfonamide proton is weakly acidic. This pKa is critical for predicting how solubility will change with pH; below its pKa, the molecule is neutral and less soluble, while above its pKa, it forms a more soluble salt. The predicted pKa for a similar structure is 9.68±0.10.[5]
LogP Moderately LipophilicThe combination of the phenyl and pyrazole rings contributes to lipophilicity, while the sulfonamide group adds polarity. This balance is key for membrane permeability.
Melting Point 161–164°C (for Celecoxib)The melting point of a related compound, 4-(4,5-dihydro-3-methyl-5-oxo-lH-pyrazol-l-yl)benzenesulfonamide, is 166-7°C.[6] A high melting point suggests a stable crystal lattice, which often correlates with lower aqueous solubility.

Section 2: Comprehensive Solubility Profiling

Solubility is a critical barrier for many drug candidates. For the this compound scaffold, its planar aromatic rings and stable crystalline structure suggest that aqueous solubility will be limited. Indeed, Celecoxib is practically insoluble in water.[4]

Aqueous and Organic Solvent Solubility

A qualitative assessment based on its structure and data from analogs is summarized below.

Solvent TypePredicted SolubilityCausality and Experimental Insight
Water Very Low / Practically InsolubleThe molecule's lipophilic character and strong intermolecular forces in its crystal lattice dominate, making it difficult for polar water molecules to solvate effectively. The solubility of a similar sulfonamide was found to be only 45.9 mg/100 cm³ at 37°C.[6]
Aqueous Buffers pH-DependentAs a weak acid, solubility will increase significantly in basic conditions (pH > pKa) due to the formation of the more polar and soluble sulfonamide anion. In acidic to neutral pH, it will remain in its less soluble, non-ionized form.
Polar Aprotic Solvents (DMSO, DMF) HighSolvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at disrupting the crystal lattice and can effectively solvate both the polar sulfonamide and the aromatic rings. Celecoxib is soluble in DMSO at ~16.6 mg/mL.[7]
Alcohols (Ethanol, Methanol) Moderate to HighThese solvents offer a balance of polarity to interact with the sulfonamide and non-polar character to solvate the rings. Celecoxib is freely soluble in methanol and soluble in ethanol (99.5).[4] Its solubility in ethanol is approximately 25 mg/mL.[7]
Non-Polar Solvents (Toluene, Hexane) Very LowThe polar sulfonamide group makes the molecule incompatible with highly non-polar solvents.
Experimental Protocol: Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, which is the most accurate measure for drug development decisions.

Rationale: The "shake-flask" method is the gold standard. By agitating an excess of the solid compound in a solvent for an extended period, we ensure that the solution reaches a true equilibrium saturation point. Monitoring the concentration over time confirms that equilibrium has been achieved.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add 1.0 mL of the desired solvent (e.g., purified water, pH 7.4 phosphate-buffered saline, DMSO) to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate for a minimum of 48 hours.

    • Expert Insight: A 48-hour period is typically sufficient for most compounds to reach equilibrium. However, for a new entity, it is crucial to validate this. Take samples at 24, 48, and 72 hours. If the concentrations at 48 and 72 hours are statistically identical, equilibrium was reached by 48 hours.

  • Sample Collection & Preparation:

    • Allow the vials to stand for 30 minutes for the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved microcrystals. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase or solvent to fall within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the sample and calculate the concentration based on a standard curve.

    • Express the final solubility in units such as mg/mL or µg/mL.

Visualization: Equilibrium Solubility Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis prep1 Weigh excess compound into glass vial prep2 Add 1.0 mL of test solvent prep1->prep2 equil1 Seal and agitate at constant temperature (e.g., 48 hours) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Filter supernatant (0.22 µm syringe filter) equil2->sample1 sample2 Dilute filtrate to known volume sample1->sample2 sample3 Quantify by validated HPLC-UV method sample2->sample3 result Report Solubility (mg/mL) sample3->result

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Stability Profile and Degradation Pathway Analysis

A drug substance must remain stable throughout its manufacturing process, storage, and administration to ensure safety and efficacy. Forced degradation (or stress testing) studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9]

Intrinsic Stability

Based on its structure and data from analogs, this compound is expected to be a chemically robust molecule.

  • Thermal Stability: As a crystalline solid with a high melting point, it should be stable at ambient temperatures. However, derivatives have shown sensitivity to heat.[5]

  • Photostability: The conjugated aromatic systems (pyrazole and phenyl rings) can absorb UV light, making the molecule potentially susceptible to photodegradation. ICH Q1B guidelines should be followed for photostability testing.[10]

  • Hydrolytic Stability: The C-N bond linking the pyrazole and phenyl rings and the S-N bond of the sulfonamide are the most likely sites for hydrolysis under extreme pH conditions. Sulfonamides can degrade via cleavage of the sulfur-nitrogen bond.

  • Oxidative Stability: The molecule lacks easily oxidizable functional groups, suggesting good stability against oxidation. However, stress testing with an agent like hydrogen peroxide is necessary for confirmation.

Experimental Protocol: Forced Degradation Study

Rationale: This study intentionally exposes the compound to harsh conditions to accelerate degradation, providing a rapid way to understand its liabilities.[9] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[10]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (stock solution with no stressor) kept at ambient temperature.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60-80°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60-80°C for 2-8 hours.

    • Oxidative Degradation: 3-6% H₂O₂, room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder and the solution to 80°C for 48 hours.

    • Photodegradation: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Timepoint Sampling: Monitor the reactions over time. Withdraw aliquots at appropriate intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a target concentration (e.g., 50 µg/mL) with mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 3.4). Compare the chromatograms of stressed samples to the control to identify degradation products.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, Heat) start->acid base Basic (0.1M NaOH, Heat) start->base oxid Oxidative (3% H₂O₂) start->oxid therm Thermal (80°C, Solid & Soln) start->therm photo Photolytic (ICH Q1B Light) start->photo quench Neutralize & Dilute Samples to Target Concentration acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze by Stability-Indicating HPLC-UV/MS quench->analyze report Identify Degradation Products & Determine Degradation Pathway analyze->report

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Based on the functional groups present, two primary degradation pathways under hydrolytic conditions can be hypothesized.

  • N-S Bond Cleavage: Hydrolysis of the sulfonamide bond would yield benzenesulfonic acid and 1-(1H-pyrazol-1-yl)amine. This is a common degradation route for sulfonamides.

  • C-N Bond Cleavage: Hydrolysis of the bond between the phenyl and pyrazole rings would yield pyrazole and 4-aminobenzenesulfonamide (sulfanilamide).

Mass spectrometry (LC-MS) is indispensable in these studies to identify the mass of the degradation products and confirm their structures.[11]

Visualization: Potential Hydrolytic Degradation Pathways

G cluster_path1 Pathway A: N-S Cleavage cluster_path2 Pathway B: C-N Cleavage parent This compound deg1a Benzenesulfonic Acid parent->deg1a Hydrolysis deg1b 1-Amino-pyrazole parent->deg1b deg2a Pyrazole parent->deg2a Hydrolysis deg2b Sulfanilamide parent->deg2b

Caption: Hypothesized hydrolytic degradation pathways.

Protocol: Stability-Indicating HPLC Method Development

Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API peak from all potential degradation product peaks.

Methodology:

  • Column & Mobile Phase Screening:

    • Start with a workhorse column, such as a C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient elution from a weak solvent (A: 0.1% formic acid in water) to a strong solvent (B: 0.1% formic acid in acetonitrile).

  • Analysis of Stressed Samples:

    • Inject a composite sample containing the parent compound and all stressed samples that showed significant degradation.

    • The goal is to find a gradient and column that provides baseline separation between the parent peak and all degradant peaks.

  • Method Optimization:

    • Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to improve resolution.

    • Use a photodiode array (PDA) detector to check for peak purity. The UV spectra across a single peak should be identical if the peak is pure.

  • Method Validation (ICH Q2(R1)): Once a suitable method is developed, it must be validated for:

    • Specificity: Demonstrate that degradants do not interfere with the API peak.

    • Linearity: Show a linear relationship between concentration and peak area over a defined range.

    • Accuracy & Precision: Confirm the method provides correct and reproducible results.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of degradants that can be reliably detected and quantified.

Conclusion

This compound is a molecule of significant interest due to its role as a key synthetic intermediate. While it is a relatively stable compound, a thorough understanding of its solubility and stability profile is paramount for any research or development program. Its low aqueous solubility, which is dependent on pH, necessitates careful consideration during formulation. Forced degradation studies are crucial to map its potential liabilities, particularly to hydrolysis and photolysis. The protocols and insights provided in this guide serve as a comprehensive framework for scientists to empirically determine these critical properties, ensuring the development of robust, safe, and effective new chemical entities based on this valuable scaffold.

References

  • ChemBK. (2022, October 16). 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide. Retrieved from [Link]

  • Gupta, A., et al. (2004). Stability and Solubility of Celecoxib-PVP Amorphous Dispersions: A Molecular Perspective. Pharmaceutical Research, 21(10), 1762-9.
  • Gupta, A., et al. (2004). Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. PubMed. Retrieved from [Link]

  • Ferreira, O., et al. (2017). Thermodynamic solubility of celecoxib in organic solvents. RSC Publishing. Retrieved from [Link]

  • PMDA. Celecoxib. Retrieved from [Link]

  • Roblin, R. O., Jr., et al. (1940). Benzenesulfonamide, 4-(4,5-dihydro-3-methyl-5-oxo-lH-pyrazol-l-yl). J. Am. Chem. Soc., 62, 2002-5. Retrieved from [Link]

  • Various Authors. (2023). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. Retrieved from [Link]

  • Adhikari, L., et al. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Retrieved from [Link]

  • Gul, H. I., et al. (2024, March 24). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. Retrieved from [Link]

  • Sabrià, M., et al. (2020). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Singh, S., et al. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Various Authors. (2022). Studies on sulfonamide degradation products. ResearchGate. Retrieved from [Link]

  • de Mello, M. V., et al. (2016). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 21(3), 339. Retrieved from [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. Retrieved from [Link]

  • Gul, H. I., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Retrieved from [Link]

  • Kaur, H., et al. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Khan, I., et al. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Retrieved from [Link]

  • PubChem. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. Retrieved from [Link]

  • Bouzayani, N., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Retrieved from [Link]

Sources

In Silico Modeling of 4-(1H-Pyrazol-1-YL)benzenesulfonamide Interactions with Human Carbonic Anhydrase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of interactions between the small molecule 4-(1H-Pyrazol-1-YL)benzenesulfonamide and its potential biological target, human Carbonic Anhydrase II (hCA II). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will move beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring a robust and reproducible computational experiment.

Introduction: The Scientific Context

This compound is a molecule of significant interest due to its core structural motifs: a pyrazole ring and a benzenesulfonamide group. This combination is found in a variety of pharmacologically active compounds. The sulfonamide moiety is a classic zinc-binding group, making metalloenzymes a prime class of potential targets. Notably, this scaffold is present in the well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor.[1][2]

Beyond COX enzymes, the pyrazole and sulfonamide functionalities are hallmarks of potent inhibitors of Carbonic Anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[3][4][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis.[5] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3][6]

Given the strong biochemical precedent, this guide will focus on a rigorous computational workflow to predict and analyze the binding of this compound to human Carbonic Anhydrase II (hCA II), a well-studied and clinically relevant isoform. We will proceed through a multi-stage process encompassing system preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.

Part 1: System Preparation - The Foundation of a Reliable Model

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures of both the protein receptor and the small molecule ligand. This preparatory phase is arguably the most critical for the entire study.

Receptor Preparation: Human Carbonic Anhydrase II

The initial step is to obtain a high-quality, experimentally determined 3D structure of our target protein. The Worldwide Protein Data Bank (wwPDB) is the definitive repository for such data.[7][8]

Protocol 1: Receptor Structure Retrieval and Preparation

  • Structure Selection: We will use the PDB entry 3K34 .[1] This entry provides a high-resolution (0.9 Å) crystal structure of human Carbonic Anhydrase II in complex with a sulfonamide-containing inhibitor.[1] The presence of a similar ligand helps validate the binding site and provides a reference for our subsequent docking studies.

  • Initial Cleaning: Download the PDB file. Using a molecular visualization program such as UCSF ChimeraX or Schrödinger's Maestro, load the structure. The initial PDB file contains non-essential components that must be removed.

    • Causality: Co-crystallized water molecules, ions (except the catalytic zinc), and the original ligand are removed because we want to model the binding of our specific compound in a clean active site. Retaining the catalytic Zn2+ ion is essential as it is the primary interaction point for the sulfonamide group.[9]

  • Adding Hydrogens and Assigning Protonation States: X-ray crystallography typically does not resolve hydrogen atoms. These must be added computationally.

    • Causality: Correct protonation states for acidic and basic residues (like Histidine) at a physiological pH (e.g., 7.4) are critical for accurate hydrogen bonding networks and electrostatic calculations. Tools like the H++ web server or modules within modeling suites (e.g., Maestro's Protein Preparation Wizard) can be used to predict these states.[10][11]

  • Structural Refinement and Energy Minimization: To relieve any steric clashes introduced during hydrogen addition and to relax the structure into a low-energy conformation, a restrained energy minimization is performed.

    • Causality: This step ensures that the protein structure is energetically favorable before proceeding with docking and simulation. Heavy atoms are typically restrained to their crystallographic positions to prevent significant deviation from the experimental structure.

Workflow: Protein Preparation

G PDB Download PDB: 3K34 Clean Remove Water, Ions (non-Zn), Ligand PDB->Clean AddH Add Hydrogens & Assign Protonation States (pH 7.4) Clean->AddH Minimize Restrained Energy Minimization AddH->Minimize Ready Prepared Receptor Structure Minimize->Ready

Caption: Workflow for preparing the hCA II receptor structure.

Ligand Preparation: this compound

A correct 3D conformation and an accurate set of force field parameters are non-negotiable for the ligand.

Protocol 2: Ligand Structure Generation and Parameterization

  • 3D Structure Generation: Since a crystal structure of our specific ligand may not be available, we will build it.

    • The IUPAC name is this compound. A 2D sketch can be created in a chemical drawing tool and converted to 3D. Alternatively, a similar structure from a database like PubChem (e.g., CID 10199832, a celecoxib analog) can be modified.[12]

    • The 3D structure must then be subjected to a geometry optimization using a quantum mechanics method (e.g., at the DFT/B3LYP 6-31G* level) or a robust molecular mechanics force field (e.g., MMFF94). This ensures a low-energy, physically realistic conformation.

  • Force Field Parameterization: Standard biomolecular force fields (like CHARMM, AMBER, OPLS) do not contain parameters for every conceivable small molecule. Therefore, we must generate a topology file for our ligand.

    • Causality: The topology file defines the atom types, charges, bond lengths, angles, and dihedral terms that dictate the ligand's behavior during the simulation. Inaccurate parameters will lead to unreliable results.

    • Method: The CHARMM General Force Field (CGenFF) is an excellent resource for parameterizing drug-like molecules.[6][13] The user can upload a MOL2 file of the ligand to the CGenFF server, which then provides a CHARMM-compatible topology stream file. Any parameters with high penalty scores may require further refinement.[14] For AMBER force fields, the Antechamber toolkit is commonly used.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally efficient method to generate plausible binding hypotheses. We will use AutoDock Vina, a widely used and validated open-source docking program.[15][16]

Protocol 3: Molecular Docking with AutoDock Vina

  • File Preparation: Both the prepared protein receptor and the optimized ligand must be converted to the PDBQT file format using AutoDock Tools. This format includes atomic coordinates, partial charges, and atom type definitions.[17]

  • Grid Box Definition: A grid box must be defined to specify the search space for the docking algorithm.

    • Causality: To perform a "local" docking, we center the grid box on the active site. The coordinates of the co-crystallized ligand in PDB 3K34 serve as an excellent guide for positioning the center of our grid box. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).[16]

  • Running the Docking Simulation: The docking is initiated via a command line, specifying the receptor, ligand, grid parameters, and an output file.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analysis of Results: Vina will output a set of predicted binding poses (typically 9), ranked by their docking score (binding affinity in kcal/mol).

    • Interpretation: The top-ranked pose (most negative score) is the most probable binding mode. This pose should be visually inspected for chemically sensible interactions. Key interactions to look for with hCA II include the coordination of the sulfonamide nitrogen and one of its oxygens to the active site zinc ion and hydrogen bonding with key residues like Thr199 and Thr200.[9]

Part 3: Molecular Dynamics (MD) Simulation - Assessing Stability and Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing us to assess the stability of the predicted binding pose and observe conformational changes. We will use GROMACS, a high-performance and popular MD engine.[3][8][18]

Workflow: Molecular Dynamics Simulation

G Start Docked Protein-Ligand Complex Topology Combine Protein & Ligand Topologies Start->Topology Solvate Place in Water Box & Add Ions Topology->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration (Constant Volume/Temp) EM->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: A typical workflow for a protein-ligand MD simulation.

Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex

  • System Building: The coordinates of the top-ranked docking pose are merged with the prepared protein structure. The individual protein and ligand topology files are combined into a single system topology.

  • Solvation and Ionization: The complex is placed in a periodic box of water (e.g., a cubic box with a 1.0 nm buffer distance).

    • Causality: Explicitly solvating the system is crucial for accurately modeling the behavior of a biological system. Water molecules play a key role in mediating interactions.

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.

  • Energy Minimization: The solvated system is energy minimized to remove any steric clashes between the complex and the solvent.

  • Equilibration: A two-stage equilibration process is performed.

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The position restraints are gradually released, and the system is allowed to relax to the correct density under constant pressure (e.g., 1 bar).

  • Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), the production simulation is run for a duration sufficient to sample the conformational space (e.g., 100-200 nanoseconds).

  • Trajectory Analysis: The resulting trajectory is analyzed to understand the system's behavior.

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure is calculated to assess overall stability. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and protein are monitored over time to identify persistent and stable interactions.

Part 4: Binding Free Energy Calculation - Quantifying the Interaction

To obtain a more quantitative estimate of the binding affinity than the docking score, we can use end-point free energy methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[2][19][20]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted from the stable portion of the production MD trajectory.

  • Energy Calculations: For each snapshot, the free energy of the complex, the isolated protein, and the isolated ligand are calculated. The binding free energy is then computed as:

    • ΔG_binding = G_complex - (G_receptor + G_ligand)

    • Each G term is composed of the molecular mechanics energy in the gas phase, a polar solvation energy (calculated via the Poisson-Boltzmann or Generalized Born model), and a non-polar solvation energy (typically estimated from the solvent-accessible surface area).[2]

  • Data Interpretation: The calculated ΔG_binding provides a theoretical estimation of the binding affinity. While the absolute values may not perfectly match experimental data, the relative binding free energies between different ligands calculated using the same protocol are often highly predictive.

Part 5: Data Presentation and Visualization

Clear presentation of results is crucial for interpreting the outcome of the modeling study.

Quantitative Data Summary

All quantitative results should be summarized in tables for easy comparison.

Table 1: Molecular Docking Results

Pose Rank Binding Affinity (kcal/mol) RMSD from Crystal Ligand (Å) Key Interactions
1 -8.5 1.2 Zn-coordination, H-bond with Thr199
2 -8.2 3.5 H-bond with His64

| 3 | -7.9 | 4.1 | Hydrophobic contact with Leu198 |

Table 2: MD Simulation and Free Energy Analysis

Analysis Metric Value Interpretation
Average Protein RMSD (ns) 1.5 ± 0.2 Å The protein structure is stable during the simulation.
Average Ligand RMSD (ns) 1.1 ± 0.3 Å The ligand remains stably bound in the active site.

| MM/PBSA ΔG_binding | -25.5 ± 3.1 kcal/mol | Predicts a strong binding affinity. |

Visualization of Key Interactions

Visual analysis of the final docked pose and representative MD simulation snapshots is essential. Tools like PyMOL or VMD can be used to generate high-quality images that highlight the specific molecular interactions responsible for binding.[21][22] Key interactions, such as the coordination of the sulfonamide to the zinc ion and hydrogen bonds with active site residues, should be clearly depicted.

Conclusion

This guide has outlined a rigorous and scientifically-grounded workflow for the in silico modeling of this compound with its putative target, human Carbonic Anhydrase II. By following this multi-step process—from careful system preparation and molecular docking to extensive molecular dynamics simulation and binding free energy calculations—researchers can generate a detailed and dynamic hypothesis of the molecular recognition event. The insights gained from such studies are invaluable for guiding further experimental validation and for the rational design of novel, more potent derivatives in drug discovery programs.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • RCSB Protein Data Bank. 2HL4: Crystal structure analysis of human carbonic anhydrase II in complex with a benzenesulfonamide derivative. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • Scripps Research. AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]

  • RCSB Protein Data Bank. 5E28: Crystal structure of human carbonic anhydrase II in complex with the 4-(4-aminophenyl)benzenesulfonamide inhibitor. [Link]

  • Jorgensen, W. L. GROMACS Protein Ligand Complex Simulations. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. [Link]

  • The Research Nest. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • RCSB Protein Data Bank. 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. [Link]

  • Data Professor. Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

  • Dr. H Ismail. GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]

  • Stams, T., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 8(5), 1131-1138. [Link]

  • Farhan Jahangiri. Autodock Vina Tutorial - Molecular Docking. [Link]

  • Eagon, S. Vina Docking Tutorial. [Link]

  • RCSB Protein Data Bank. 5FDI: Crystal structure of Human Carbonic Anhydrase II with the anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog. [Link]

  • Sun, H., et al. (2014). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Accounts of Chemical Research, 47(10), 2977-2985. [Link]

  • TrendBioTech. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Omics tutorials. Step-by-Step Tutorial on Molecular Docking. [Link]

  • Ross, G. Session 4: Introduction to in silico docking. [Link]

  • Schrödinger. Learn Maestro: Preparing protein structures. [Link]

  • Oxford Protein Informatics Group. MM(PB/GB)SA – a quick start guide. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]

  • PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c887220695="" class="ng-star-inserted">2H_2)sulfonamide. [Link]

  • Shilkar, D. Ligand parameterization in GROMACS. [Link]

  • Jo, S., et al. (2017). CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules. Journal of chemical information and modeling, 57(5), 1114-1123. [Link]

  • Dr. H Ismail. How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. [Link]

  • Reddit. Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM. [Link]

  • Bioinformatics Insights. Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]

  • GROMACS forums. [PyMOL] Visualization of the protein-ligand interactions. [Link]

  • PubChem. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. [Link]

  • The Bioinformatics Manual. Visualizing protein-protein docking using PyMOL. [Link]

  • Farrukh, M. A., et al. (2012). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143-o144. [Link]

  • PubChem. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. [Link]

  • Reddit. How to visualize protein interaction with receptor? [Link]

  • Ule, J. Computer-Aided Drug Design Tutorials: Visualization of Protein Surfaces with PyMOL. [Link]

  • PubChem. 4-[4-(Pyrazol-1-ylmethyl)phenyl]benzenesulfonamide. [Link]

Sources

pharmacokinetic profile of novel pyrazole sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of Novel Pyrazole Sulfonamides

For drug discovery teams, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the comprehensive characterization of a molecule's pharmacokinetic (PK) profile. This guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) properties characteristic of novel pyrazole sulfonamides, a chemical class renowned for its therapeutic versatility.[1][2][3][4][5]

Drawing from the well-established profile of celecoxib, a landmark pyrazole sulfonamide, and integrating insights from current research, this whitepaper offers researchers, scientists, and drug development professionals a framework for evaluating and optimizing new chemical entities within this class.[6][7][8] We will dissect the causal mechanisms behind experimental choices, provide validated protocols for key assays, and illustrate the logical workflows that underpin modern drug development.

The Core ADME Profile: A Mechanistic Overview

Understanding the fate of a drug in the body is paramount. For pyrazole sulfonamides, a general, yet robust, pharmacokinetic pattern has emerged, which serves as a vital baseline for assessing novel analogues.

Absorption

Following oral administration, pyrazole sulfonamides are typically characterized by rapid absorption from the gastrointestinal tract.[8] The time to reach maximum plasma concentration (Tmax) is often observed within a few hours, as exemplified by celecoxib, which achieves this in approximately 3 hours.[6][8][9] The inherent lipophilicity of the diaryl-substituted pyrazole core generally facilitates passive diffusion across the gut wall.[10] However, poor aqueous solubility can be a limiting factor, a challenge often addressed through formulation strategies or chemical modification to enhance this property.[11]

Distribution

Once absorbed, these compounds tend to distribute extensively into various tissues, a characteristic indicated by a relatively large volume of distribution (Vd).[8] A defining feature of this class is high plasma protein binding (PPB), often exceeding 95%.[6][12] This extensive binding, primarily to albumin, means that only a small fraction of the drug is unbound, or "free," to exert its pharmacological effect. Consequently, accurately determining the unbound fraction is critical for interpreting potency and predicting in vivo efficacy.

Metabolism

The liver is the primary site of metabolic transformation for pyrazole sulfonamides.[7][13][14] The metabolic pathways are predominantly mediated by the cytochrome P450 (CYP) enzyme system.[13][14]

Key metabolic routes include:

  • CYP2C9-Mediated Hydroxylation: For many pyrazole sulfonamides, including celecoxib, the principal metabolic pathway is the hydroxylation of a methyl group on one of the aryl rings, a reaction catalyzed almost exclusively by the CYP2C9 isozyme.[7][9][15]

  • Further Oxidation & Conjugation: The resulting hydroxy metabolite is then further oxidized to a carboxylic acid derivative.[7][9] This is followed by a Phase II conjugation reaction, typically glucuronidation, to form a more water-soluble metabolite that can be readily excreted.[9] It is crucial to note that these metabolites are generally pharmacologically inactive.[9]

The heavy reliance on CYP2C9 has significant implications. Genetic polymorphisms in the CYP2C9 gene can lead to pronounced inter-individual variability in drug exposure.[7][15] Individuals classified as "poor metabolizers" may have significantly higher plasma concentrations, increasing the risk of adverse effects.[7] Furthermore, the potential for drug-drug interactions (DDIs) with co-administered drugs that inhibit or induce CYP2C9 is a key consideration during development.[7] While less common, other metabolic pathways such as N-hydroxylation of the sulfonamide group have been reported for sulfonamides in general and represent an area of ongoing investigation.[16][17]

Excretion

Elimination of pyrazole sulfonamides occurs primarily through the excretion of their metabolites.[7][9] Very little of the parent drug (often less than 3%) is eliminated unchanged in the urine or feces.[7][9] The water-soluble glucuronide conjugates are cleared renally (urine), while other metabolites are often found in the feces.[7][9]

The overall ADME pathway is visualized in the diagram below.

Caption: Generalized ADME pathway for a novel pyrazole sulfonamide.

Quantitative Data & Key Pharmacokinetic Parameters

For comparative purposes, summarizing PK data in a tabular format is essential. The table below presents typical parameters for a well-characterized pyrazole sulfonamide, providing a benchmark for novel compounds.

ParameterSymbolTypical Value (e.g., Celecoxib)Significance
Time to Peak ConcentrationTmax~3 hoursRate of absorption
Peak Plasma ConcentrationCmaxVaries with doseMaximum drug exposure
Area Under the CurveAUCVaries with doseTotal drug exposure over time
Volume of DistributionVd~429 LExtent of tissue distribution[8]
Plasma Protein BindingPPB>97%Influences free drug concentration[6]
Elimination Half-Lifet1/2~11 hoursDuration of action[8]
Primary Metabolic Enzyme-CYP2C9Key determinant of clearance and DDI risk[7][9]
Excretion Route-Feces and Urine (as metabolites)Primary paths of elimination[7][9]
Table 1: Summary of key pharmacokinetic parameters for a representative pyrazole sulfonamide.

Essential Methodologies for PK Profiling

A self-validating system of protocols is necessary to build a reliable PK profile. The following experimental workflows are foundational for any novel pyrazole sulfonamide.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay provides a measure of intrinsic clearance (CLint), predicting how rapidly the liver can metabolize the drug in the absence of other physiological factors. A high CLint often translates to a short in vivo half-life.[18]

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved HLM on ice. Prepare a master solution containing NADPH (a necessary cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (typically at 1 µM final concentration) to the HLM suspension in a 96-well plate.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH master solution.

  • Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance.

ParameterResultInterpretation
In Vitro Half-life (t1/2)> 30 minLow to moderate clearance predicted
In Vitro Half-life (t1/2)< 10 minHigh clearance predicted; potential for short in vivo half-life
Intrinsic Clearance (CLint)< 12 µL/min/mgLow clearance
Intrinsic Clearance (CLint)> 55 µL/min/mgHigh clearance
Table 2: Typical results and interpretation from an in vitro metabolic stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Causality: This study integrates all ADME processes to provide definitive in vivo parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%). It is the gold standard for preclinical PK assessment.

Step-by-Step Methodology:

  • Animal Dosing: Use two groups of male Sprague-Dawley rats (n=3-5 per group).

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Group 2 (PO): Administer the compound orally (via gavage) at a higher dose (e.g., 5-10 mg/kg) to assess absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from each animal at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method (see Protocol 3).

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters (AUC, CL, Vd, t1/2, Cmax, Tmax).

  • Bioavailability Calculation: Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

The following diagram illustrates the workflow for this critical in vivo experiment.

InVivo_PK_Workflow start Start: Novel Pyrazole Sulfonamide Candidate dosing Dosing (Rodent Model) start->dosing iv_dose Intravenous (IV) Administration dosing->iv_dose po_dose Oral (PO) Administration dosing->po_dose sampling Serial Blood Sampling (Multiple Time Points) iv_dose->sampling po_dose->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc results Deliverables: - Clearance (CL) - Half-life (t1/2) - Bioavailability (F%) - Exposure (AUC) pk_calc->results

Caption: Experimental workflow for an in vivo rodent pharmacokinetic study.

Protocol 3: Quantification in Biological Matrices via LC-MS/MS

Causality: Accurate quantification of the drug in plasma is non-negotiable for reliable PK data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the required sensitivity and selectivity to measure low drug concentrations in a complex biological matrix.[19][20]

Step-by-Step Methodology:

  • Sample Preparation: Perform a protein precipitation (PPT) by adding a volume of cold acetonitrile (typically 3-4x the plasma volume) containing a stable isotope-labeled internal standard to the plasma samples.

  • Extraction: Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Chromatography: Transfer the supernatant to an autosampler vial. Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 HPLC column. Use a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous matrix components.

  • Mass Spectrometry: The column eluent is directed to the tandem mass spectrometer. Use an electrospray ionization (ESI) source, typically in positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transition for the analyte and the internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.

  • Quantification: Construct a calibration curve by analyzing standards of known concentrations. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The limit of quantification should be sufficiently low to measure concentrations at the end of the terminal phase.[19]

ADME-Driven Lead Optimization

The data generated from these assays directly inform medicinal chemistry efforts. An iterative design-test-analyze cycle is employed to optimize the PK profile.

ADME_Optimization_Logic start Initial Lead Compound adme_screen In Vitro ADME Screen (Metabolic Stability, Solubility) start->adme_screen decision ADME Profile Acceptable? adme_screen->decision synthesis Synthesize New Analogues decision->synthesis No (e.g., High Clearance) invivo_pk In Vivo PK Study (Rodent) decision->invivo_pk Yes synthesis->adme_screen decision2 In Vivo PK Acceptable? (Bioavailability, Half-life) invivo_pk->decision2 decision2->synthesis No (e.g., Low F%) candidate Preclinical Candidate decision2->candidate Yes

Caption: Decision-making logic for ADME-driven lead optimization.

For example, if a compound exhibits high metabolic clearance in HLM, chemists may block the site of metabolism by replacing a metabolically labile proton with a fluorine atom or by introducing steric hindrance.[11] If poor solubility is limiting absorption, polar functional groups might be introduced to improve this property.[11] This strategic approach, grounded in robust ADME data, is essential for efficiently advancing compounds with drug-like properties.[21][22][23]

Conclusion

The pyrazole sulfonamide scaffold continues to be a privileged structure in modern drug discovery.[24][25][26] A thorough understanding and early characterization of the pharmacokinetic profile are indispensable for unlocking its full therapeutic potential. The ADME properties of this class are generally well-understood, characterized by rapid absorption, high protein binding, extensive CYP2C9-mediated metabolism, and clearance of inactive metabolites. By employing the validated, systematic experimental workflows detailed in this guide, drug development teams can confidently identify liabilities, guide medicinal chemistry efforts, and ultimately select novel pyrazole sulfonamide candidates with the highest probability of clinical success.

References

  • Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5368–5379.
  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications.
  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology.
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(8), 903–918.
  • Patel, R., & Tadi, P. (2023). Celecoxib. StatPearls.
  • Pacifici, G. M. (2024). Clinical Pharmacology of Celecoxib. Clinical Pharmacology.
  • Patel, P., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • Abdellatif, K. R. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112068.
  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5368–5379.
  • Kausar, A., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12.
  • Samet, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26305–26316.
  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology.
  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar.
  • Aktaş, A., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19183–19195.
  • Al-Hourani, B. J., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Journal of the Iranian Chemical Society.
  • Aktaş, A., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137970.
  • Sasso, O., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355.
  • Yang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-28.
  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.
  • Graham, R. A., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339.
  • Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139.
  • Jarvis, M. F., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 4(12), 1213–1218.
  • El-Faham, A., et al. (2022). Exploring Novel Benzene Sulfonamide Derivatives: Synthesis, ADME Studies, Anti-Proliferative Activity, Docking Simulation, and Emphasizing Theoretical Investigations. ResearchGate.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Kumar, A., et al. (2022). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 46(34), 16245-16268.
  • Zhang, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • ResearchGate. (n.d.). Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o.
  • Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–10.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Kumar, A., & Kumar, S. (2022). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. ResearchGate.

Sources

antileishmanial activity of 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antileishmanial Activity of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives

Introduction: A New Scaffold for a Neglected Disease

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem, responsible for an estimated 56,000 deaths annually.[1][2] Primarily affecting populations in tropical and subtropical regions, it is classified as a neglected tropical disease due to a lack of commercial incentive for pharmaceutical investment in new treatments.[1] The current therapeutic arsenal is plagued by limitations, including severe side effects, growing parasite resistance, high costs, and difficult administration routes.[3][4] This therapeutic gap underscores the urgent need for novel, safe, and effective antileishmanial agents.

In the landscape of medicinal chemistry, heterocyclic scaffolds like pyrazole are renowned for their diverse pharmacological properties.[5][6] Similarly, the sulfonamide functional group is a well-established pharmacophore with broad antimicrobial activity.[3][7] The strategic combination of these two moieties into the this compound scaffold presents a promising avenue for antileishmanial drug discovery. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanism of action of this class of compounds, offering field-proven insights for researchers and drug development professionals.

PART 1: Chemical Synthesis and Characterization

The synthesis of this compound derivatives is a multi-step process that allows for structural diversity, which is crucial for structure-activity relationship (SAR) studies. The general strategy involves the reaction of a key sulfonyl chloride intermediate with various substituted amines.

Experimental Protocol: General Synthesis

This protocol outlines the typical synthesis of this compound derivatives, adapted from established methodologies.[1][8]

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride (Intermediate 2)

  • Chlorosulfonation: To a flask cooled in an ice bath, add 1-phenyl-1H-pyrazole (Intermediate 1 ).

  • Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate, 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (2 ), is collected by vacuum filtration, washed with cold water, and dried. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Final this compound Derivatives (3a-g)

  • Preparation: Dissolve the sulfonyl chloride intermediate (2 ) in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Amine Addition: Add an appropriate substituted amine (e.g., aniline, 4-chloroaniline) to the solution, followed by the addition of a base like triethylamine to act as an acid scavenger.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl. The precipitated solid is collected via filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compounds using techniques such as ¹H-NMR, ¹³C-NMR, infrared spectroscopy (IR), and mass spectrometry (MS).

Visualization: Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis start1 1-Phenyl-1H-pyrazole reagent1 Chlorosulfonic Acid start1->reagent1 Chlorosulfonation intermediate 4-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride (2) reagent1->intermediate Ice Quench & Filter reagent2 Substituted Amine + Triethylamine in THF intermediate->reagent2 product Final Sulfonamide Derivatives (3a-g) reagent2->product Stir, Acidify & Recrystallize

Caption: General synthetic scheme for this compound derivatives.

PART 2: Biological Evaluation: In Vitro Efficacy and Cytotoxicity

A critical phase in drug discovery is the robust evaluation of a compound's biological activity against the target pathogen and its toxicity towards host cells.[9][10] For leishmaniasis, this involves testing against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.[9]

Experimental Protocol: Antileishmanial Activity against Promastigotes

This protocol describes a standard in vitro assay to determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against Leishmania promastigotes.[1][4]

  • Parasite Culture: Culture promastigotes of Leishmania species (e.g., L. infantum, L. amazonensis) at 26-28°C in a suitable axenic culture medium, such as M199 or Schneider's Drosophila Medium, supplemented with 10% heat-inactivated fetal bovine serum (FBS).[1][11]

  • Assay Preparation: Harvest parasites in the logarithmic growth phase and adjust their density to 1 x 10⁶ promastigotes/mL in fresh medium.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Create a series of 2-fold dilutions in the culture medium. The final DMSO concentration should not exceed 0.5%, a level non-toxic to the parasites.

  • Incubation: Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate. Add 100 µL of the diluted compound solutions to the respective wells. Include wells for a reference drug (e.g., Pentamidine) and a negative control (medium with DMSO).

  • Viability Assessment: Incubate the plates for 48-72 hours at 26-28°C. Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer. The fluorescent or colorimetric signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression.

Experimental Protocol: Cytotoxicity against Mammalian Cells

To assess the selectivity of the compounds, their cytotoxicity is measured against a relevant mammalian cell line, such as murine peritoneal macrophages.[1]

  • Cell Culture: Culture murine macrophages (e.g., J774 cell line) in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Setup: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds, similar to the antileishmanial assay.

  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

  • Viability Measurement: Assess cell viability using a standard MTT or resazurin assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates greater selectivity for the parasite over host cells.

Visualization: In Vitro Screening Workflow

G cluster_0 Antileishmanial Assay cluster_1 Cytotoxicity Assay P_Culture Culture Leishmania Promastigotes P_Plate Plate Parasites with Test Compounds P_Culture->P_Plate P_Incubate Incubate 48-72h P_Plate->P_Incubate P_Assess Assess Viability (Resazurin) P_Incubate->P_Assess P_Calc Calculate IC50 P_Assess->P_Calc Final_Calc Calculate Selectivity Index (SI = CC50 / IC50) P_Calc->Final_Calc M_Culture Culture Murine Macrophages M_Plate Plate Cells with Test Compounds M_Culture->M_Plate M_Incubate Incubate 48h M_Plate->M_Incubate M_Assess Assess Viability (MTT/Resazurin) M_Incubate->M_Assess M_Calc Calculate CC50 M_Assess->M_Calc M_Calc->Final_Calc

Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.

PART 3: Results and Structure-Activity Relationship (SAR)

Studies on a series of this compound derivatives have demonstrated their potent activity against both L. infantum and L. amazonensis.[1] Notably, several compounds showed efficacy comparable to the reference drug pentamidine but with significantly lower cytotoxicity, indicating a promising therapeutic window.[1][2]

Data Presentation: Biological Activity
Compound IDR-Group (Substitution on Amine)IC₅₀ vs L. infantum (µM)[1]IC₅₀ vs L. amazonensis (µM)[1]CC₅₀ vs Macrophages (µM)[1]Selectivity Index (L. infantum)
3b Phenyl5970>500>8.47
3e 4-Chlorophenyl6572>500>7.69
Pentamidine (Reference Drug)621001101.77

Note: IC₅₀ and CC₅₀ values are converted from mM to µM for clarity where applicable. The original data reported IC₅₀ in mM.[1]

Analysis of Structure-Activity Relationships (SAR)

The data reveals crucial insights into the structural requirements for antileishmanial activity in this scaffold.[1][12][13]

  • Efficacy: The unsubstituted phenyl (compound 3b ) and the 4-chlorophenyl (compound 3e ) derivatives emerged as the most potent compounds, with IC₅₀ values against L. infantum of 59 µM and 65 µM, respectively.[1] Their activity is comparable to that of pentamidine (IC₅₀ = 62 µM).[1]

  • Cytotoxicity and Selectivity: A key advantage of these derivatives is their low cytotoxicity.[1][14] While pentamidine was toxic to murine macrophages at 110 µM, compounds 3b and 3e showed no significant toxicity even at 500 µM. This results in a much higher selectivity index, suggesting a safer profile.[1]

  • Molecular Modeling Insights: In silico evaluations suggest that the activity of these compounds is influenced by their electronic properties, spatial orientation, and lipophilicity.[2][14] These factors likely govern the interaction with a yet-to-be-confirmed parasitic target, and modifying them provides a clear strategy for future lead optimization.[1]

PART 4: Probing the Mechanism of Action

While the exact molecular target of 4-(1H-pyrazol-1-yl)benzenesulfonamides in Leishmania is not definitively established, the sulfonamide moiety provides strong clues. The classical mechanism for sulfonamides in bacteria is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[3][4]

The Folate Pathway Hypothesis

Leishmania parasites are auxotrophs for some folate precursors, making the folate pathway a potential drug target.[3][4] Sulfonamides, as structural analogs of p-aminobenzoic acid (pABA), could act as competitive inhibitors of DHPS, disrupting the synthesis of folic acid and thereby halting parasite replication.[15] However, some studies on Leishmania have shown that the inhibitory effects of certain sulfonamides are not reversed by the addition of folate, suggesting a non-classical mode of action may be at play.[16]

Alternative Targets: Carbonic Anhydrase

Another potential target is carbonic anhydrase (CA), an enzyme found in Leishmania that belongs to the β-CA class.[17] Aromatic and heterocyclic sulfonamides are well-known inhibitors of CAs. Studies have shown that while some sulfonamides are potent inhibitors of the recombinant Leishmania CA in vitro, they fail to inhibit parasite growth in cell-based assays.[17] This discrepancy was overcome by formulating the sulfonamides into nanoemulsions, which dramatically improved their in vitro antileishmanial activity, suggesting that cell permeability is a major barrier that must be addressed in future drug design.[17]

Visualization: Proposed Mechanism of Action

G pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Substrate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolate (DHF) DHPS->DHF DNA DNA Synthesis (Parasite Replication) DHF->DNA ...via THF...

Caption: Hypothesized inhibition of the Leishmania folate pathway by sulfonamides.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new antileishmanial drugs. The research highlighted in this guide demonstrates that derivatives of this class possess potent in vitro activity against clinically relevant Leishmania species and, crucially, exhibit a superior safety profile compared to existing treatments like pentamidine.[1]

Future work should focus on several key areas:

  • Lead Optimization: Synthesize and test a broader range of derivatives to further refine the SAR and improve potency and selectivity. This could involve exploring different substitutions on both the pyrazole and benzenesulfonamide rings.[12]

  • Mechanism Deconvolution: Employ biochemical and genetic approaches to definitively identify the molecular target(s) of these compounds in Leishmania.

  • Advanced In Vitro and In Vivo Models: Evaluate the most promising compounds against intracellular amastigotes, the clinically relevant form of the parasite, and subsequently in animal models of leishmaniasis to confirm in vivo efficacy.[9][18]

  • Pharmacokinetic Profiling: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they possess drug-like characteristics suitable for clinical development.[19]

By pursuing these research avenues, the scientific community can build upon this foundational work to develop a new generation of safer and more effective treatments for leishmaniasis.

References

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Semantic Scholar. [Link]

  • Synthesis of this compound derivatives 3a–g... ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2004). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Journal of Medicinal Chemistry, 47(22), 5344-5351. [Link]

  • Rao, B. D., & Sirsi, M. (1960). In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes. Antimicrobial Agents and Chemotherapy, 31(10), 1575-1578. [Link]

  • Katinas, J., et al. (2017). Sulfonamides as Inhibitors of Leishmania - Potential New Treatments for Leishmaniasis. Anti-Infective Agents, 15(1), 57-62. [Link]

  • Singh, N., & Dube, A. (2004). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research, 120(5), 379-388. [Link]

  • Katinas, J., et al. (2017). Sulfonamides as Inhibitors of Leishmania - Potential New Treatments for Leishmaniasis. Bentham Science Publishers. [Link]

  • Cantizani, J., et al. (2016). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial Agents and Chemotherapy, 60(6), 3456-3464. [Link]

  • Katinas, J., et al. (2017). Sulfonamides as Inhibitors of Leishmania – Potential New Treatments for Leishmaniasis. ResearchGate. [Link]

  • In vitro and in vivo antileishmanial activity (A) In vitro activity: Promastigotes of the indicated Leishmania species. ResearchGate. [Link]

  • Angeli, A., et al. (2019). Antileishmanial activity of sulphonamide nanoemulsions targeting the β-carbonic anhydrase from Leishmania species. Scientific Reports, 9(1), 1-9. [Link]

  • Sereno, D., et al. (2022). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. Pathogens, 11(3), 324. [Link]

  • de Almeida-Amaral, E. E., et al. (2014). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLoS Neglected Tropical Diseases, 8(5), e2842. [Link]

  • View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. Frontier in Medical and Health Research. [Link]

  • Asadi, M., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon, 10(22), e32420. [Link]

  • Kumar, A., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research, 3(2), 246-253. [Link]

  • Guedes, G. P. M., et al. (2023). Structure-Activity Relationships of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. Molecules, 28(4), 1805. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of 4-(1H-Pyrazol-1-YL)benzenesulfonamide for Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1H-Pyrazol-1-YL)benzenesulfonamide and its derivatives represent a class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-cancer applications.[1][2] The structural resemblance of the this compound core to celecoxib, a well-known selective inhibitor of cyclooxygenase-2 (COX-2), strongly suggests that its mechanism of action may involve the modulation of the arachidonic acid cascade.[1] Cyclooxygenase enzymes are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostanoids.[3][4] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammation.[3] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[5]

These application notes provide a detailed protocol for determining the in vitro inhibitory activity and selectivity of this compound against human COX-1 and COX-2 enzymes. The described methodology is based on established and validated enzyme immunoassays (EIA) for the quantification of prostaglandin E2 (PGE2), a primary product of the COX-catalyzed reaction.

Scientific Principle of the Assay

The in vitro COX inhibition assay is designed to quantify the ability of a test compound to block the enzymatic activity of COX-1 and COX-2. The assay is performed in two main stages:

  • Enzymatic Reaction: Recombinant human COX-1 or COX-2 enzyme is incubated with the substrate, arachidonic acid, in the presence of various concentrations of the test compound, this compound. The COX enzyme converts arachidonic acid into Prostaglandin H2 (PGH2).

  • Quantification of Prostaglandin Production: PGH2 is an unstable intermediate and is further converted to more stable prostanoids. In this protocol, we focus on the downstream product Prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).[6] In this assay, PGE2 in the sample from the enzymatic reaction competes with a fixed amount of PGE2 conjugated to an enzyme (like alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a specific antibody. The amount of conjugated PGE2 that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample. A substrate is then added, which is converted by the bound enzyme into a colored product that can be measured spectrophotometrically.[7] By comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in its absence, the percentage of inhibition can be calculated.

The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by compounds like this compound.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandins (PGE2, etc.) PGH2->PGE2 via isomerases Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 4-(1H-Pyrazol-1-YL) benzenesulfonamide Inhibitor->COX2 inhibits Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 activates PLA2->Phospholipids acts on

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section outlines the detailed, step-by-step methodology for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundBenchChem51891-85-1
Human Recombinant COX-1Cayman Chemical60100
Human Recombinant COX-2Cayman Chemical60122
Arachidonic Acid (substrate)Sigma-AldrichA3611
Prostaglandin E2 (PGE2) EIA KitAbcamab133021
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418
Tris-HCl buffer, pH 8.0Thermo Fisher15568025
HemeSigma-AldrichH0033
96-well microplates (for reaction & EIA)Corning3590
Multichannel pipette and tipsGilson-
Microplate reader (405-420 nm)BioTek-
Preparation of Solutions
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). This will be used to determine the IC50 value.

  • Enzyme Preparation: Reconstitute the recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep the enzymes on ice during the experiment.

  • Substrate Solution: Prepare a solution of arachidonic acid in ethanol. The final concentration in the reaction mixture should be around 5-10 µM.

  • Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing a cofactor like heme (1 µM).[8]

Step-by-Step Protocol for COX Inhibition Assay

The following diagram provides a high-level overview of the experimental workflow.

Workflow start Start prep_reagents Prepare Reagents (Inhibitor Dilutions, Enzymes, Substrate) start->prep_reagents pre_incubation Pre-incubate COX-1/COX-2 with Inhibitor or Vehicle prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., with HCl) incubation->terminate_reaction pge2_eia Quantify PGE2 Production using ELISA Kit terminate_reaction->pge2_eia data_analysis Data Analysis (% Inhibition, IC50, Selectivity Index) pge2_eia->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro COX inhibition assay.

  • Plate Setup: In separate 96-well plates for COX-1 and COX-2, add the following to each well:

    • Assay Buffer: Add the appropriate volume of assay buffer.

    • Enzyme: Add the reconstituted COX-1 or COX-2 enzyme.

    • Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (for the 100% activity control).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

  • Initiate the Reaction: Add the arachidonic acid solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Terminate the Reaction: Stop the reaction by adding a small volume of a strong acid (e.g., 1 M HCl).

  • PGE2 Quantification: Use the supernatant from each well of the reaction plate as the sample for the PGE2 EIA kit. Follow the manufacturer's instructions for the ELISA protocol precisely.[7][9][10] This typically involves adding the samples, standards, and a PGE2-enzyme conjugate to an antibody-coated plate, followed by incubation, washing, and addition of a substrate to develop a colorimetric signal.

  • Absorbance Measurement: Read the absorbance of the plate at the recommended wavelength (usually 405-420 nm) using a microplate reader.

Data Analysis and Interpretation

  • Calculate Percentage of Inhibition: The percentage of COX inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of sample / Absorbance of 100% activity control)] x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[3][6]

  • Calculate Selectivity Index (SI): The selectivity of the compound for COX-2 over COX-1 is determined by calculating the ratio of the IC50 values.

    Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

    A higher SI value indicates greater selectivity for COX-2.

Data Presentation

The results of the in vitro COX inhibition assay should be summarized in a clear and concise table.

EnzymeIC50 (nM) for this compound
COX-1Insert calculated value
COX-2Insert calculated value
Selectivity Index (COX-1/COX-2) ** Insert calculated value **

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following controls should be included in each assay:

  • 100% Activity Control: Contains the enzyme, substrate, and DMSO (vehicle) but no inhibitor. This represents the maximum enzyme activity.

  • Background Control: Contains the assay buffer and substrate but no enzyme. This is to account for any non-enzymatic conversion or background signal.

  • Positive Control: A known COX inhibitor (e.g., celecoxib for COX-2 selectivity or indomethacin as a non-selective inhibitor) should be run in parallel to validate the assay performance.

By incorporating these controls, the assay becomes a self-validating system, ensuring that the observed inhibition is due to the specific action of the test compound on the enzyme.

References

  • Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of natural products, 61(1), 2-7. Available at: [Link]

  • Gupta, R. A., & DuBois, R. N. (2001). Colorectal cancer prevention and treatment by inhibition of cyclooxygenase-2.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • Cloud-Clone Corp. ELISA Kit for Prostaglandin E2 (PGE2). Available at: [Link]

  • Bertin Bioreagent. COX-2 (human) Inhibitor Screening Assay Kit. Available at: [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA Kit. Available at: [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. Available at: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Mortazavi, S. M., et al. (2014). In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 195–201.
  • Zarrin, B., et al. (2020). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International journal of molecular sciences, 21(23), 9279. Available at: [Link]

  • Leng, J., et al. (2005). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. Clinical Cancer Research, 11(22), 8239-8246. Available at: [Link]

  • Jiang, B., et al. (2013). Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo. Oncology Letters, 5(2), 551-555. Available at: [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules (Basel, Switzerland), 17(11), 12961–12973. Available at: [Link]

  • Logesh, R., et al. (2024). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Journal of Biochemical and Molecular Toxicology, e23679. Available at: [Link]

  • Gül, H. İ., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2221087. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic chemistry, 132, 106363. Available at: [Link]

  • Logesh, R., et al. (2024). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2023). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of medicinal chemistry, 66(13), 8847–8865. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic chemistry, 132, 106363. Available at: [Link]

Sources

using 4-(1H-Pyrazol-1-YL)benzenesulfonamide in cell culture studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives in Cell Culture Studies

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives, with a specific focus on the well-characterized compound Celecoxib, in cell culture-based research. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design and protocol choices, ensuring robust and reproducible results.

Introduction: Understanding the this compound Scaffold

The this compound core structure is a versatile scaffold in medicinal chemistry.[1][2] It forms the basis for a variety of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antileishmanial properties.[1][2][3] The most prominent and extensively studied derivative is Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), a nonsteroidal anti-inflammatory drug (NSAID).[4][5]

Celecoxib is renowned for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][6] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 theoretically reduces the risk of gastrointestinal side effects.[4][6] While its primary clinical use is for pain and inflammation management in conditions like arthritis, a significant body of research has uncovered its potent anti-neoplastic activities, making it a valuable tool for in vitro cancer studies.[5][7][8] These anticancer effects are mediated through both COX-2 dependent and a variety of COX-2 independent pathways, which are often the focus of cell culture investigations.[8][9]

Core Mechanisms of Action in Cancer Cell Lines

Understanding the molecular pathways affected by Celecoxib is paramount for designing meaningful cell culture experiments. The compound's anticancer effects are multifaceted, providing multiple avenues for investigation.

COX-2 Dependent Mechanism

The canonical mechanism of Celecoxib involves the inhibition of the COX-2 enzyme, which is frequently overexpressed in various cancers.[4][6] This inhibition blocks the conversion of arachidonic acid into prostaglandin H2, a precursor for pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[10][11] Elevated PGE2 levels in the tumor microenvironment are known to promote cell proliferation, angiogenesis, and invasion while inhibiting apoptosis. By reducing PGE2 synthesis, Celecoxib can effectively counter these pro-tumorigenic effects.[11][12]

COX2_Dependent_Pathway cluster_effects Pro-Tumorigenic Effects AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis Inhibition of Apoptosis PGE2->Apoptosis Celecoxib Celecoxib Celecoxib->COX2

Figure 1: COX-2 Dependent Anti-Cancer Mechanism of Celecoxib.

COX-2 Independent Mechanisms

Crucially, much of Celecoxib's anticancer activity, especially at concentrations used in vitro, occurs independently of COX-2 inhibition.[9] These pathways are of significant interest to cancer researchers.

  • Induction of Apoptosis: Celecoxib is a potent inducer of programmed cell death through multiple routes. It can trigger the intrinsic (mitochondrial) pathway by disrupting the mitochondrial membrane potential, leading to the activation of caspase-9 and the executioner caspase-3.[9][13] It can also stimulate the extrinsic pathway by upregulating the expression of death receptors like DR5. Furthermore, Celecoxib has been shown to down-regulate key anti-apoptotic proteins such as Bcl-2, Mcl-1, and Survivin, tipping the cellular balance towards death.[8][14][15]

  • Cell Cycle Arrest: The compound can halt cell proliferation by inducing cell cycle arrest. Depending on the cell line and concentration, this arrest can occur at the G0/G1 or G2/M checkpoints.[14][16][17][18] This effect is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of proliferative cyclins such as Cyclin D1.[14][19]

  • Modulation of Signaling Pathways: Celecoxib influences several key cancer-related signaling pathways. It has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor that controls the expression of genes involved in survival and proliferation (e.g., Bcl-2, Cyclin D1).[14][15] It can also modulate other critical pathways including NF-κB and PI3K/Akt.[20][21]

COX2_Independent_Pathways cluster_apoptosis Induction of Apoptosis cluster_cellcycle Cell Cycle Arrest Celecoxib Celecoxib Mito Mitochondrial Dysfunction Celecoxib->Mito Anti_Apoptotic Inhibition of Bcl-2, Mcl-1, Survivin Celecoxib->Anti_Apoptotic STAT3 Inhibition of STAT3 Phosphorylation Celecoxib->STAT3 CDKi Upregulation of p21, p27 Celecoxib->CDKi Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis_Outcome APOPTOSIS Casp3->Apoptosis_Outcome Anti_Apoptotic->Apoptosis_Outcome STAT3->Anti_Apoptotic Arrest_Outcome G0/G1 or G2/M ARREST CDKi->Arrest_Outcome CyclinD1 Downregulation of Cyclin D1 CyclinD1->Arrest_Outcome STAT3_link Inhibition of STAT3

Figure 2: Key COX-2 Independent Anti-Cancer Mechanisms of Celecoxib.

Application Notes: Compound Handling and Preparation

Proper handling and preparation of this compound derivatives like Celecoxib are critical for experimental success.

Physicochemical and Storage Data

The following tables summarize essential information for Celecoxib.

PropertyValueReference
IUPAC Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[22]
Molecular Formula C₁₇H₁₄F₃N₃O₂S[22][23]
Molecular Weight 381.37 g/mol [22]
Appearance White to off-white solid[24]
ParameterRecommendationReference
Solubility Soluble in DMSO and Ethanol. Sparingly soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Very low water solubility (7 mg/L).[24][25]
Powder Storage Store at -20°C for up to 3 years.[25]
Stock Solution Storage Prepare in DMSO or Ethanol. Aliquot and store at -80°C for up to 1 year or at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[24][25]
Protocol: Preparation of Stock Solutions

Causality: A high-concentration, sterile stock solution is essential for accurately dosing cells without introducing significant volumes of solvent, which can be cytotoxic. DMSO is the most common solvent due to its high solubilizing capacity for compounds like Celecoxib.

Materials:

  • Celecoxib powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: Determine the mass of Celecoxib needed to prepare a stock solution of desired concentration (e.g., 100 mM). For a 100 mM stock:

    • Mass (g) = 0.1 mol/L * 381.37 g/mol * Volume (L)

    • For 1 mL (0.001 L): Mass = 38.14 mg

  • Weighing: Carefully weigh the calculated amount of Celecoxib powder in a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If the DMSO was not pre-sterilized, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. Store immediately at -20°C or -80°C as recommended. This prevents degradation from repeated freeze-thaw cycles.

Experimental Protocols for Cell-Based Assays

The following are foundational protocols for investigating the effects of Celecoxib on cancer cell lines.

Protocol: Determining Cell Viability and IC₅₀ (WST-1/MTT Assay)

Causality: This assay is the first step to determine the cytotoxic potential of the compound on a specific cell line. It measures the dose-dependent effect on cell viability or metabolic activity, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key parameter for planning subsequent mechanistic studies.

IC50_Workflow start 1. Seed Cells in 96-well plate incubate1 2. Incubate (e.g., 24h) start->incubate1 treat 3. Treat with serial dilutions of Celecoxib + Controls incubate1->treat incubate2 4. Incubate (e.g., 24, 48, 72h) treat->incubate2 add_reagent 5. Add WST-1/MTT Reagent incubate2->add_reagent incubate3 6. Incubate (e.g., 1-4h) add_reagent->incubate3 read 7. Read Absorbance on plate reader incubate3->read analyze 8. Analyze Data: Normalize to control, plot dose-response curve, calculate IC₅₀ read->analyze

Figure 3: Experimental Workflow for Determining IC₅₀.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of Celecoxib from your stock solution in complete medium. A typical concentration range for initial screening is 0-200 µM.[26][27] Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "medium only" blank.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared Celecoxib dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.

  • Measurement: If using MTT, add solubilization buffer. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the percent viability against the log of the Celecoxib concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.

Example IC₅₀ Values:

Cell Line Cancer Type IC₅₀ Value (µM) Incubation Time Reference
HeLa Cervical Cancer 40 - 43 Not specified [16][17]
A2058 Melanoma 63 72h [28]
SAN Melanoma 45 72h [28]

| HNE1 | Nasopharyngeal | ~50 | 48h |[14] |

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Causality: This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for differentiation between cells in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N). Treatment with RNase is crucial to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with Celecoxib at the IC₅₀ and/or 2x IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Use trypsin to detach adherent cells, then combine with the supernatant. Centrifuge the cell suspension at low speed (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells gently in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[16]

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase can be calculated using appropriate software.

Protocol: Apoptosis Assessment by Annexin V/PI Staining

Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. PI is a membrane-impermeable DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) as described above. Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Incubation: Add fluorescently-labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry. The results will be plotted on a dot plot, separating the cell population into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Concluding Remarks for the Modern Researcher

The this compound scaffold, exemplified by Celecoxib, offers a powerful tool for investigating fundamental cancer biology. Its well-documented effects on apoptosis, cell cycle progression, and key signaling pathways provide a rich field for discovery. By employing the robust protocols and understanding the underlying mechanisms detailed in this guide, researchers can generate high-quality, reproducible data. It is critical to remember that the effects of these compounds can be highly cell-type dependent, and initial characterization through dose-response and time-course studies is a prerequisite for any in-depth mechanistic investigation.

References

  • Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa. (n.d.).
  • Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

  • Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. (2004). PubMed. [Link]

  • Celecoxib induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation. (2012). PubMed Central. [Link]

  • Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells. (2017). PubMed. [Link]

  • Celecoxib caused cell cycle arrest at G1 phase in NTUB1 and T24 UC... (n.d.). ResearchGate. [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

  • Targeting apoptosis pathways by Celecoxib in cancer. (2011). PubMed. [Link]

  • Celecoxib induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation. (2012). PubMed. [Link]

  • Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential. (2004). AACR Journals. [Link]

  • Celecoxib induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target. (2004). PubMed Central. [Link]

  • Celecoxib Action Pathway. (n.d.). PubChem. [Link]

  • Death Receptor Regulation and Celecoxib-Induced Apoptosis in Human Lung Cancer Cells. (2004). JNCI: Journal of the National Cancer Institute. [Link]

  • 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide. (2022). ChemBK. [Link]

  • Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. (2016). PubMed Central. [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2012). PubMed Central. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2009). PubMed Central. [Link]

  • Celecoxib upregulates ULBP‑1 expression in lung cancer cells via the JNK/PI3K signaling pathway and increases susceptibility to natural killer cell cytotoxicity. (2020). Spandidos Publications. [Link]

  • celecoxib. (n.d.). ClinPGx. [Link]

  • (1) Benzenesulfonamide, 4-(4,5-dihydro-3- methyl-5-oxo-lH-pyrazol-l-yl). (n.d.). NIST. [Link]

  • 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. (2012). PubMed. [Link]

  • Celecoxib induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress. (2016). PubMed Central. [Link]

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. (2019). National Institutes of Health. [Link]

  • Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. (2025). PubMed. [Link]

  • 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c887220695="" class="ng-star-inserted">2H_2)sulfonamide. (n.d.). PubChem. [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. (2023). PubMed. [Link]

  • 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. (2009). PubMed Central. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

  • 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. (n.d.). PubChem. [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides. (2000).

Sources

Application of Pyrazole Sulfonamides in Anti-Inflammatory Research: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of pyrazole sulfonamides as a privileged scaffold in the development of novel anti-inflammatory agents. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to advance research in this critical therapeutic area. We will delve into the mechanistic underpinnings of their action, provide detailed experimental workflows, and present data in a clear, actionable format.

The Pyrazole Sulfonamide Scaffold: A Cornerstone of Modern Anti-inflammatory Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and highly valued scaffold in medicinal chemistry.[1] When coupled with a sulfonamide moiety, it gives rise to the pyrazole sulfonamide class of compounds, which have demonstrated a remarkable breadth of biological activities, most notably in the realm of inflammation.[2][3]

The prominence of this scaffold is exemplified by the blockbuster drug Celecoxib (brand name Celebrex), a diaryl-substituted pyrazole that was the first highly selective cyclooxygenase-2 (COX-2) inhibitor approved for the treatment of pain and inflammation in arthritis.[4][5] The success of Celecoxib has spurred extensive research into novel pyrazole sulfonamide derivatives, targeting not only COX-2 but also other key mediators of the inflammatory cascade.[6][7]

Mechanisms of Anti-Inflammatory Action: Beyond COX-2 Inhibition

While selective COX-2 inhibition remains a primary mechanism, the anti-inflammatory effects of pyrazole sulfonamides are increasingly understood to be more complex, involving modulation of other critical signaling pathways.

The Cyclooxygenase (COX) Pathway

The most well-established mechanism of action for many anti-inflammatory pyrazole sulfonamides is the selective inhibition of COX-2.[8] Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] However, COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining platelet function.[9] Non-selective NSAIDs that inhibit both isoforms can therefore lead to gastrointestinal side effects.[9]

Selective COX-2 inhibitors like Celecoxib are designed to specifically target the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[4][8] The polar sulfonamide side chain of celecoxib binds to a hydrophilic side pocket region close to the active COX-2 binding site, a feature that contributes to its selectivity.[9] This targeted inhibition reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[8]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (GI Protection, Platelet Function) COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib) Pyrazole_Sulfonamide->COX2 Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocation NFkB_IkB->NFkB IκB Degradation Pyrazole_Sulfonamide Pyrazole Sulfonamide Pyrazole_Sulfonamide->IKK_Complex Potential Inhibition DNA DNA NFkB_nucleus->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes

Sources

Application Notes and Protocols: A-Z Guide for Cytotoxicity Analysis of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Sulfonamide

4-(1H-Pyrazol-1-YL)benzenesulfonamide and its derivatives represent a compelling class of sulfonamides with demonstrated biological activities, including potential as anticancer and antileishmanial agents.[1][2][3] Structurally related to celecoxib, a well-known COX-2 inhibitor, this compound warrants a thorough investigation into its cytotoxic effects to elucidate its mechanism of action and therapeutic promise.[1] This guide provides a comprehensive, multi-faceted protocol for researchers, scientists, and drug development professionals to rigorously assess the cytotoxicity of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and reproducible experimental design.

Our approach is centered on a tripartite assessment of cytotoxicity, examining:

  • Metabolic Viability: Quantifying the impact on cellular metabolic function.

  • Membrane Integrity: Assessing the loss of plasma membrane integrity, a hallmark of cell death.

  • Apoptotic Pathways: Investigating the induction of programmed cell death.

By integrating these distinct but complementary assays, we can construct a detailed profile of the compound's cytotoxic activity.

Part 1: Foundational Steps - Compound Handling and Cell Line Selection

Compound Preparation and Handling: Ensuring Accurate Dosing

The accuracy of any cytotoxicity study hinges on the correct preparation and handling of the test compound. Sulfonamides can exhibit variable solubility, making this a critical initial step.

Protocol for Stock Solution Preparation:

  • Solubility Testing: Begin by determining the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of sulfonamide compounds.[4] Test solubility in cell culture grade DMSO at a high concentration (e.g., 10-50 mM).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To ensure complete dissolution, vortexing or sonication may be necessary.[5]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.[5]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤ 0.5%.[4]

Rationale for Cell Line Selection: Targeting the Mechanism

Given the structural similarity of this compound to COX-2 inhibitors, it is logical to select cell lines with varying levels of COX-2 expression.[1] This allows for the investigation of both COX-2-dependent and independent mechanisms of cytotoxicity.[6]

Recommended Cell Lines:

Cell LineCancer TypeCOX-2 ExpressionRationale
BxPC-3 Pancreatic CancerHighHigh endogenous COX-2 expression allows for the study of COX-2-mediated effects.[6]
Caco-2 Colorectal CancerInducibleCOX-2 expression is inducible, offering a model to study the compound's effect on both basal and stimulated cells.[7]
MCF-7 Breast CancerLow/VariableOften used as a model for hormone-responsive breast cancer and typically exhibits lower COX-2 expression, serving as a useful comparison.[8][9][10]
MDA-MB-231 Breast CancerHighAn aggressive, triple-negative breast cancer cell line with high COX-2 expression, representing a more metastatic phenotype.[10][11]

Part 2: The Core Cytotoxicity Assays - A Multi-Parametric Approach

A single assay provides only a snapshot of cytotoxicity. Therefore, a multi-parametric approach is essential for a comprehensive understanding. We will detail protocols for three key assays: MTT for metabolic activity, LDH for membrane integrity, and Annexin V/PI for apoptosis.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[5][12]

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

MTT Assay Workflow Diagram

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed the selected cell lines into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of culture medium).[12][13] Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[4][12]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][14] A reference wavelength of 630 nm can be used to reduce background noise.

LDH Release Assay: Quantifying Membrane Damage

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[15][16] The LDH assay quantitatively measures this released enzyme, providing a reliable marker for cytotoxicity.[15]

Experimental Workflow for LDH Assay

LDH_Workflow A 1. Seed & Treat Cells (as in MTT assay) B 2. Prepare Controls (Spontaneous & Max Release) A->B C 3. Centrifuge Plate (400 x g for 5 min) B->C D 4. Transfer Supernatant (to new 96-well plate) C->D E 5. Add LDH Reaction Mix D->E F 6. Incubate (30 min at RT, dark) E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (490 nm) G->H

LDH Release Assay Workflow Diagram

Detailed Protocol for LDH Assay:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a 96-well plate.

  • Control Preparation:

    • Spontaneous LDH Release: In triplicate wells with untreated cells, add 10 µL of assay buffer.

    • Maximum LDH Release: In triplicate wells with untreated cells, add 10 µL of a 10X Lysis Solution (e.g., 10% Triton X-100) 45 minutes before the end of the incubation period.[17]

    • Background Control: Wells containing medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[17]

  • Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[17]

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18]

Logical Flow of Apoptosis Detection

Apoptosis_Detection Start Cell Population Healthy Healthy Cells (Annexin V-, PI-) Start->Healthy Normal Membrane No PS Exposure EarlyApop Early Apoptotic (Annexin V+, PI-) Start->EarlyApop PS Exposure Intact Membrane LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) EarlyApop->LateApop Loss of Membrane Integrity

Sources

Application Notes and Protocols for the Quantification of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 4-(1H-Pyrazol-1-YL)benzenesulfonamide

This compound is a critical chemical entity, primarily recognized as the core structural scaffold of the selective COX-2 inhibitor, Celecoxib.[1] Its role extends beyond being a mere precursor; it is also a potential process-related impurity or degradant in the synthesis of Celecoxib and other related pharmaceutical compounds. The precise and accurate quantification of this compound is paramount in drug development and quality control for several reasons. Firstly, regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety and therapeutic efficacy. Secondly, monitoring the levels of this compound can provide valuable insights into the efficiency and control of the synthetic process.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established analytical principles and have been designed to ensure scientific integrity and trustworthiness, in alignment with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Methodology Overview: A Multi-faceted Approach to Quantification

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide will detail four robust analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust, and cost-effective method for routine quality control.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and analysis in complex matrices.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a reference standard of the analyte for calibration.

  • UV-Vis Spectrophotometry: A simple and rapid technique suitable for the quantification of the pure substance or in simple formulations.

The logical relationship between these methods in a drug development workflow is illustrated below.

G cluster_0 Analytical Strategy UV-Vis UV-Vis Spectrophotometry (Screening/Pure Substance) HPLC-UV HPLC-UV (Routine QC/Impurity Profiling) UV-Vis->HPLC-UV Increased Specificity LC-MS_MS LC-MS/MS (Trace Analysis/Metabolite ID) HPLC-UV->LC-MS_MS Increased Sensitivity qNMR qNMR (Purity Assessment/Reference Standard Qualification) HPLC-UV->qNMR Absolute Quantification

Figure 1: Logical relationship between analytical methods for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is the workhorse of pharmaceutical analysis. The method separates the analyte from other components in a sample based on its differential partitioning between a stationary phase (the column) and a mobile phase. The quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column. The area under the chromatographic peak is directly proportional to the concentration of the analyte.

Causality behind Experimental Choices:

  • Reversed-Phase Chromatography: A non-polar stationary phase (e.g., C18) is chosen due to the moderately polar nature of this compound, allowing for good retention and separation from more polar or non-polar impurities.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte. The buffer controls the pH, which can affect the ionization state and retention of the sulfonamide group, while the organic modifier controls the elution strength.

  • UV Detection Wavelength: The selection of the detection wavelength is based on the UV spectrum of the analyte. Pyrazole and benzene rings in the structure of this compound result in significant UV absorbance, typically with maxima around 215-250 nm. A wavelength is chosen where the analyte has high absorbance and potential interfering substances have minimal absorbance.

Detailed Protocol for HPLC-UV Analysis

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector (VWD).

  • Data acquisition and processing software (e.g., OpenLab CDS).

Chromatographic Conditions:

ParameterValue
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Sample Preparation Workflow:

G Start Start Weigh Accurately weigh ~10 mg of sample Start->Weigh Dissolve Dissolve in diluent (e.g., 50:50 Acetonitrile:Water) Weigh->Dissolve Sonicate Sonicate for 10 min to ensure complete dissolution Dissolve->Sonicate Dilute Dilute to a final concentration of ~0.1 mg/mL Sonicate->Dilute Filter Filter through a 0.45 µm syringe filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Figure 2: Sample preparation workflow for HPLC-UV analysis.

Method Validation (as per ICH Q2(R2) Guidelines): [2][3][4][5][6]

ParameterAcceptance CriteriaTypical Results
Specificity No interference at the retention time of the analytePeak purity > 99.9%
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 1-100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0%Repeatability = 0.8%, Intermediate = 1.5%
Robustness No significant change in results with small variations in method parametersRobust to minor changes in flow rate and mobile phase composition

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting ions are filtered in the first quadrupole based on their mass-to-charge ratio (m/z). These selected ions are then fragmented in a collision cell, and the resulting fragment ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels.

Causality behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound, minimizing in-source fragmentation and producing a strong protonated molecular ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM is chosen for its high sensitivity and selectivity. By monitoring a specific precursor ion to product ion transition, matrix interferences are significantly reduced, enabling accurate quantification in complex biological or environmental samples.

Detailed Protocol for LC-MS/MS Analysis

Instrumentation:

  • Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole LC/MS system or equivalent.

  • MassHunter software for data acquisition and analysis.

LC Conditions:

ParameterValue
Column ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Parameters (ESI Positive Mode):

ParameterValue
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Analyte specific (to be determined by infusion)

Sample Preparation and Analysis Workflow:

G Start Start Sample_Collection Collect sample (e.g., plasma, water) Start->Sample_Collection Protein_Precipitation Protein Precipitation (for biological samples) with Acetonitrile Sample_Collection->Protein_Precipitation Centrifuge Centrifuge and collect supernatant Protein_Precipitation->Centrifuge Dilute Dilute with mobile phase A Centrifuge->Dilute Inject_LCMS Inject into LC-MS/MS Dilute->Inject_LCMS

Figure 3: Sample preparation and analysis workflow for LC-MS/MS.

Expected Performance:

ParameterExpected Value
Limit of Quantification (LOQ) 0.1 - 1 ng/mL[7]
Linearity Over 3-4 orders of magnitude
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 15%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By integrating the area of a specific resonance of the analyte and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.

Causality behind Experimental Choices:

  • Internal Standard: A certified internal standard with a simple NMR spectrum and resonances that do not overlap with the analyte's signals is chosen. Maleic acid is a common choice.

  • Solvent: A deuterated solvent (e.g., DMSO-d6) is used to avoid a large solvent signal in the proton NMR spectrum.

  • Relaxation Delay: A sufficiently long relaxation delay is crucial to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration and quantification.

Protocol for qNMR Analysis

Instrumentation:

  • Bruker Avance 400 MHz NMR spectrometer or equivalent.

Experimental Parameters:

ParameterValue
Solvent DMSO-d6
Internal Standard Maleic Acid (certified)
Pulse Program zg30
Number of Scans 16
Relaxation Delay (d1) 30 s
Acquisition Time 4 s

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using the parameters above.

  • Process the spectrum (phasing, baseline correction) and integrate the characteristic signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the appropriate formula, taking into account the molar masses and the number of protons for each integrated signal.

UV-Vis Spectrophotometry

Principle: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined from a calibration curve.

Causality behind Experimental Choices:

  • Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol or ethanol) is chosen.

  • Wavelength of Maximum Absorbance (λmax): Measuring at λmax provides the highest sensitivity and minimizes errors arising from small inaccuracies in the wavelength setting. The pyrazole and benzenesulfonamide chromophores are expected to have a λmax in the 200-250 nm range.[8][9]

Protocol for UV-Vis Spectrophotometric Analysis

Instrumentation:

  • Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the analyte of known concentration (e.g., 100 µg/mL) in methanol.

    • Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from, for example, 1 to 20 µg/mL.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and determine the equation of the line and the correlation coefficient (r²).

  • Sample Analysis:

    • Prepare a solution of the sample in methanol with a concentration expected to fall within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of the analyte in the sample using the equation of the line from the calibration curve.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For routine quality control in a manufacturing setting, the robustness and cost-effectiveness of HPLC-UV make it the preferred method. When high sensitivity is required, such as in the analysis of biological samples or for trace impurity determination, LC-MS/MS is the method of choice. qNMR offers the advantage of absolute quantification and is invaluable for the characterization of reference standards. Finally, UV-Vis spectrophotometry provides a simple and rapid, albeit less specific, alternative for the analysis of the pure substance or simple mixtures. The protocols and guidelines presented in this document provide a solid foundation for the accurate and reliable quantification of this compound, ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of medicinal chemistry, 18(5), 505–509. [Link]

  • Baran, P., et al. (2022). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121404. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Gaware, V. S., & Shinde, A. K. (2023). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(5), 997–1011. [Link]

  • Krácmar, J., Krácmarová, J., Remsová, M., & Kovárová, A. (1988). [UV-spectrophotometry in drug control. 41. Drug substances with chromophores and auxochromes in monocyclic compounds (pyrazolone, pyrazolidine, pyridazine, pyrimidine and pyrazine) and bicyclic compounds (benzoxazole, imidazole, benzthiazole and indene)]. Pharmazie, 43(10), 681–686. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...[Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • National Center for Biotechnology Information. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • LCGC North America. (2014). Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?[Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination.... [Link]

  • National Center for Biotechnology Information. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. [Link]

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. [Link]

  • Iraqi Academic Scientific Journals. (2024). Reverse Phase -High Performance Liquid Chromatography technique. [Link]

Sources

Application Notes and Protocols for Developing Structure-Activity Relationships for Pyrazole Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Benzenesulfonamides

The pyrazole benzenesulfonamide scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This unique combination of a five-membered heterocyclic pyrazole ring and an enzyme-inhibiting benzenesulfonamide moiety has given rise to a class of compounds with significant therapeutic promise.[1] Researchers have successfully harnessed this scaffold to develop potent inhibitors of enzymes implicated in a range of pathologies, from cancer and inflammation to infectious diseases.[1][2][3]

The core principle behind the efficacy of these compounds lies in the synergistic interplay between the pyrazole and benzenesulfonamide components. The pyrazole nucleus offers a versatile platform for synthetic modification, allowing for the introduction of diverse substituents to modulate pharmacokinetic and pharmacodynamic properties.[1][4] The benzenesulfonamide group, a well-established pharmacophore, is known for its ability to bind to the active sites of various enzymes, particularly metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[1][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust structure-activity relationship (SAR) for novel pyrazole benzenesulfonamide derivatives. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features that govern potency, selectivity, and drug-like properties, ultimately leading to the rational design of more effective therapeutic agents.

I. Strategic Synthesis of a Diverse Chemical Library

The foundation of any successful SAR study is a well-designed chemical library that systematically explores the chemical space around the core scaffold. For pyrazole benzenesulfonamides, a common and effective synthetic strategy involves a multi-step approach culminating in the formation of the pyrazole or pyrazoline ring.[1]

A widely employed method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[1][6] This approach allows for the introduction of diversity at multiple points of the molecule.

Protocol 1: General Synthesis of Pyrazoline Benzenesulfonamide Derivatives

This protocol outlines a general procedure for the synthesis of a library of pyrazoline benzenesulfonamide derivatives, which are a prominent and extensively studied subclass.[1]

Step 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)

  • Dissolve an appropriate substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add an equimolar amount of a substituted benzaldehyde (1.0 eq).

  • Slowly add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), while stirring at room temperature.

  • Continue stirring the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone.

Step 2: Cyclization to form Pyrazoline Benzenesulfonamides

  • Reflux a mixture of the synthesized chalcone (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.[1][6]

  • The reaction time can vary from 6 to 48 hours depending on the specific reactants.[1][6] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization: The structure of all synthesized compounds should be unequivocally confirmed using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8][9]

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation cluster_2 Characterization Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Base Base (e.g., KOH) Base->Chalcone Pyrazoline Pyrazoline Benzenesulfonamide Derivative Chalcone->Pyrazoline Cyclization Hydrazine 4-Hydrazinylbenzenesulfonamide HCl Hydrazine->Pyrazoline NMR NMR (1H, 13C) Pyrazoline->NMR MS HRMS Pyrazoline->MS G cluster_primary Primary Screening (Target-Based) cluster_secondary Secondary Screening (Cell-Based) Library Synthesized Compound Library CA_Assay Carbonic Anhydrase Inhibition Assay Library->CA_Assay COX_Assay COX-1/COX-2 Inhibition Assay Library->COX_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) CA_Assay->Data_Analysis COX_Assay->Data_Analysis Cytotoxicity_Assay Anticancer Cytotoxicity (e.g., MTT Assay) SAR Structure-Activity Relationship (SAR) Elucidation Cytotoxicity_Assay->SAR Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Anti_inflammatory_Assay->SAR Data_Analysis->Cytotoxicity_Assay Active Compounds Data_Analysis->Anti_inflammatory_Assay Active Compounds

Caption: Tiered in vitro screening cascade for SAR development.

III. In Vivo Validation in Animal Models

Promising candidates identified through in vitro screening should be evaluated in relevant animal models to assess their in vivo efficacy and preliminary safety profile.

Protocol 6: Zebrafish Model for Anti-inflammatory and Antioxidant Evaluation

Zebrafish models are increasingly used for rapid in vivo screening due to their genetic tractability and optical transparency. [10][11]

  • Induce inflammatory bowel disease (IBD)-like symptoms in zebrafish larvae using an agent like trinitrobenzene sulfonic acid (TNBS).

  • Treat the larvae with the test compounds at various concentrations.

  • Assess inflammatory markers such as macrophage accumulation and reactive oxygen species (ROS) production using fluorescent microscopy. [10]4. Perform biochemical assays on tissue homogenates to measure levels of antioxidant enzymes (e.g., SOD, CAT) and markers of oxidative stress (e.g., MDA). [10][11]5. Analyze the expression of pro-inflammatory cytokines via qPCR. [10]

Protocol 7: Rat Paw Edema Model for Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a classic method for evaluating acute anti-inflammatory activity. [2][3]

  • Administer the test compounds orally to rats.

  • After a set period (e.g., 30 minutes), inject a 1% w/v solution of carrageenan into the sub-plantar region of the left hind paw. [2]3. Measure the paw volume at regular intervals (e.g., 0, 0.5, 1, 2, 3 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema compared to a vehicle-treated control group.

  • A standard anti-inflammatory drug like celecoxib or indomethacin should be used as a positive control. [2]

IV. Computational Modeling to Rationalize SAR

In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for understanding the molecular basis of activity and guiding further lead optimization. [5][6][12]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key binding interactions.

Protocol 8: Molecular Docking Study

  • Obtain the crystal structure of the target protein (e.g., hCA II, COX-2) from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate 3D structures of the synthesized ligands and perform energy minimization.

  • Define the binding site on the receptor based on the co-crystallized ligand or known active site residues.

  • Dock the ligands into the defined binding site using software like AutoDock, Glide, or GOLD.

  • Analyze the docking poses and scoring functions to identify the most likely binding modes.

  • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces. [5][13]

Visualization of the Drug Discovery and SAR Cycle

G Design Rational Design of Pyrazole Benzenesulfonamides Synthesis Chemical Synthesis of Diverse Library Design->Synthesis InVitro In Vitro Screening (Target & Cell-based Assays) Synthesis->InVitro SAR_Analysis SAR Analysis & Data Interpretation InVitro->SAR_Analysis Computational Computational Modeling (Docking, QSAR) SAR_Analysis->Computational InVivo In Vivo Validation in Animal Models SAR_Analysis->InVivo Promising Candidates Computational->Design Rationalize SAR, Guide Design Lead_Opt Lead Optimization InVivo->Lead_Opt Lead_Opt->Design

Caption: The iterative cycle of SAR-driven drug discovery.

V. Data Interpretation and SAR Summarization

The culmination of these efforts is the careful analysis of all generated data to extract meaningful structure-activity relationships.

Data Presentation: Summarize all quantitative data (e.g., IC₅₀, GI₅₀, % inhibition) in clearly structured tables for easy comparison.

Example Data Table:

Compound IDR¹ SubstituentR² SubstituenthCA II IC₅₀ (nM) [5]COX-2 IC₅₀ (nM)MCF-7 GI₅₀ (µM)
1a -H-H85.42>100015.2
1b 4-Cl-H45.215208.7
1c 4-OCH₃-H62.1589012.1
1d -H4-F78.904509.5
... ...............

Key SAR Insights: Based on the collected data, general SAR trends can be established. For example:

  • Influence of Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings may enhance activity against certain targets, while electron-donating groups (e.g., -OCH₃) may be favorable for others. [1][8]* Steric Factors: The size and position of substituents can influence binding affinity and selectivity. Bulky groups may be either beneficial or detrimental depending on the topology of the target's active site.

  • Positional Isomerism: The location of substituents on the pyrazole or benzene rings can dramatically impact biological activity. [1] By integrating the findings from chemical synthesis, biological evaluation, and computational modeling, a comprehensive understanding of the SAR for pyrazole benzenesulfonamides can be achieved. This knowledge is paramount for the subsequent stages of lead optimization and the development of novel, effective, and safe therapeutic agents.

References

  • Hasyim, H., Kurniawan, Y., & Arrahman, A. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 30(1), 123. [Link]

  • Patel, V., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Kumar, A., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Güleç, G., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ChemistrySelect. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(27), 18461–18479. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • de Oliveira, R. B., et al. (2017). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 22(11), 1933. [Link]

  • Kumar, A., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. ResearchGate. [Link]

  • Kumar, S., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Sharma, S., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research. [Link]

  • Hasyim, H., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed. [Link]

  • Yildirim, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

  • Angeli, A., et al. (2020). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • Güleç, G., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Malah, A. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Molecules. [Link]

Sources

Formulation of 4-(1H-Pyrazol-1-YL)benzenesulfonamide for In Vivo Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The therapeutic potential of novel chemical entities is critically dependent on their successful delivery and bioavailability in preclinical models. 4-(1H-Pyrazol-1-YL)benzenesulfonamide and its derivatives represent a promising class of compounds with demonstrated efficacy in various pharmacological contexts, including anti-inflammatory and anti-leishmanial activities[1][2]. A significant hurdle in the preclinical development of these molecules is their characteristically poor aqueous solubility, which can impede oral absorption and lead to variable in vivo exposure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies, with a focus on ensuring consistent and reliable drug delivery.

Physicochemical Properties and Formulation Challenges

This compound shares structural similarities with celecoxib, a well-known selective COX-2 inhibitor, and as such, is anticipated to have low water solubility. For instance, a structurally related compound, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide, exhibits a solubility of only 45.9 mg per 100 cm³ in water at 37°C. The renowned analog, celecoxib, has an even lower aqueous solubility of approximately 5 µg/mL. This inherent hydrophobicity necessitates the use of specialized formulation strategies to achieve adequate bioavailability for in vivo evaluation.

The primary challenge is to develop a vehicle that can either solubilize the compound or maintain it as a stable and homogenous suspension to ensure uniform dosing. The choice of formulation strategy will depend on the intended route of administration (e.g., oral, parenteral), the required dose, and the specific animal model being used.

Formulation Strategies for In Vivo Administration

Several approaches can be employed to formulate poorly water-soluble compounds like this compound for in vivo studies. The selection of the most appropriate method should be guided by preliminary solubility and stability assessments.

Suspension Formulations for Oral Gavage

For oral administration, a suspension is often the most straightforward and commonly used approach. The goal is to create a uniform dispersion of the solid drug particles in a liquid vehicle.

Key Considerations:

  • Particle Size Reduction: Micronization of the active pharmaceutical ingredient (API) can improve the dissolution rate and homogeneity of the suspension.

  • Wetting Agents: To ensure uniform dispersion of the hydrophobic drug particles, a wetting agent is crucial.

  • Suspending Agents: These agents increase the viscosity of the vehicle, slowing down the sedimentation of drug particles and ensuring dose uniformity.

  • Stability: The physical stability of the suspension (i.e., its ability to be easily redispersed) is a critical parameter.

Table 1: Common Excipients for Oral Suspension Formulations

Excipient CategoryExamplesTypical Concentration RangePurpose
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)0.5% - 2% (w/v)Increases viscosity, prevents rapid settling.
Wetting Agents/ Surfactants Tween® 80 (Polysorbate 80), Sodium Lauryl Sulfate (SLS)0.1% - 1% (w/v)Reduces surface tension, allows for uniform dispersion of hydrophobic particles.
Vehicles Purified Water, Phosphate-Buffered Saline (PBS)q.s. to final volumeThe liquid medium for the suspension.
Solubilization using Co-solvents

For both oral and parenteral routes, co-solvents can be used to dissolve the compound. This approach is suitable when a true solution is desired.

Key Considerations:

  • Toxicity: The chosen co-solvents must be well-tolerated by the animal species at the intended dose volume.

  • Drug Precipitation: Upon administration, the co-solvent may be diluted by physiological fluids, potentially leading to drug precipitation. The formulation should be designed to minimize this risk.

  • Stability: The chemical stability of the drug in the co-solvent system needs to be evaluated.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventProperties and Considerations
Dimethyl Sulfoxide (DMSO) A powerful solvent, but can have pharmacological effects and potential toxicity at higher concentrations. Typically used in combination with other vehicles.
Ethanol A commonly used co-solvent, but can cause irritation and has physiological effects.
Polyethylene Glycol (PEG) 300/400 Water-miscible and generally well-tolerated. Often used in both oral and parenteral formulations.
Propylene Glycol (PG) Another widely used, well-tolerated co-solvent.
Nanosuspensions

Nanosizing the drug particles to the sub-micron range can significantly enhance the dissolution rate and bioavailability. Nanosuspensions can be prepared by top-down (e.g., wet milling) or bottom-up (e.g., precipitation) methods.

Key Considerations:

  • Stabilizers: Surfactants and polymers are essential to prevent the aggregation of nanoparticles.

  • Physical Stability: Ostwald ripening and particle aggregation are potential stability challenges.

  • Sterility: For parenteral administration, the nanosuspension must be sterile.

Table 3: Stabilizers for Nanosuspension Formulations

Stabilizer TypeExamplesMechanism of Action
Non-ionic Surfactants Pluronic® F68, Pluronic® F127, Tween® 80Provide steric hindrance to prevent particle aggregation.
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl cellulose (HPC)Adsorb to the particle surface, providing a steric barrier.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing formulations of this compound.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is adapted from established methods for formulating celecoxib for oral gavage in mice and serves as an excellent starting point.

Materials:

  • This compound (micronized powder)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Tween® 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated volumetric flask

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding CMC powder to purified water while stirring continuously until fully dissolved.

  • Wetting Agent Addition: Add Tween® 80 to the CMC solution to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Weighing the API: Accurately weigh the required amount of this compound. For a 10 mL formulation at 10 mg/mL, weigh 100 mg of the compound.

  • Paste Formation: Place the weighed API into a glass mortar. Add a small volume (e.g., 1-2 mL) of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.

  • Dilution to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring. Transfer the mixture to a calibrated volumetric flask.

  • Homogenization: Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the volumetric flask to ensure complete transfer of the drug. Bring the suspension to the final volume with the vehicle.

  • Final Mixing: Cap the flask and mix the suspension thoroughly by inversion. Before each administration, ensure the suspension is well-mixed to guarantee dose uniformity.

G cluster_prep Vehicle Preparation cluster_api API Handling cluster_formulation Formulation VP1 Prepare 0.5% CMC solution VP2 Add 0.1% Tween® 80 VP1->VP2 AH2 Form a paste with vehicle VP2->AH2 Small volume of vehicle AH1 Weigh API AH1->AH2 F1 Gradually add remaining vehicle AH2->F1 F2 Transfer to volumetric flask F1->F2 F3 Bring to final volume F2->F3 Final Mixing Final Mixing F3->Final Mixing G ST Solubility Testing in Co-solvents AD Dissolve API in DMSO ST->AD Select Vehicle CS Add PEG 400 AD->CS AP Add Aqueous Phase (Optional) CS->AP SF Sterile Filtration (Parenteral) AP->SF

Caption: Co-solvent Solution Formulation Workflow.

Stability Assessment of Preclinical Formulations

Ensuring the stability of the formulation throughout the duration of the in vivo study is paramount for data integrity.

Protocol for Stability Testing:

  • Preparation: Prepare a batch of the formulation as described in the protocols above.

  • Storage Conditions: Aliquot the formulation into multiple vials and store them under different conditions, typically including:

    • Refrigerated (2-8 °C)

    • Room Temperature (20-25 °C)

    • Accelerated (e.g., 40 °C)

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48 hours, and 7 days).

  • Analysis:

    • Visual Inspection: Check for any changes in appearance, such as color change, precipitation, or phase separation. For suspensions, assess the ease of redispersion.

    • Chemical Purity: Use a validated analytical method (e.g., HPLC) to determine the concentration of the active compound and to detect any degradation products.

    • Particle Size (for suspensions/nanosuspensions): Monitor for any changes in particle size distribution that could indicate aggregation or crystal growth.

A formulation is generally considered stable if the concentration of the active ingredient remains within ±10% of the initial concentration and no significant changes in physical appearance are observed.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a robust and reliable formulation. Due to its poor aqueous solubility, simple aqueous solutions are not feasible. This guide provides a framework for approaching the formulation of this compound, with detailed protocols for preparing oral suspensions and co-solvent-based solutions. Researchers should perform preliminary solubility and stability studies to select the most appropriate formulation strategy for their specific in vivo model and experimental design. By carefully considering the principles and protocols outlined in this application note, scientists can ensure accurate and consistent delivery of this compound, leading to more reliable and reproducible preclinical data.

References

  • Marra, R. K. F., Bernardino, A. M. R., Proux, T. A., Charret, K. S., Lira, M.-L. F., Castro, H. C., ... & Amaral, V. F. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for COX-2 Inhibitor Administration in Mouse Models.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
  • Gattefosse. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules (Basel, Switzerland), 17(11), 12961–12973. [Link]

  • PubMed. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates targeting a wide array of protein classes.[1][2][3][4] Its synthetic tractability and versatile nature have made pyrazole-based compound libraries a cornerstone of modern drug discovery campaigns. High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate these vast chemical libraries, identifying promising hit compounds for further optimization. This guide provides an in-depth overview of the principles, application, and detailed protocols for conducting robust HTS assays tailored for the discovery of bioactive pyrazole derivatives. We will explore both biochemical and cell-based assay formats, with a focus on kinase inhibition and cell viability as exemplary, high-impact applications. The protocols herein are designed to be self-validating, incorporating essential quality control metrics like the Z'-factor to ensure data integrity and reliability.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrazole ring system is a versatile building block that has been instrumental in the development of therapeutics across multiple disease areas, including oncology, inflammation, and infectious diseases.[1][2] Several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, feature a pyrazole core, underscoring its importance.[1][3][5][6] The scaffold's value lies in its ability to engage in various non-covalent interactions with protein targets and its favorable drug-like properties.[1] Consequently, pyrazole libraries are frequently screened against novel biological targets to identify new therapeutic leads.[7][8][9]

Principles of High-Throughput Screening (HTS) for Pyrazole Libraries

HTS is an automated process that enables the rapid testing of tens of thousands to millions of compounds against a specific biological target or pathway.[10] The goal is to identify "hits"—compounds that modulate the target's activity in a desired manner. A successful HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.

The HTS Workflow

The process follows a logical progression from initial screening to hit confirmation. Each stage is designed to filter the compound library, enriching for true positives while eliminating artifacts and undesirable compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Triage & Confirmation cluster_2 Lead Optimization primary Primary HTS (Single Concentration) hits Initial 'Hits' primary->hits Identify Actives dose_response Dose-Response Curve (Determine Potency, e.g., IC50) hits->dose_response Filter & Prioritize orthogonal Orthogonal Assay (Different Technology) dose_response->orthogonal Validate Mechanism confirmed Confirmed Hits orthogonal->confirmed sar SAR Studies confirmed->sar adme ADME/Tox Profiling sar->adme lead Lead Candidates adme->lead

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Assay Quality Control: The Z'-Factor

Before initiating a full-scale screen, the assay must be validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is the industry-standard metric for this purpose.[11][12] It provides a statistical measure of the separation between the positive and negative controls, accounting for the signal dynamic range and data variation.[13][14]

Formula: Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

  • Meanpos and SDpos are the mean and standard deviation of the positive control.

  • Meanneg and SDneg are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[11][14][15]
0 to 0.5Marginal assay; may require optimization.[11][15]
< 0Poor assay; not suitable for screening.[11][15]

SECTION 1: BIOCHEMICAL ASSAYS FOR PYRAZOLE DERIVATIVES

Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on the target molecule.[10] They are ideal for identifying direct binders and inhibitors.

Case Study: Kinase Inhibition - Time-Resolved FRET (TR-FRET) Assay

Protein kinases are a major target class for pyrazole-based drugs.[1][16][17][18] TR-FRET assays are a powerful, homogeneous (no-wash) method for measuring kinase activity and inhibition.[19][20][21]

Principle of TR-FRET Kinase Assay: The assay measures the phosphorylation of a substrate peptide by a kinase. A terbium (Tb)-labeled antibody specifically recognizes the phosphorylated substrate. When the antibody binds, the terbium donor and a fluorescein acceptor on the substrate are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[20]

TR_FRET_Principle cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) Kinase Kinase pSubstrate_F p-Substrate-Fluorescein Kinase->pSubstrate_F Phosphorylation ATP ATP ATP->pSubstrate_F Phosphorylation Substrate_F Substrate-Fluorescein Substrate_F->pSubstrate_F Phosphorylation FRET FRET pSubstrate_F->FRET Binding Ab_Tb Antibody-Terbium Ab_Tb->FRET Binding Kinase_I Kinase No_Reaction No Phosphorylation Kinase_I->No_Reaction Inhibition ATP_I ATP No_FRET No FRET ATP_I->No_FRET Substrate_F_I Substrate-Fluorescein Substrate_F_I->No_FRET Inhibitor Pyrazole Inhibitor Inhibitor->No_Reaction Inhibition No_Reaction->No_FRET

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important scaffold. This compound is a key structural motif found in numerous pharmacologically active compounds, most notably as the core of Celecoxib, a selective COX-2 inhibitor.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to enhance your synthetic success.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in sulfonamide and pyrazole syntheses are common but can typically be traced back to a few critical factors.[4][5] Systematically addressing these points will significantly improve your outcomes.

  • Hydrolysis of Starting Materials: The key precursors, particularly sulfonyl chlorides or hydrazine salts, can be sensitive to moisture. 4-Hydrazinobenzenesulfonamide hydrochloride is hygroscopic, and any moisture will convert it to the unreactive sulfonic acid, halting the reaction.[4]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inappropriate Base or Solvent System: The choice of base and solvent is critical for reaction efficiency.[5]

    • Base: The base neutralizes the HCl generated during the reaction. A weak or sterically hindered base may not be effective, while a nucleophilic base can compete with your desired reaction.

      • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[4][6] Ensure at least one equivalent is used to neutralize the acid from the hydrochloride salt and another to neutralize the acid formed during cyclization.

    • Solvent: The solvent must fully dissolve the reactants to allow for efficient interaction.

      • Solution: Alcohols like ethanol or methanol are often effective for the condensation reaction as they readily dissolve the hydrazine salt. For coupling reactions (e.g., Buchwald-Hartwig), ethereal or aromatic solvents like dioxane or toluene are preferred.[7]

  • Suboptimal Reaction Temperature: The condensation reaction to form the pyrazole ring requires sufficient energy to overcome the activation barrier, but excessive heat can lead to side product formation and degradation.

    • Solution: Typically, refluxing in a solvent like ethanol provides the right balance. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid prolonged heating.

  • Impure Reactants: The purity of your starting materials, such as the 1,3-dicarbonyl compound and the hydrazine precursor, is paramount. Impurities can introduce competing side reactions.

    • Solution: Verify the purity of your starting materials by NMR or melting point analysis before starting the reaction. If necessary, purify them by recrystallization or chromatography.

Q2: I'm observing a significant regioisomer impurity in my final product. How can I improve the regioselectivity?

A2: The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound to form the pyrazole ring.[1][2] The hydrazine has two non-equivalent nitrogen atoms, and either can initiate the attack on one of the two different carbonyl carbons.

  • Controlling the Initial Condensation: The regioselectivity is often determined by which carbonyl group is more electrophilic and which nitrogen of the hydrazine is more nucleophilic. The sulfonamide group is electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen (N1) compared to the terminal nitrogen (N2).

    • Mechanism Insight: The more nucleophilic terminal nitrogen will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.

    • Solution: Carefully control the reaction pH. Acidic conditions can protonate the terminal nitrogen, reducing its nucleophilicity and potentially altering the selectivity. Running the reaction under neutral or slightly basic conditions often favors the desired isomer. A patent for a related synthesis specifies using 6N HCl, suggesting that pH control is a critical parameter to optimize.[8]

  • Choice of Dicarbonyl Compound: If flexibility exists in the project, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation entirely.

Q3: My reaction stalls and does not proceed to completion, even after extended reaction times. What could be the cause?

A3: A stalled reaction often points to an issue with one of the core components or conditions.

  • Insufficient Base: As mentioned in A1, the reaction generates HCl. If you start with 4-hydrazinobenzenesulfonamide hydrochloride, you have one equivalent of acid present from the start. If the base is consumed or insufficient, the reaction medium will become acidic, protonating the hydrazine and stopping its nucleophilic attack.

    • Solution: Ensure you are using at least two equivalents of a suitable base (e.g., triethylamine).

  • Poor Solubility: If one of the reactants precipitates out of the solution as the reaction progresses, its effective concentration drops to zero, and the reaction will stop.

    • Solution: Observe the reaction mixture for any precipitation. If this occurs, consider switching to a solvent with higher solvating power for all components, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

  • Product Inhibition: In some cases, the product itself can inhibit the reaction, although this is less common for this specific synthesis.

    • Solution: If you suspect product inhibition, try a setup where the product is removed from the reaction mixture as it forms, for example, by using a Soxhlet extractor for crystallization if the product has limited solubility at the reaction temperature but the reactants are soluble.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G start Problem: Low Yield or Impurities check_reactants 1. Verify Reactant Quality - Purity (NMR, MP) - Anhydrous? start->check_reactants check_conditions 2. Optimize Reaction Conditions - Anhydrous Solvent/Inert Atm.? - Correct Base & Stoichiometry? - Optimal Temperature? start->check_conditions check_workup 3. Analyze Workup & Purification - Product Loss During Extraction? - Inefficient Crystallization? - Regioisomer Formation? start->check_workup solution_reactants Solution: - Purify starting materials. - Use fresh, dry reagents. check_reactants->solution_reactants solution_conditions Solution: - Use oven-dried glassware. - Screen bases (TEA, Pyridine). - Monitor with TLC/LCMS to find optimal time/temp. check_conditions->solution_conditions solution_workup Solution: - Optimize extraction pH. - Screen crystallization solvents. - Adjust reaction pH to control selectivity. check_workup->solution_workup

Caption: A troubleshooting workflow for diagnosing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route?

A1: The most widely employed method is the condensation of 4-hydrazinobenzenesulfonamide hydrochloride with a 1,3-dicarbonyl compound (e.g., acetylacetone or a substituted benzoylacetone).[10] This is a variation of the Knorr pyrazole synthesis. The reaction is typically performed in a protic solvent like ethanol at reflux, often with an acid or base catalyst to facilitate the condensation and subsequent cyclization.

Q2: What is the reaction mechanism for the pyrazole ring formation?

A2: The mechanism involves two key stages:

  • Condensation: The more nucleophilic terminal amino group (-NH2) of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a five-membered ring intermediate which subsequently dehydrates (loses a water molecule) to form the stable aromatic pyrazole ring.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 4-Hydrazinobenzenesulfonamide I1 Hydrazone Intermediate R1->I1 + R2 R2 1,3-Dicarbonyl I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P - H2O

Caption: General mechanism for pyrazole synthesis.

Q3: Are there alternative synthetic strategies, such as cross-coupling reactions?

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound from commercially available starting materials.

Objective: To synthesize this compound with improved yield and purity.

Materials:

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq)[14][15]

  • Malondialdehyde tetraethyl acetal (1.1 eq)

  • Ethanol (Anhydrous)

  • Concentrated Hydrochloric Acid (catalytic)

  • Triethylamine

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous ethanol to the flask (approx. 10 mL per gram of hydrazine). Stir the suspension.

  • Reactant Addition: Add malondialdehyde tetraethyl acetal (1.1 eq) to the suspension, followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Slowly add triethylamine to neutralize the hydrochloric acid until the pH is approximately 7-8.

  • Precipitation: Slowly add deionized water to the stirred mixture until a precipitate forms. Continue adding water to maximize precipitation of the crude product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol/water (1:1) mixture to remove soluble impurities, followed by a wash with cold deionized water.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[4]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to obtain pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Data Summary: Impact of Reaction Parameters

The following table summarizes key parameters and their expected impact on the synthesis, providing a quick reference for optimization.

ParameterConditionExpected Impact on Yield/PurityRationale & Citation
Solvent EthanolGood Yield: Excellent solvent for reactants, allows for easy product precipitation/crystallization.Standard for Knorr-type pyrazole synthesis.
THF / DioxaneVariable Yield: Good for solubility but may require higher temperatures.Often used in coupling reactions.[6]
WaterLow Yield: Can lead to hydrolysis of intermediates and poor solubility of organic reactants.Sulfonyl groups can be sensitive to hydrolysis under harsh conditions.[4]
Base TriethylamineHigh Yield: Effectively neutralizes HCl without competing side reactions.A standard non-nucleophilic organic base.[4][6]
PyridineGood Yield: Similar to TEA, also acts as a solvent at higher concentrations.Common non-nucleophilic base.[4]
Inorganic (e.g., K₂CO₃)Lower Yield: Generally less soluble in organic solvents, leading to heterogeneous and slower reactions.Can be effective but often requires phase-transfer catalysts or specific solvents.
Temperature 50 °CLow & Slow: Reaction may be too slow to go to completion.Insufficient energy to overcome the activation barrier for cyclization.
Reflux (~80 °C)Optimal: Good balance of reaction rate and minimal side product formation.Standard condition for this type of condensation.
> 100 °CDecreased Yield: Potential for reactant/product degradation and increased side products.High temperatures can lead to undesired side reactions.[3]

References

Technical Support Center: Overcoming Solubility Challenges with 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(1H-Pyrazol-1-yl)benzenesulfonamide and its analogs. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you with expert insights and actionable protocols to overcome these hurdles in your critical assays. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.

Understanding the Solubility Challenge

This compound is a core scaffold for a class of compounds with significant therapeutic interest, including the well-known COX-2 inhibitor, Celecoxib[1]. The structure, containing multiple aromatic rings, is largely hydrophobic, leading to inherently low water solubility[1][2]. The key to manipulating its solubility lies in understanding the weakly acidic nature of the sulfonamide group (-SO₂NH₂).

The solubility of sulfonamides can be significantly influenced by pH. The proton on the sulfonamide nitrogen is ionizable. At a pH above the compound's pKa, this proton dissociates, leaving a negatively charged, more polar, and thus more water-soluble, anion. Conversely, at a pH below the pKa, the compound remains in its neutral, less soluble form[3][4].

Caption: pH-dependent ionization of the sulfonamide group.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound in experimental assays.

Q1: What is the best solvent for preparing a high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility[5]. For Celecoxib, a closely related analog, solubility in DMSO is reported to be greater than 20 mg/mL[1][6].

Best Practices:

  • Always use anhydrous, high-purity DMSO to prevent compound degradation from moisture.

  • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Solutions in DMSO are typically stable for up to 3 months at -20°C[1][7].

SolventReported Solubility (Celecoxib Analog)Reference
DMSO >20 mg/mL (~52 mM)[1][6]
Ethanol ~25 mg/mL (~65 mM)[6]
Dimethylformamide (DMF) ~16.6 mg/mL (~43 mM)[6]
Water 7 mg/L (~18 µM) at 25°C[1][7]

Table 1: Solubility of the related compound Celecoxib in common laboratory solvents.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a common and expected issue known as "precipitation upon dilution." It occurs because the compound, which is stable in a high concentration of organic solvent (DMSO), suddenly finds itself in a predominantly aqueous environment where it is poorly soluble. The key is to manage this transition carefully.

Below is a troubleshooting workflow to guide you from simple to more complex solutions.

start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Action: Lower stock concentration to reduce final DMSO % check_dmso->reduce_dmso Yes check_ph Is buffer pH neutral (≈7.4)? check_dmso->check_ph No retest1 Retest Dilution reduce_dmso->retest1 retest1->check_ph adjust_ph Action: Increase buffer pH to 8.0-9.0 (check assay tolerance) check_ph->adjust_ph Yes use_cosolvent Action: Introduce a co-solvent. (e.g., Pluronic F-68, Cremophor EL) check_ph->use_cosolvent No, already basic retest2 Retest Dilution adjust_ph->retest2 retest2->use_cosolvent retest3 Retest Dilution use_cosolvent->retest3 advanced_methods Consider Advanced Methods: Cyclodextrin Encapsulation or Particle Size Reduction retest3->advanced_methods Still precipitates

Caption: Decision workflow for troubleshooting compound precipitation.

Detailed Explanation of Troubleshooting Steps:

  • Minimize Final DMSO Concentration: High concentrations of organic solvents can disrupt protein structures and cellular membranes, compromising your assay's biological relevance. Always aim for the lowest possible final DMSO concentration, ideally ≤0.5%. If your initial dilution scheme results in a higher percentage, remake a lower concentration stock solution.

  • Adjust Buffer pH: This is the most effective chemical approach. Since the sulfonamide group is acidic, increasing the pH of your aqueous buffer will ionize the compound, significantly boosting its solubility[3][8].

    • Causality: By raising the pH above the compound's pKa, you shift the equilibrium towards the deprotonated, anionic form, which is more polar and interacts more favorably with water. For many sulfonamides, a pH of 8.0 to 9.0 is effective[4][8].

    • Self-Validation: Before applying this to your main experiment, test the pH tolerance of your assay system (cells, enzymes, etc.) to ensure that a more basic buffer does not independently affect the results.

  • Employ Co-solvents and Surfactants: If pH adjustment is not feasible or insufficient, the use of solubilizing excipients can be highly effective[9][10][11].

    • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase[9][11].

    • Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG 400) or propylene glycol can be used to create a more hospitable solvent environment for the compound[11][12].

  • Advanced Formulation Strategies: For persistent issues, especially in pre-clinical in vivo studies, more advanced techniques may be necessary. These include forming inclusion complexes with cyclodextrins or reducing particle size through micronization to create nanosuspensions[2][9][13].

Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol details the steps for creating a standard high-concentration stock solution.

Materials:

  • This compound (or analog) powder

  • Anhydrous, molecular biology grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and volumetric pipettes

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For a 20 mM solution of a compound with a molecular weight of 251.3 g/mol (example for the parent scaffold), you would need 5.026 mg for 1 mL of DMSO.

  • Weigh Compound: Carefully weigh the calculated mass of the powder and transfer it to your chosen sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution. Ensure the powder is completely dissolved with no visible particulates.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Serial Dilution into Aqueous Assay Buffer (Troubleshooting Workflow)

This protocol provides a systematic approach for diluting the DMSO stock into your final assay buffer, incorporating the troubleshooting steps.

Procedure:

  • Initial Attempt (Standard Dilution):

    • Prepare an intermediate dilution of your 20 mM DMSO stock in DMSO if needed.

    • Add the required volume of the DMSO stock to your pre-warmed (if applicable) aqueous assay buffer (e.g., PBS, pH 7.4) to achieve the final desired concentration. Ensure the final DMSO concentration is ≤0.5%.

    • Vortex or pipette mix immediately and thoroughly.

    • Observe: Visually inspect for any cloudiness or precipitate. If the solution remains clear, proceed with your assay.

  • Troubleshooting (If Precipitation Occurs):

    • Step A (pH Adjustment): Prepare your assay buffer with an adjusted pH (e.g., pH 8.5). Repeat the dilution step as described above. Crucially, confirm this pH does not harm your biological system (e.g., cells, enzyme) beforehand.

    • Step B (Surfactant Addition): If pH adjustment is not an option, supplement your standard assay buffer with a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-80). Repeat the dilution.

    • Step C (Combined Approach): In challenging cases, a combination of adjusted pH and a surfactant may provide the best results.

  • Validation: Always include a "vehicle control" in your experiments. This control should contain the final concentration of DMSO and any other excipients (e.g., adjusted pH buffer, surfactant) used to dissolve the compound, but not the compound itself. This ensures that any observed effects are due to the compound and not the solubilization method.

References
  • ChemBK. (2022, October 16). 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide. Retrieved from ChemBK.com. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel), 16(7), 1019. [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665. [Link]

  • Poole, J. W., & Goyan, J. E. (1960). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 49(10), 625-629. [Link]

  • Mahmood, T., Sarfraz, R. M., Ismail, A., Ali, M., & Khan, A. R. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65–79. [Link]

  • Nagy, B., et al. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 13(12), 2021. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]

  • Roblin, R. O., Jr., Williams, J. H., Winnek, P. S., & English, J. P. (1940). Benzenesulfonamide, 4-(4,5-dihydro-3- methyl-5-oxo-lH-pyrazol-l-yl). Journal of the American Chemical Society, 62, 2002-5. [Link]

  • PubChem. (n.d.). 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • de Oliveira, R. B., et al. (2014). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 19(11), 17691–17707. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • ResearchGate. (n.d.). Solubility of celecoxib in medium with different pH and SDS concentration. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

Sources

Technical Support Center: Crystallization of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the crystallization of 4-(1H-Pyrazol-1-YL)benzenesulfonamide and its structural analogs. As a diaryl-substituted pyrazole benzenesulfonamide, this compound shares crystallization characteristics with other important active pharmaceutical ingredients (APIs), including Celecoxib. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization process. Our goal is to provide not just solutions, but a deeper understanding of the underlying physicochemical principles to empower you to optimize your crystallization outcomes. We will address common challenges such as low yield, "oiling out," polymorphism, and poor crystal morphology through a practical question-and-answer format, supplemented with detailed protocols and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crystallization of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

A1: Low yield is a common issue often rooted in the thermodynamics of your system, specifically the solubility profile of the compound in your chosen solvent. To maximize yield, you need to create a significant difference in solubility between the initial hot, dissolved state and the final cold, crystallized state.

Causality & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at an elevated temperature but exhibit very low solubility at room temperature or below. If the compound remains significantly soluble at lower temperatures, your yield will be inherently poor. Most small molecule drugs are delivered in crystalline form, making a well-controlled crystallization process that maximizes yield and purity critically important.[1]

  • Insufficient Supersaturation: Crystallization is driven by supersaturation. If the initial concentration is too low, the solution may not become sufficiently supersaturated upon cooling to drive nucleation and growth effectively.

  • Premature Crystallization: If cooling is too rapid or the solution is not properly filtered while hot, the compound can crash out prematurely, trapping impurities and leading to loss during subsequent purification steps.

  • Incomplete Crystallization Time: Crystal growth is a kinetic process. Insufficient time for the system to reach equilibrium at the final temperature can leave a significant amount of product dissolved in the mother liquor.

Optimization Strategy:

  • Systematic Solvent Screening: The cornerstone of good crystallization development is choosing the right solvent.[2] Your primary goal is to identify a solvent or solvent system with a steep solubility curve. Experiment with a range of solvents with varying polarities. For sulfonamides, common solvents include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene), often in binary mixtures.[3][4]

  • Increase Initial Concentration: Carefully increase the starting concentration to just below the saturation point at the elevated temperature to ensure a higher level of supersaturation is achieved upon cooling.

  • Utilize an Anti-Solvent: If a single solvent system is not providing adequate yield, consider a solvent/anti-solvent approach. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[6]

Table 1: Representative Solvents for Sulfonamide Crystallization Screening
SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingNotes
Isopropanol Alcohol82.619.9Donor & AcceptorGood for slow cooling; often used in mixtures with water.[7]
Ethanol Alcohol78.424.5Donor & AcceptorSimilar to isopropanol, widely used for recrystallization.
Acetone Ketone56.020.7AcceptorHigh solvency; often used as the "good" solvent in anti-solvent systems.[4]
Ethyl Acetate Ester77.16.0AcceptorMedium polarity, good for compounds that are prone to oiling out in more polar solvents.
Toluene Aromatic110.62.4NoneLow polarity; often used in binary mixtures to modulate solubility.[4]
Acetonitrile Nitrile81.637.5AcceptorA greener solvent alternative to DMF or THF.[8]
Water Aqueous100.080.1Donor & AcceptorTypically used as an anti-solvent for organic-soluble compounds.
Q2: Instead of crystals, my compound is separating as an amorphous oil. Why is this "oiling out" happening and how can I prevent it?

A2: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[9][10] It occurs when, upon cooling or anti-solvent addition, the solute separates into a second, solute-rich liquid phase instead of forming a solid crystalline lattice.[11] This is a significant problem as the resulting oil can trap impurities, solidify into an amorphous solid, or crystallize uncontrollably, leading to poor product quality.[11][12]

Causality & Solutions:

  • Excessive Supersaturation: Oiling out is often triggered when the level of supersaturation is too high, exceeding the metastable zone limit.[11] The system relieves this high supersaturation by forming a liquid phase, which is kinetically easier than forming an ordered crystal lattice.

  • High Solute-Solvent Affinity: Solvents that are "too good" (i.e., have very high solubility for the compound) can increase the risk of oiling out.[13]

  • Rapid Cooling/Anti-Solvent Addition: Fast changes in temperature or solvent composition can rapidly generate high supersaturation, favoring oiling out.[10][12]

  • Presence of Impurities: Impurities can sometimes inhibit nucleation and promote the formation of an oil phase.

Optimization Strategy:

  • Reduce the Cooling Rate: A slower cooling rate is the most effective first step. This keeps the solution within the metastable zone for longer, allowing time for orderly nucleation and growth to occur.

  • Lower the Initial Concentration: Starting with a more dilute solution reduces the maximum supersaturation that can be achieved, thereby lowering the risk of crossing into the oiling out region.[10]

  • Change the Solvent System: Switch to a solvent in which the compound is less soluble.[12][13] This widens the metastable zone. Alternatively, use a binary solvent mixture to fine-tune the solubility profile.

  • Seeding: Introduce seed crystals of the desired crystalline form into the solution just as it enters the metastable zone. This provides a template for growth and bypasses the kinetic barrier of primary nucleation, effectively preventing the system from reaching the high supersaturation levels that lead to oiling out.

  • Anti-Solvent Order of Addition: In an anti-solvent crystallization, if adding the anti-solvent to the solution causes oiling, try reversing the process. Add the solution dropwise to the anti-solvent, potentially with seed crystals already suspended in it.[9]

Workflow: Troubleshooting Oiling Out

G start Oiling Out Observed step1 Reduce Cooling Rate (e.g., from 10°C/hr to 2°C/hr) start->step1 step2 Lower Initial Concentration step1->step2 Failure end_ok Crystals Formed step1->end_ok Success step3 Change Solvent System (to one with lower solubility) step2->step3 Failure step2->end_ok Success step4 Implement Seeding Strategy step3->step4 Failure step3->end_ok Success step4->end_ok Success end_fail Oiling Persists step4->end_fail Failure (Re-evaluate system from basics)

Caption: A decision tree to guide the systematic troubleshooting of oiling out.

Q3: I am observing different crystal forms (polymorphs) in different batches. How can I consistently obtain the desired form?

A3: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. This is a well-documented phenomenon for sulfonamides and is of critical importance in drug development, as different polymorphs can exhibit different solubility, stability, and bioavailability.[6][14][15] Controlling polymorphism requires strict control over crystallization conditions.

Causality & Solutions:

  • Thermodynamic vs. Kinetic Control: Crystallization can produce either the most thermodynamically stable form (lowest energy) or a kinetically favored metastable form. The outcome depends on factors like solvent, temperature, and supersaturation.

  • Solvent Influence: The choice of solvent is paramount. Different solvents can stabilize different polymorphs through specific molecular interactions, such as hydrogen bonding.[6]

  • Temperature and Cooling Rate: The temperature at which nucleation occurs can dictate which form appears. Some polymorphs are only stable within a specific temperature range.[16]

Optimization Strategy:

  • Standardize All Parameters: To achieve batch-to-batch consistency, you must rigorously control all crystallization parameters: solvent choice and purity, initial concentration, cooling profile, agitation rate, and final temperature.

  • Implement a Seeding Protocol: This is the most robust method for ensuring the formation of a specific polymorph. By introducing seed crystals of the desired form, you direct the crystallization process to produce that form exclusively.[6]

  • Conduct a Polymorph Screen: Systematically crystallize the compound from a wide variety of solvents (as in Table 1) under different conditions (e.g., slow cooling, fast cooling, evaporation) to identify the conditions that favor each polymorph. Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Slurry Conversion: To determine the most thermodynamically stable form at a given temperature, you can perform a slurry experiment. Suspend a mixture of different polymorphs in a solvent in which they are slightly soluble and stir for an extended period. Over time, the less stable forms will dissolve and recrystallize as the most stable form.

Diagram: Factors Influencing Polymorph Selection

G cluster_conditions Process Conditions cluster_forms Resulting Crystal Form center_node Crystallization Outcome FormA Polymorph A (Kinetic Product) center_node->FormA FormB Polymorph B (Thermodynamic Product) center_node->FormB Solvent Solvent Choice (Polarity, H-bonding) Solvent->center_node Temp Temperature (Nucleation Temp) Temp->center_node Cooling Cooling Rate (Supersaturation Profile) Cooling->center_node Agitation Agitation Agitation->center_node

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and improve your synthetic outcomes. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Core Synthesis & Yield Optimization

This section covers the fundamental aspects of the pyrazole sulfonamide synthesis, focusing on the most common and critical challenge: achieving high reaction yields.

Q1: What is the general synthetic pathway for pyrazole sulfonamides, and where are the common failure points?

A: The most prevalent route involves a two-step process: the sulfonyl-chlorination of a pyrazole ring followed by the coupling of the resulting pyrazole sulfonyl chloride with a primary or secondary amine. Each step presents unique challenges that can impact the overall yield and purity.

The general workflow is as follows:

G cluster_0 Step 1: Sulfonyl-chlorination cluster_1 Step 2: Sulfonamide Coupling start Substituted Pyrazole reagent1 Chlorosulfonic Acid (ClSO3H) + Thionyl Chloride (SOCl2) start->reagent1 Sulfonylation & Chlorination product1 Pyrazole Sulfonyl Chloride Intermediate reagent1->product1 product1_ref Pyrazole Sulfonyl Chloride reagent2 Primary/Secondary Amine (R-NH2) + Base (e.g., DIPEA) product2 Final Pyrazole Sulfonamide reagent2->product2 product1_ref->reagent2 Nucleophilic Substitution

Caption: General workflow for pyrazole sulfonamide synthesis.

Common Failure Points:

  • Step 1 (Sulfonyl-chlorination): The pyrazole sulfonyl chloride intermediate can be unstable and susceptible to hydrolysis. Incomplete reaction or harsh conditions can lead to degradation and the formation of sulfonic acid byproducts, complicating purification.

  • Step 2 (Coupling): Low yields in this step are frequently due to suboptimal base/solvent selection, steric hindrance from bulky substituents on either the amine or the pyrazole, or the poor nucleophilicity of the amine.[1]

Q2: My sulfonamide coupling reaction yield is consistently low. What are the most critical parameters to investigate for optimization?

A: Low yield is the most common issue. The root cause often lies in the interplay between the base, solvent, temperature, and the inherent reactivity of your substrates. A systematic optimization approach is crucial.

Here is a decision tree to guide your troubleshooting process:

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield (<50%) reagent_check Are reagents pure and dry? start->reagent_check base_check Is the base optimal? start->base_check Reagents OK amine_purity Check amine purity (titration/NMR). reagent_check->amine_purity Yes sulfonyl_chloride_check Is sulfonyl chloride freshly prepared/used? (Prone to hydrolysis) reagent_check->sulfonyl_chloride_check Yes solvent_dry Use anhydrous solvent. reagent_check->solvent_dry Yes solvent_check Is the solvent appropriate? base_check->solvent_check Base OK base_sol Switch to a non-nucleophilic, hindered base like DIPEA over TEA. base_check->base_sol temp_check Is the temperature correct? solvent_check->temp_check Solvent OK solvent_sol Try DCM for faster kinetics or THF for better solubility. solvent_check->solvent_sol concentration_check Are concentrations too dilute? temp_check->concentration_check Temp OK temp_sol Run at 0°C to RT. Avoid high heat which can cause degradation. temp_check->temp_sol conc_sol Increase concentration (e.g., from 0.1 M to 0.5 M). concentration_check->conc_sol

Caption: Troubleshooting decision tree for low reaction yield.

Causality Behind Key Choices:

  • Reagent Quality: The pyrazole sulfonyl chloride is the most sensitive component. It readily hydrolyzes to the corresponding sulfonic acid, which will not react with the amine. Always use it freshly prepared or stored under strictly anhydrous conditions.

  • Base Selection: The base deprotonates the amine (if it's a salt) and scavenges the HCl generated during the reaction. A common mistake is using a nucleophilic base that can compete with the desired amine in reacting with the sulfonyl chloride. Sterically hindered, non-nucleophilic bases like Diisopropylethylamine (DIPEA) are often superior to Triethylamine (TEA) because they are less likely to participate in side reactions.[1]

  • Solvent Choice: The solvent must dissolve all reactants but should generally be aprotic to avoid reacting with the sulfonyl chloride. Dichloromethane (DCM) is a common choice that often promotes faster reaction rates.[1] Tetrahydrofuran (THF) can also be effective, particularly if starting material solubility is an issue, though reactions may require longer times.[1]

Q3: How do I choose the optimal base and solvent system for the sulfonamide coupling step?

A: The choice of base and solvent is critical and substrate-dependent. However, based on reported optimization studies, clear trends emerge that provide an excellent starting point.

Expertise & Experience: For a typical coupling of a pyrazole sulfonyl chloride with a primary amine, the primary competition is between reaction rate and side reactions. The goal is to find a system that is fast enough to be practical but mild enough to prevent degradation.

A comparative analysis of common conditions reported by Mahesh et al. provides a clear rationale for your initial choices.[1]

Data Presentation: Comparison of Reaction Conditions

EntryBase (1.5 equiv)SolventTemp (°C)Time (h)Reported Yield (%)[1]Senior Scientist Notes
1TEADCMRT1646%A standard but often suboptimal choice. TEA's smaller size can lead to side reactions.
2DIPEA DCM RT 16 55% Recommended Starting Point. DIPEA is a superior base, improving yield significantly in the same solvent system.[1]
3TEATHFRT1646%No improvement over DCM with TEA, suggesting the base is the limiting factor.
4DIPEATHFRT2447%The reaction is slower in THF compared to DCM (Entry 2), requiring longer time with no yield benefit.[1]

Authoritative Grounding: The data clearly indicates that for this class of reactions, DIPEA in DCM at room temperature is the most effective starting condition.[1] The improved yield with DIPEA is attributed to its steric bulk, which makes it a poor nucleophile but an effective proton scavenger, thereby minimizing side reactions.[1]

Section 2: Troubleshooting Side Reactions & Purification

Even with optimized conditions, side products can form. Identifying and mitigating these is key to obtaining pure compounds.

Q4: I am observing multiple spots on my TLC plate after the coupling reaction. What are the most likely side products?

A: Besides unreacted starting materials, several side products are common. Understanding their origin is the first step to preventing them.

G Start_SM Pyrazole-SO2Cl + R-NH2 Desired_Product Desired Product Pyrazole-SO2NH-R Start_SM->Desired_Product  Desired Path  (Base, Anhydrous Solvent) Side_Product_1 Side Product 1: Hydrolysis (Pyrazole-SO3H) Start_SM->Side_Product_1 Undesired Path Side_Product_2 Side Product 2: Bis-sulfonylation (Pyrazole-SO2-NR-SO2-Pyrazole) Desired_Product->Side_Product_2 Undesired Path Cause_1 Cause: Water in reaction Side_Product_1->Cause_1 Cause_2 Cause: Excess sulfonyl chloride; Primary amine (R-NH2) used Side_Product_2->Cause_2

Caption: Common side reactions in pyrazole sulfonamide synthesis.
  • Hydrolysis Product (Pyrazole-SO₃H): This is the most common impurity and arises from the reaction of the pyrazole sulfonyl chloride intermediate with trace amounts of water. It is highly polar and will typically appear as a baseline spot on a normal-phase silica TLC plate.

    • Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Bis-sulfonylation Product: If you are using a primary amine (R-NH₂), the resulting sulfonamide still has a proton on the nitrogen. This proton is acidic and can be removed by the base, allowing the sulfonamide to react with a second molecule of pyrazole sulfonyl chloride. This is more likely if an excess of the sulfonyl chloride is used.

    • Prevention: Use a stoichiometric amount or a slight excess (1.05 equivalents) of the amine relative to the sulfonyl chloride.[1]

Q5: My purification by column chromatography is challenging, with products co-eluting.

A: Co-elution often happens when the polarity of the desired product is very close to that of a starting material or a side product.

Trustworthiness & Self-Validation:

  • Step 1: Identify the Impurity: Before attempting purification, run a co-spotted TLC plate (your crude reaction mixture, pure starting amine, and pure starting pyrazole) to identify which spots correspond to starting materials.

  • Step 2: Aqueous Wash: If the main impurity is the hydrolyzed sulfonic acid (highly polar) or excess amine hydrochloride salt, a simple aqueous workup can be highly effective. After the reaction, dilute the mixture with DCM, wash with a mild acid (e.g., 1M HCl) to remove excess amine and base, then water, and finally brine. This will remove many polar impurities before you even start chromatography.

  • Step 3: Optimize Chromatography:

    • Solvent System: Don't just use Ethyl Acetate/Hexanes. Try adding a small amount of a third solvent. For example, adding 1-2% methanol can help separate polar compounds, while using DCM/Methanol can provide a different selectivity profile.

    • Alternative: Crystallization: Pyrazole sulfonamides are often crystalline solids.[2] Attempting to crystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective alternative or complement to chromatography for achieving high purity.[3]

Section 3: Key Protocols & Advanced Methodologies

This section provides detailed, actionable protocols for critical steps in the synthesis and for related transformations that are often required in a drug development context.

Q6: What is a reliable, high-yield protocol for preparing the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride intermediate?

A: This intermediate is a cornerstone for many pyrazole sulfonamide syntheses. The following protocol, adapted from the literature, has been shown to provide high yields.[1]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

  • Reaction Setup: In a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3,5-dimethyl-1H-pyrazole (1.0 equiv).

  • Solvent Addition: Add chloroform (approx. 10 volumes, e.g., 10 mL per gram of pyrazole).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Add chlorosulfonic acid (5.5 equiv) dropwise via the dropping funnel, ensuring the internal temperature remains below 10°C.

  • Second Reagent Addition: After the addition is complete, add thionyl chloride (1.32 equiv) dropwise.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60°C. Stir at this temperature for 12 hours. Monitor the reaction progress by TLC until the starting pyrazole is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice water. Extract the aqueous mixture with chloroform or DCM (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This product is often used in the next step without further purification, but must be handled quickly and under anhydrous conditions.

Based on the optimization study reported in ACS Omega, this method can achieve yields of up to 90%.[1]

Q7: I need to cleave the sulfonamide group for a metabolite study. What are the best deprotection methods?

A: Sulfonamide cleavage can be challenging due to the stability of the N-S bond. However, several reliable methods exist, with the choice depending on the overall functionality of your molecule.

Method 1: Acidic Hydrolysis (For Electron-Neutral/Deficient Aryl Sulfonamides)

This method is highly chemoselective for N-arylsulfonamides and uses a stoichiometric amount of strong acid.[4][5]

Experimental Protocol: Deprotection using Trifluoromethanesulfonic Acid (TfOH)

  • Reaction Setup: To a solution of the N-arylsulfonamide (1.0 equiv) in 1,2-dichloroethane (DCE), add trifluoromethanesulfonic acid (TfOH) (1.0-1.2 equiv) at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 90°C and stir for the required time (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to obtain the deprotected amine.

Mechanistic Insight: The reaction proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack of the triflate anion on the sulfur atom, leading to N-S bond cleavage.[4] This method is particularly valuable as it is selective and avoids the harsh, often low-yielding conditions of traditional hydrolysis.[5]

Method 2: Reductive Cleavage (For General Sulfonamides)

Low-valent titanium reagents offer a mild and effective way to reductively cleave N-tosyl and other sulfonamide groups.[2]

Experimental Protocol: Deprotection using Low-Valent Titanium

  • Reagent Preparation: In an oven-dried flask under argon, prepare the low-valent titanium reagent by adding lithium wire (4.0 equiv) to a suspension of TiCl₃ (1.0 equiv) in anhydrous THF and refluxing for 3 hours. The mixture should turn from violet to black.

  • Reaction: Cool the reagent to room temperature and add a solution of the sulfonamide (1.0 equiv) in THF.

  • Reaction Conditions: Stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding aqueous K₂CO₃ and filter the mixture through a pad of celite. Extract the filtrate with an organic solvent, dry, and concentrate to yield the deprotected amine.

This method is advantageous for its mild conditions (ambient temperature is often sufficient) and compatibility with other functional groups like olefins.[2]

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Talukdar, S., & Fang, J. (2001). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. The Journal of Organic Chemistry, 66(9), 3328–3329. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Semantic Scholar. [Link]

  • Mahesh, P., Gupta, L. K., Panwar, D., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26357–26372. [Link]

  • Nguyen, T. B., & Nguyen, T. T. T. (2021). Copper promoted, direct sulfenylation of n-aryl pyrazoles. VNUHCM Journal of Science and Technology Development, 24(3), 2008-2015. [Link]

  • Khan, I., et al. (2022). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 10, 898327. [Link]

  • Mahesh, P., Gupta, L. K., Panwar, D., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]

  • Suneel, K., et al. (2019). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 63(2). [Link]

  • Al-Masoudi, N. A., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(5), e202201198. [Link]

  • Kumar, A., et al. (2022). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 7(45), 41530–41544. [Link]

  • Anis, E., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19183-19198. [Link]

  • Anis, E., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.

Sources

how to reduce side products in 4-(1H-Pyrazol-1-YL)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Our goal is to provide you with the mechanistic insights and practical protocols necessary to minimize side product formation and maximize the yield and purity of your target compound.

Introduction: The Core Challenge of Regioselectivity

The synthesis of this compound derivatives, a scaffold found in prominent pharmaceuticals like Celecoxib, typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, such as (4-sulfamoylphenyl)hydrazine.[1][2] While seemingly straightforward, the reaction's primary challenge lies in controlling the regioselectivity of the cyclization. The unsymmetrical nature of the 1,3-dicarbonyl precursor can lead to the formation of a significant and often difficult-to-separate regioisomeric impurity.[3][4]

This guide will address this and other common synthetic issues in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Diagram: The Central Problem of Regioisomer Formation

G cluster_reactants Reactants cluster_products Products R1 1,3-Dicarbonyl (e.g., 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione) Intermediate Hydrazone Intermediate R1->Intermediate + R2 R2 (4-Sulfamoylphenyl)hydrazine R2->Intermediate P1 Desired Product This compound (e.g., Celecoxib) P2 Side Product Regioisomer Intermediate->P1 Path A (Favored under optimized conditions) Intermediate->P2 Path B (Competing reaction)

Caption: Competing cyclization pathways leading to the desired product and its regioisomer.

Troubleshooting Guide & FAQs

Category 1: The Regioisomeric Impurity

This is the most frequently encountered and critical impurity. It arises from the two possible modes of cyclization of the hydrazone intermediate.

Q1: My HPLC/LC-MS analysis shows a major impurity with the same mass as my desired product. Is this the regioisomer, and why does it form?

A: Yes, an impurity with an identical mass is almost certainly the regioisomer.[3] It forms because the nucleophilic attack during the intramolecular cyclization can occur from either nitrogen of the hydrazine moiety onto the two different carbonyl carbons of the diketone backbone. The ratio of these two products is highly dependent on reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

Q2: How can I control the reaction conditions to minimize the formation of the regioisomeric side product?

A: Controlling regioselectivity is key to a successful synthesis. Several factors can be tuned. A patented process improvement for Celecoxib highlights that the choice of solvent is critical, with amide solvents demonstrating superior results in minimizing the regioisomer.[4]

Here is a summary of parameters to optimize:

ParameterRecommendationRationale & Causality
Solvent Use an amide solvent such as N,N-Dimethylacetamide (DMAc) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[4]Amide solvents can influence the transition state energies of the two competing cyclization pathways, favoring the formation of the thermodynamically more stable desired isomer. Traditional solvents like ethanol or methanol often give poorer isomeric ratios.[1][2]
Temperature Maintain a controlled, ambient temperature (e.g., 20-25°C).[4]Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the kinetic (often undesired) product. Running the reaction at a controlled ambient temperature allows the reaction to proceed towards the more stable thermodynamic product.
Acid/Base Use the hydrochloride salt of the hydrazine and/or add a controlled amount of acid (e.g., HCl).[4]pH control is crucial. The reaction environment affects the protonation state of the intermediates, which in turn directs the cyclization pathway. An acidic medium generally favors the desired regioselectivity in this specific synthesis.
Reaction Time Monitor the reaction for ~16-24 hours.Allowing the reaction to reach equilibrium is essential for maximizing the ratio of the thermodynamic product. Shorter reaction times may favor the faster-forming kinetic product.
Optimized Protocol for Minimizing Regioisomer Formation

This protocol is adapted from methodologies designed to enhance regioselectivity.[4]

  • Setup: In a suitable reaction vessel, combine the 1,3-dicarbonyl precursor (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.0 eq).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMAc) to the vessel (approx. 10 mL per gram of dicarbonyl).

  • Acid Addition (Optional but Recommended): Add a catalytic amount of 6N HCl (e.g., 1.0 eq).

  • Reaction: Stir the mixture vigorously at ambient temperature (20-25°C) for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of starting materials and check the product/regioisomer ratio.

  • Workup: Upon completion, slowly add water dropwise to precipitate the product. Age the resulting slurry for 2-4 hours to ensure complete crystallization, then filter the solid.

  • Washing: Wash the filter cake with a 1:1 mixture of DMAc/water, followed by a pure water wash to remove residual solvent and salts.

  • Drying: Dry the solid under vacuum at 45-50°C to yield the crude product with a low regioisomer content.

Category 2: Unreacted Starting Materials & Incomplete Conversion

Q3: My final product is contaminated with unreacted 1,3-dicarbonyl or (4-sulfamoylphenyl)hydrazine. What causes this?

A: This typically points to one of three issues:

  • Incorrect Stoichiometry: Ensure a 1:1 molar ratio of the reactants. An excess of one reactant will naturally remain post-reaction.

  • Insufficient Reaction Time or Temperature: If you are not following an optimized low-temperature protocol, ensure the reaction has been heated (e.g., reflux in ethanol) for a sufficient duration.[2] Incomplete reactions are common if time or temperature is inadequate.

  • Poor Reagent Quality: Degradation of the hydrazine starting material can reduce its effective concentration, leading to incomplete conversion of the dicarbonyl. Use high-purity starting materials.

Q4: How can I ensure the reaction goes to completion?

A: Consistent monitoring is essential. Use Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30-50% ethyl acetate in heptane) to track the disappearance of the starting material spots. For more precise tracking, periodic sampling and analysis by HPLC are recommended.[5][6] If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but be mindful of the potential impact on the regioisomeric ratio.

Category 3: Purification Challenges

Q5: The regioisomeric impurity is very difficult to remove. What is the best purification strategy?

A: The structural similarity of the regioisomers makes them challenging to separate.

  • Recrystallization (Preferred Method): This is the most effective and scalable method. The key is selecting an appropriate solvent system where the desired product has lower solubility than the regioisomer at cooler temperatures.

  • Column Chromatography: While effective at the lab scale, it is less practical for large quantities. A silica gel column with a gradient elution of ethyl acetate in a nonpolar solvent like heptane or hexane can separate the isomers.[1]

Detailed Protocol: Purification by Recrystallization
  • Solvent Selection: A mixture of a good solvent (e.g., ethyl acetate, acetone, or isopropanol) and an anti-solvent (e.g., heptane, hexane) is often effective. The ideal system will fully dissolve the crude product at elevated temperatures and allow for selective crystallization of the desired product upon cooling.

  • Dissolution: Place the crude product in a flask and add the minimum amount of the "good" solvent required to dissolve it at reflux.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Slowly add the "anti-solvent" to the hot solution until it becomes slightly turbid. If needed, add a drop or two of the "good" solvent to redissolve the solids. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Purity Check: Analyze the purified material by HPLC to confirm the removal of the regioisomer and other impurities.[7][8]

Advanced Topic: Alternative Synthetic Routes

Q6: Are there other synthetic strategies to avoid the regioselectivity problem altogether?

A: Yes, modern cross-coupling reactions offer an alternative, albeit often more expensive, approach. The Buchwald-Hartwig amination allows for the direct N-arylation of a pre-formed pyrazole ring with an aryl halide (e.g., 4-fluorobenzenesulfonamide or 4-bromobenzenesulfonamide).[9][10] This method provides absolute regiocontrol since the pyrazole is already constructed.

  • Mechanism: A palladium catalyst with a specialized phosphine ligand facilitates the coupling of the pyrazole nitrogen to the aryl halide.[10]

  • Considerations: This method requires careful optimization of the catalyst, ligand, base, and solvent.[9][11] While powerful, it may not be as cost-effective for large-scale production as the classical condensation route. Copper-catalyzed N-arylation reactions have also been developed and can be effective.[12]

Diagram: Troubleshooting Workflow

G cluster_regio Problem: Regioisomer cluster_sm Problem: Unreacted Starting Material cluster_other Problem: Other Impurities Start Analysis of Crude Product (HPLC, LC-MS) Impurity_Check Major Impurity Detected? Start->Impurity_Check Regio_Mass Impurity has same mass as product? Impurity_Check->Regio_Mass Yes Success Product Meets Purity Specs Impurity_Check->Success No Regio_Cause Cause: - Non-optimal solvent - High temperature - Incorrect pH Regio_Mass->Regio_Cause Yes SM_Cause Cause: - Incorrect stoichiometry - Insufficient reaction time - Poor reagent quality Regio_Mass->SM_Cause No, check for SM masses Other_Cause Cause: - Degradation - Solvent adducts - Dimerization Regio_Mass->Other_Cause No, check for other masses Regio_Solution Solution: 1. Use Amide Solvent (DMAc) 2. Maintain Ambient Temp 3. Control pH with acid 4. Purify via Recrystallization Regio_Cause->Regio_Solution SM_Solution Solution: 1. Verify Molar Ratios 2. Monitor reaction to completion (TLC/HPLC) 3. Use high-purity reagents SM_Cause->SM_Solution Other_Solution Solution: 1. Characterize by LC-MS/NMR 2. Adjust T°/time to prevent degradation 3. Purify via Recrystallization or Chromatography Other_Cause->Other_Solution

Caption: A logical workflow for identifying and solving common purity issues.

References
  • Reddy, M. R., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1062.
  • ResearchGate. (n.d.). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.
  • MDPI. (n.d.). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique.
  • SynThink. (n.d.). Celecoxib EP Impurities & USP Related Compounds.
  • Prava, R. (2017). DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC. World journal of Pharmacy and pharmaceutical sciences.
  • Farmacia Journal. (2012).
  • Arborpharmchem. (n.d.). Celecoxib Intermediates: Key Steps In Synthesis.
  • Kovacic, B., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 859. [Link]

  • SynZeal. (n.d.). Celecoxib Impurities.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Szabo, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

  • de Oliveira, R. B., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 20(4), 6066-6081. [Link]

  • Gouthami, P., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Beilstein Journal of Organic Chemistry, 17, 2516-2521. [Link]

  • Pharmaffiliates. (n.d.). Celecoxib-impurities.
  • BenchChem. (n.d.). This compound | CAS 51891-85-1.
  • Al-awar, R. S., et al. (2000). Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.
  • BenchChem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
  • Bekhit, A. A., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Archiv der Pharmazie, 346(6), 416-430. [Link]

  • Wang, D., et al. (2015). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Organic & Biomolecular Chemistry, 13(19), 5357-5360. [Link]

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1782. [Link]

  • Chen, B., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(12), 4218-4219. [Link]

  • Toronto Research Chemicals. (n.d.). 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
  • Al-Ghorbani, M., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank, 2024(1), M1787. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Semantic Scholar. (n.d.). Catalyst-free N-arylation using unactivated fluorobenzenes.
  • ResearchGate. (n.d.). Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes.
  • Semantic Scholar. (n.d.). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh.

Sources

dealing with poor stability of 4-(1H-Pyrazol-1-YL)benzenesulfonamide solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Introduction: Welcome to the technical support guide for this compound. This molecule, a core structural template for various therapeutic agents including the selective COX-2 inhibitor Celecoxib, possesses significant potential in drug discovery and chemical biology.[1] However, its physicochemical properties—specifically the presence of a sulfonamide group and a pyrazole ring—can present challenges regarding the stability of its solutions.[2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common stability issues encountered during experimentation, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for preparing a stock solution of this compound?

A1: The compound has very low aqueous solubility.[4] For initial stock solutions, organic solvents are required. Dimethyl sulfoxide (DMSO) and ethanol are commonly recommended.[4] It is also soluble in other organic solvents like chloroform, dichloromethane, and acetone.[4] For cell-based assays, DMSO is a frequent choice, but it is critical to ensure the final concentration of DMSO in your assay medium is non-toxic to your cells (typically <0.5%).

Q2: What are the recommended storage conditions for solutions?

A2: For optimal stability, stock solutions prepared in DMSO or ethanol should be stored at -20°C for periods up to 3 months.[4] For longer-term storage, aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and cause precipitation. The solid compound itself should be stored at 2-8°C, protected from heat and light.[4]

Q3: My solution, which was clear initially, has formed a precipitate after being stored in the refrigerator. Why?

A3: This is a common issue related to the compound's limited solubility at lower temperatures. When a concentrated stock solution, especially one prepared near its saturation point, is moved from ambient temperature to 4°C or -20°C, the solubility decreases, causing the compound to crystallize or precipitate out of solution. See the troubleshooting guide below for steps to resolve this.

Q4: Is this compound sensitive to light?

A4: Yes. Compounds with aromatic systems, including sulfonamides, can be sensitive to light, which can induce photodegradation.[2][4] It is imperative to prepare and store solutions in amber or opaque vials and to minimize exposure to direct laboratory light during experiments.

In-Depth Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My this compound solution has become cloudy or contains visible precipitate.
  • Question: I prepared a 10 mM stock in DMSO, and it was clear. After storing it at -20°C, I see crystalline precipitate. What should I do?

  • Answer & Analysis: This is typically due to temperature-dependent solubility. The sulfonamide moiety and the overall planar structure of the molecule contribute to its tendency to crystallize from cold, concentrated solutions.

  • Troubleshooting Protocol:

    • Gentle Re-solubilization: Before use, warm the vial in a 37°C water bath for 5-10 minutes.

    • Vortexing: After warming, vortex the solution vigorously for 30-60 seconds to ensure it is fully re-dissolved.

    • Visual Confirmation: Visually inspect the solution against a light source to confirm that all precipitate has disappeared before making dilutions.

    • Preventative Measure: Consider preparing a slightly less concentrated stock solution if precipitation is a recurring issue. Alternatively, store the stock at room temperature if it will be used within a few days, but always check for signs of degradation (see Problem 2).

Problem 2: The color of my solution has changed from colorless to pale yellow.
  • Question: My solution in an aqueous buffer (pH 7.4) for an assay was initially colorless but turned yellow after being left on the bench for several hours. What does this indicate?

  • Answer & Analysis: A color change often signifies chemical degradation. There are two primary suspects: photodegradation and hydrolysis. The pyrazole ring is generally stable, but the overall structure is sensitive to light and heat.[3][4] Furthermore, the sulfonamide bond can be susceptible to hydrolysis, a process that is highly dependent on pH.[2] While generally more stable in neutral to alkaline conditions, prolonged incubation in aqueous buffers can lead to slow degradation.[2][5]

  • Troubleshooting Protocol:

    • Minimize Light Exposure: Repeat the experiment while protecting the solution from light at all times. Use amber vials for preparation and cover any clear well plates with foil during incubation steps.

    • Control for Hydrolysis: Prepare the final dilution in the aqueous buffer immediately before starting the assay. Do not let it sit for extended periods.

    • Perform a Control Experiment: Prepare two samples. Keep one protected from light and at 4°C, and expose the other to your standard experimental conditions. Compare the color after the experimental duration. If the exposed sample changes color, degradation under your specific conditions is likely.

    • Analytical Verification (Optional but Recommended): If you have access to HPLC, inject a sample of the discolored solution. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.

Problem 3: I'm observing inconsistent or lower-than-expected activity in my biological assays.
  • Question: My first experiment with a freshly prepared solution worked perfectly, but subsequent experiments using the same stock solution a week later are showing significantly reduced potency. What is happening?

  • Answer & Analysis: This strongly suggests the chemical integrity of your compound is compromised. The loss of potency is a direct consequence of degradation, reducing the concentration of the active parent molecule. The causes are the same as those leading to color change—hydrolysis, photodegradation, or damage from repeated freeze-thaw cycles. Solutions of sulfonamides in DMSO or ethanol may be stable for up to 3 months when stored properly at -20°C, but this can vary based on the specific derivative and handling practices.[4]

  • Troubleshooting Workflow: The diagram below outlines a systematic approach to diagnosing and preventing this issue.

    G start Inconsistent Assay Results check_prep Was solution freshly prepared from solid? start->check_prep use_fresh ACTION: Always use solutions prepared fresh daily or weekly. check_prep->use_fresh No check_storage How was the stock solution stored? check_prep->check_storage Yes no_fresh No yes_fresh Yes storage_improper Improper Storage: - Clear vial - Room temp > 24h - Repeated freeze-thaw check_storage->storage_improper storage_proper Proper Storage: - Amber vial - Aliquoted - Stored at -20°C check_storage->storage_proper fix_storage ACTION: Implement proper storage protocol. storage_improper->fix_storage run_hplc ACTION: Run HPLC analysis on stock to confirm concentration and purity. storage_proper->run_hplc

    Caption: Troubleshooting workflow for inconsistent assay results.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Weighing: Accurately weigh the required amount of this compound solid in a fume hood.

  • Solvent Addition: Add high-purity, anhydrous DMSO to the solid to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Use a vortex mixer to facilitate dissolution. If needed, briefly warm the solution in a 37°C water bath.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use amber, polypropylene cryovials. The volume per aliquot should be sufficient for one experiment.

  • Storage: Tightly cap the vials, wrap the caps with parafilm to prevent solvent evaporation, and store them at -20°C or -80°C.

Protocol 2: Basic HPLC Method for Stability Assessment

This protocol provides a starting point for verifying the integrity of your compound. A validated, stability-indicating method is crucial for quantitative analysis.[2]

  • Sample Preparation:

    • T=0 Sample: Dilute your freshly prepared stock solution to a final concentration of ~10 µg/mL in the mobile phase.

    • Test Sample: Take an aliquot of your stored stock solution (or a working solution that has undergone experimental conditions) and dilute it to the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the T=0 sample to establish the retention time and peak area of the intact compound.

    • Inject the test sample.

    • Interpretation: A significant decrease (>5-10%) in the main peak's area or the appearance of new peaks in the test sample's chromatogram indicates degradation.

    G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_fresh Prepare Fresh Stock (T=0 Control) dilute_fresh Dilute to 10 µg/mL in Mobile Phase prep_fresh->dilute_fresh prep_aged Retrieve Stored Stock (Test Sample) dilute_aged Dilute to 10 µg/mL in Mobile Phase prep_aged->dilute_aged inject_fresh Inject T=0 Sample dilute_fresh->inject_fresh inject_aged Inject Test Sample dilute_aged->inject_aged acquire Acquire Chromatograms (UV @ 254 nm) inject_fresh->acquire inject_aged->acquire compare Compare Chromatograms acquire->compare result_stable Result: Stable (Peak Area ~ Constant, No new peaks) compare->result_stable result_degraded Result: Degraded (Peak Area Decreased, New peaks appear) compare->result_degraded

    Caption: Experimental workflow for an HPLC-based stability study.

Data Summary Tables

Table 1: Physicochemical Properties & Solvent Guide

PropertyValue / InformationSource(s)
Appearance White to off-white or pale yellow solid[4]
Molecular Formula C₉H₉N₃O₂S[1]
Aqueous Solubility Very low; reported at 7 mg/L for a similar analog[4]
Recommended Solvents DMSO, Ethanol, Dichloromethane, Acetone[4]
Sensitivities Sensitive to heat and light[4]

Table 2: Solution Stability & Storage Recommendations

SolventConcentrationStorage Temp.Max. DurationKey ConsiderationsSource(s)
DMSO1-20 mM-20°C≤ 3 monthsAliquot to avoid freeze-thaw. Warm gently before use.[4]
Ethanol1-10 mM-20°C≤ 3 monthsProne to evaporation; ensure tight sealing.[4]
Aqueous BufferAssay-dependent4°C or RT< 8 hoursPrepare fresh daily. Prone to hydrolysis/precipitation.[2][5]

Potential Degradation Pathway

The primary non-photolytic degradation pathway in aqueous solutions is the hydrolysis of the sulfonamide bond, which is typically accelerated under acidic conditions.

Caption: Simplified hydrolytic degradation of the sulfonamide bond.

References

  • ChemBK. (2022). 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide - Physico-chemical Properties. [Link]

  • PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c887220695="" class="ng-star-inserted">2H_2)sulfonamide. [Link]

  • Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment. [Link]

  • Donnelly, R. F., et al. (2009). Stability of Celecoxib Oral Suspension. Canadian Journal of Hospital Pharmacy. [Link]

  • Donnelly, R. F., et al. (2009). Stability of celecoxib oral suspension. PubMed. [Link]

  • Nitsche, C., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Antiviral Research. [Link]

  • PubChem. (n.d.). 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. [Link]

  • Donnelly, R. F. (2009). (PDF) Stability of Celecoxib Oral Suspension. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2020). accessdata.fda.gov. [Link]

  • de Oliveira, R. B., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. [Link]

  • Roblin, R. O., Jr., et al. (1940). (1) Benzenesulfonamide, 4-(4,5-dihydro-3- methyl-5-oxo-lH-pyrazol-l-yl). Journal of the American Chemical Society. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Google Patents. (2016).
  • International Journal of Research and Publication Reviews. (n.d.). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. [Link]

  • Yathirajan, H. S., et al. (2006). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Guru, A., et al. (2024). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Guru, A., et al. (2024). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. ResearchGate. [Link]way_in_zebrafish_models)

Sources

Technical Support Center: Enhancing COX-2 Selectivity of 4-(1H-Pyrazol-1-YL)benzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of selective Cyclooxygenase-2 (COX-2) inhibitors based on the 4-(1H-Pyrazol-1-YL)benzenesulfonamide scaffold. This guide is designed to provide in-depth, actionable insights into the common challenges and strategic decisions encountered during the optimization of COX-2 selectivity. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental design, empowering you to troubleshoot effectively and innovate rationally.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental structural basis for the COX-2 selectivity of this compound derivatives like Celecoxib?

A1: The selectivity of this class of inhibitors is not accidental; it is a direct consequence of a key structural difference between the COX-1 and COX-2 isozymes.[1] The active site of COX-2 is approximately 25% larger than that of COX-1 due to a single amino acid substitution: a valine at position 523 in COX-2 is an isoleucine in COX-1.[1] This substitution opens up access to a secondary, hydrophilic side-pocket, often termed the "selectivity pocket."[1][2]

The 4-(benzenesulfonamide) moiety is the critical pharmacophore that exploits this difference.[2][3] The sulfonamide group (-SO₂NH₂) of the inhibitor extends into this selectivity pocket, where it forms crucial hydrogen bonds with residues such as Arginine (Arg513), Phenylalanine (Phe518), and Histidine (His90).[2] In COX-1, the bulkier isoleucine residue (Ile523) sterically blocks the entrance to this pocket, preventing the sulfonamide group from binding effectively.[1] This steric hindrance is the primary reason for the scaffold's preferential inhibition of COX-2.

cluster_COX2 COX-2 Active Site Inhibitor 4-(1H-Pyrazol-1-YL) benzenesulfonamide Scaffold MainChannel Main Hydrophobic Channel Inhibitor->MainChannel Diaryl Pyrazole Moieties Bind Here SelectivityPocket Secondary Side-Pocket (Selectivity Pocket) Inhibitor->SelectivityPocket Sulfonamide Group (-SO₂NH₂) Binds Here Arg513 Arginine 513 SelectivityPocket->Arg513 Forms Hydrogen Bonds Val523 Valine 523 (Allows Access) Val523->SelectivityPocket Creates Opening

Caption: Key interactions of the benzenesulfonamide scaffold in the COX-2 active site.

Q2: My novel analog demonstrates high potency but poor selectivity (low SI value). What are the most likely structural culprits?

A2: This is a common challenge. High potency against both isozymes suggests your compound binds effectively to the main hydrophobic channel, but it fails to properly exploit the structural differences for selectivity. Consider these points:

  • Sub-optimal Sulfonamide Placement: The benzenesulfonamide group must be positioned at the para position of the N-1 phenyl ring. Placing it at the meta or ortho position alters the vector and distance, preventing it from properly entering the COX-2 selectivity pocket. Substitution of the sulfonamide group with a sulfonylazide (SO₂N₃) at the meta-position has been reported to show some activity, but this is an exception due to different electrostatic interactions.[4]

  • Steric Hindrance: Bulky substituents added near the sulfonamide moiety or on the N-1 phenyl ring can clash with the entrance to the selectivity pocket, even with the smaller Val523 present.

  • Increased Affinity for COX-1: Modifications to the diaryl rings (at C-3 and C-5 of the pyrazole) that create an exceptionally favorable interaction within the main channel of COX-1 can sometimes override the penalty of the sulfonamide group's poor fit. For example, removing the sulfonamide entirely often leads to non-selective inhibitors.

  • Loss of Critical Interactions: Replacing the sulfonamide (-SO₂NH₂) with a non-hydrogen bonding isostere, like a methylsulfone (-SO₂CH₃), can sometimes maintain selectivity but may alter the specific interactions.[5] However, replacing it with a group that cannot act as a hydrogen bond donor/acceptor will almost certainly abrogate selectivity.

Q3: What are the most effective medicinal chemistry strategies, based on Structure-Activity Relationship (SAR) data, to improve the COX-2 Selectivity Index (SI)?

A3: Improving the SI (SI = IC₅₀(COX-1)/IC₅₀(COX-2)) involves a two-pronged approach: either decreasing the IC₅₀ for COX-2 or increasing the IC₅₀ for COX-1, ideally both. Extensive SAR studies have illuminated several effective strategies.[6][7]

  • Optimize the C-5 Phenyl Ring: This ring projects into the main hydrophobic channel. Small, electron-withdrawing, or lipophilic groups at the para position are generally favorable.

    • p-Methyl (Celecoxib): Provides a good balance of lipophilicity and size.[6]

    • p-Bromo or p-Chloro: Halogenation can enhance potency and selectivity. Fluorinated pyrazole derivatives have shown superior anti-inflammatory activity and a better gastric profile than celecoxib.[3][8]

  • Modify the C-3 Position of the Pyrazole: This position is crucial for orienting the molecule correctly.

    • Trifluoromethyl (-CF₃): As seen in Celecoxib, this bulky, lipophilic, and strongly electron-withdrawing group is highly effective for potent and selective inhibition.[6]

  • Maintain the para-Sulfonamide: As discussed, the -SO₂NH₂ group on the N-1 phenyl ring is the primary anchor for selectivity.[2] While methylsulfone (-SO₂CH₃) is a known bioisostere in other coxibs (e.g., Rofecoxib), the primary sulfonamide is generally optimal for the diarylpyrazole scaffold.[3][9]

  • Hybridization: Tethering other pharmacophores, such as a 1,2,3-triazole, to the core structure can introduce new interaction points within the active site, potentially increasing affinity and selectivity.[2]

Compound IDKey ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib p-CH₃ on C-5 phenyl; -CF₃ on C-3150.04375[6]
SC-558 p-Br on C-5 phenyl; -CF₃ on C-3100.011000[8]
Compound 9 p-NO₂ on C-5 phenyl; -CF₃ on C-3500.26192.3[8]
Compound 12 Fluorinated triarylpyrazole12.40.049253.1[8]
Analog 15d p-Br on C-5 phenyl; p-tolylsulfonyl at C-4>1000.15>667[10]

Note: IC₅₀ and SI values are compiled from various sources and assays; direct comparison should be made with caution. The trend, however, is informative.

Q4: How do I perform a reliable in vitro assay to screen my compounds for COX-1/COX-2 inhibition and what do the results mean?

A4: A robust and reproducible in vitro assay is the cornerstone of your screening cascade. The most common method is an enzyme inhibition assay using purified recombinant human or ovine COX-1 and COX-2.

This protocol provides a general workflow. Always optimize concentrations and incubation times for your specific lab conditions.

  • Reagent Preparation:

    • Enzyme: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Heme Cofactor: Prepare a stock solution of heme in DMSO.

    • Substrate: Prepare a stock solution of arachidonic acid in ethanol.

    • Test Compounds: Prepare serial dilutions of your test compounds and reference inhibitor (e.g., Celecoxib) in DMSO. The final DMSO concentration in the assay should be low (<1-2%) to avoid enzyme inhibition.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

    • Add your diluted test compounds or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The reaction measures the peroxidase activity of COX, which converts PGG₂ to PGH₂.

    • Stop the reaction and measure the absorbance using a colorimetric probe (e.g., TMPD - N,N,N′,N′-tetramethyl-p-phenylenediamine), which is oxidized during the reaction, producing a colored product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀(COX-1) / IC₅₀(COX-2) .

Caption: Workflow for a standard in vitro COX enzyme inhibition assay.

A higher SI value signifies greater selectivity for COX-2. For context, Celecoxib's SI is often reported in the range of 200-400, depending on the assay conditions.[8][11] An SI > 100 is generally considered highly selective. However, in vitro selectivity is only the first step. Promising compounds must be advanced to cell-based assays and in vivo models to assess their true anti-inflammatory efficacy and, crucially, their safety profile, particularly regarding gastric and cardiovascular effects.[12][13]

Q5: My assay results are inconsistent. What common experimental errors should I troubleshoot?

A5: Inconsistency in enzyme assays can be frustrating. Here is a checklist of common issues to investigate:

  • Compound Solubility: Many potent inhibitors are highly lipophilic and may precipitate in aqueous assay buffers. Visually inspect your wells for precipitation. Consider using co-solvents or reducing the final compound concentration if this is an issue.

  • Enzyme Stability: COX enzymes are sensitive. Ensure they are stored correctly and that their activity is verified with each new batch using a standard inhibitor. Repeated freeze-thaw cycles will degrade the enzyme.

  • DMSO Concentration: High concentrations of DMSO (>2%) can inhibit COX activity. Ensure the final concentration is consistent across all wells, including controls.

  • Incubation Times: Both the pre-incubation (inhibitor-enzyme) and reaction (with substrate) times must be precisely controlled. Time-dependent inhibitors may require longer pre-incubation.

  • Substrate Concentration: The IC₅₀ value can be affected by the concentration of arachidonic acid. Keep it consistent and ideally near the Kₘ of the enzyme.

  • Plate Reader Settings: Ensure the correct wavelength is used and that there is no signal saturation.

By systematically addressing these foundational principles, strategic modifications, and experimental variables, you can more effectively navigate the challenges of optimizing this compound analogs for enhanced and safe COX-2 inhibition.

References

  • Supuran, C. T., Casini, A., & Scozzafava, A. (2003). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry, 3(8), 825–834. [Link]

  • Rojas-Oviedo, I., Zepeda-Velázquez, C., & Garcia-Bucio, R. (2022). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. [Link]

  • Kumar, R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]

  • Garg, R., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Gouda, A. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Gouda, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]

  • Supuran, C. T., Casini, A., & Scozzafava, A. (2003). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Bentham Science Publishers. [Link]

  • Sharma, A., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals. [Link]

  • Cavasotto, C. N., & Palomer, A. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. [Link]

  • Clark, T. M. (2013). Drug Analogs Of Cox-2 Selective Inhibitors Lumiracoxib And Valdecoxib Derived From In Silico Search And Optimization. ResearchGate. [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • Lupu, A. G., et al. (2025). Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. ChemMedChem. [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Youssef, A. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

  • Gouda, M. A., et al. (2024). Chemical structure and SAR study of sulfonamide incorporating trisubstituted pyrazole derivatives 55a–e. ResearchGate. [Link]

  • Bakr, R. B., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry. [Link]

  • Hilal, M. H., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Gamal, M. I., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry. [Link]

  • Croitoru, M., et al. (2005). New N-substitured Pyrazolyl-Benzenesulfonamide Compounds as Analogues of COX-2 Selective Inhibitors II. N-Monosubstituted Derivatives. ResearchGate. [Link]

  • Reyes-Gibby, C. C., et al. (2015). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Asle-Rousta, M., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

Sources

troubleshooting unexpected results in 4-(1H-Pyrazol-1-YL)benzenesulfonamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1H-Pyrazol-1-YL)benzenesulfonamide Experiments

Welcome to the technical support center for this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success and integrity of your experiments.

Troubleshooting Guide: Synthesis & Purification

This section focuses on resolving specific issues that can arise during the synthesis and purification of this compound and its analogs.

Question 1: I am experiencing low yields in my synthesis of this compound derivatives. What are the likely causes and how can I optimize the reaction?

Low yields can be attributed to several factors, from suboptimal reaction conditions to reactant purity. A common synthetic route involves the reaction of a functionalized amine with an arylsulfonyl chloride in the presence of a base like triethylamine.[1][2]

Potential Causes & Optimization Strategies:

  • Incomplete Reaction: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[1] If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Purity of Starting Materials: The purity of the arylsulfonyl chloride and the amine are critical. Impurities can interfere with the reaction. It is recommended to use freshly purified reagents if possible.

  • Base Stoichiometry: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction.[3] Ensure at least a stoichiometric amount of the base is used. An excess is often employed to drive the reaction to completion.

  • Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent.[1] Ensure it is anhydrous, as water can react with the sulfonyl chloride, reducing the yield.

Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is contaminated with a persistent impurity. How can I identify and remove it?

Impurities can be unreacted starting materials, side-products, or degradation products.

Identification and Removal Strategy:

  • Characterization of the Impurity:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the impure product.[1] Compare the spectra to those of your starting materials to check for unreacted precursors.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying impurities.[4] It can provide the molecular weight of the impurity, aiding in its structural elucidation. A common impurity in the synthesis of celecoxib, a well-known derivative, is 4-DesMethyl-3-Methyl Celecoxib.[5]

  • Purification Techniques:

    • Recrystallization: This is a highly effective method for purifying solid compounds.[1][3] Ethanol is a frequently used solvent for the recrystallization of this compound derivatives.[1]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed for more challenging separations.[2] The choice of eluent will depend on the polarity of your compound and the impurity.

Table 1: Common Solvents for Purification

Purification MethodRecommended Solvents
RecrystallizationEthanol, Methanol
Column ChromatographyDichloromethane, Ethyl Acetate/Hexane mixtures

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the handling, stability, and analysis of this compound.

Question 3: What are the optimal storage conditions for this compound and its derivatives to ensure long-term stability?

Proper storage is crucial to prevent degradation and maintain the integrity of your compound.

  • Temperature: For solid compounds, storage at 2-8°C is recommended.[6][7]

  • Solutions: Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[6]

  • Atmosphere: Store in a tightly sealed container, protected from light and moisture. Some derivatives can be sensitive to heat and light.[6]

Question 4: I am observing inconsistent results in my biological assays. Could this be related to compound stability or degradation?

Yes, inconsistent biological activity can be a sign of compound degradation. The pyrazole and sulfonamide moieties can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable.

  • Oxidation: The pyrazole ring can be subject to oxidative degradation. For instance, in the metabolism of celecoxib, the methyl group on the phenyl ring is oxidized.[8]

  • Photodegradation: Exposure to UV light can lead to degradation. Studies on celecoxib have shown that it is minimally altered by sunlight but can be completely degraded by irradiation at 254nm.[9]

Protocol for Investigating Compound Stability:

  • Prepare a fresh stock solution of your compound.

  • Divide the solution into aliquots.

  • Expose the aliquots to different conditions:

    • Room temperature and light

    • Room temperature in the dark

    • 4°C in the dark

    • -20°C in the dark

  • Analyze the aliquots by HPLC or LC-MS at various time points (e.g., 24h, 48h, 1 week) to monitor for the appearance of degradation products.

Caption: Workflow for assessing compound stability.

Question 5: What are the key analytical techniques for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

Standard Analytical Methods:

TechniquePurposeKey Observables
¹H and ¹³C NMR Structural ElucidationChemical shifts and coupling constants characteristic of the pyrazole and substituted benzene rings.[1]
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic stretching frequencies for SO₂ (around 1330-1630 cm⁻¹) and N-H bonds.[1]
Mass Spectrometry (MS) Molecular Weight DeterminationProvides the molecular ion peak corresponding to the compound's mass.[4]
Elemental Analysis Elemental CompositionConfirms the empirical formula of the synthesized compound.[1]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the compound and can be used to quantify it.

References

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • ChemBK (2022). 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide - Physico-chemical Properties. [Link]

  • Paulson, S. K., et al. (2000). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Celecoxib in Rats. Drug Metabolism and Disposition, 28(6), 516-521. [Link]

  • Salas-Bañales, E., et al. (2015). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. Science of The Total Environment, 518–519, 395–403. [Link]

  • El-Sayed, M. A.-A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Scientific Reports, 13(1), 9918. [Link]

  • MDPI (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • SciTePress (2021). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]05809/105809.pdf)

Sources

Technical Support Center: Optimizing In Vivo Dosing of 4-(1H-Pyrazol-1-YL)benzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(1H-Pyrazol-1-YL)benzenesulfonamide and its analogs in in vivo studies. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to navigate the complexities of dosage optimization for this versatile chemical scaffold. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind experimental choices, ensuring your studies are built on a foundation of technical accuracy and logical design.

The this compound core is the foundation for a diverse range of bioactive molecules, including the well-known COX-2 inhibitor, Celecoxib[1][2]. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, from anti-inflammatory and anticancer to antiparasitic applications[3][4][5]. However, a common challenge in translating the in vitro potential of these compounds to in vivo efficacy is determining the optimal dosage, a process heavily influenced by their physicochemical properties, particularly their characteristically poor water solubility[6][7][8].

This guide will address the critical aspects of in vivo dose optimization, from initial dose range finding to formulation strategies and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for my in vivo experiment with a novel this compound derivative?

A1: A definitive starting dose requires preliminary investigation. However, a logical starting point can be extrapolated from existing data on analogous compounds. For instance, Celecoxib, a well-studied derivative, is administered in dosages ranging from 50 mg to 200 mg twice daily in pediatric and adult humans, respectively[9]. For rodent models, anti-inflammatory effective doses (ED50) for Celecoxib analogs have been reported in the range of 51-86 µM/kg[5]. For antimalarial derivatives, efficacy has been observed at 50 mg/kg in mice[3].

Therefore, for a novel derivative, a conservative starting point for a mouse model could be in the range of 10-25 mg/kg, administered once daily. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific compound and disease model.

Q2: The parent compound, this compound, has poor water solubility. How can I formulate it for in vivo administration?

A2: Poor aqueous solubility is a significant hurdle for many compounds in this class[6][7][8]. A successful in vivo study hinges on a formulation that ensures adequate bioavailability. Here are several strategies, ranging from simple to more complex:

  • Suspension: For initial studies, micronizing the compound and creating a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80) is a common approach[8].

  • Co-solvents: A solution can be prepared using a mixture of solvents. A common combination is a ternary system of DMSO, a surfactant like Tween 80 or Solutol HS-15, and saline or water. It is critical to first dissolve the compound in a minimal amount of DMSO and then slowly add the other components while vortexing to avoid precipitation.

  • Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral bioavailability[10]. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids.

  • Amorphous Solid Dispersions: For compounds that are difficult to formulate using other methods, creating an amorphous solid dispersion with a polymer can improve solubility and dissolution rates[11].

It is imperative to conduct pilot pharmacokinetic (PK) studies to compare different formulations and select the one that provides the most favorable exposure profile.

Q3: What are the key pharmacokinetic parameters I should assess during my initial in vivo studies?

A3: Understanding the pharmacokinetic profile of your compound is essential for designing a rational dosing regimen. Key parameters to measure from plasma samples after a single dose administration include:

  • Cmax (Maximum Concentration): The highest concentration of the compound in the blood.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total exposure of the compound over time.

  • t1/2 (Half-life): The time it takes for the concentration of the compound in the blood to be reduced by half. This will inform the dosing frequency.

These parameters will help you understand if your compound is being absorbed, how quickly it is being cleared, and how often you need to dose to maintain a therapeutic concentration.

Troubleshooting Guide

Issue 1: I am not observing any efficacy in my in vivo model, even at what I believe to be a high dose.

Possible Causes & Solutions:

  • Poor Bioavailability: Your compound may not be reaching the target tissue in sufficient concentrations.

    • Action: Conduct a pilot pharmacokinetic study to measure the plasma and, if possible, tissue concentrations of your compound. If exposure is low, you will need to re-evaluate your formulation. Refer to the formulation strategies in the FAQ section.

  • Rapid Metabolism: The compound may be quickly metabolized and cleared from the body.

    • Action: Analyze plasma samples for major metabolites. If rapid metabolism is confirmed, you may need to consider a more frequent dosing schedule or a different route of administration (e.g., subcutaneous or intraperitoneal injection instead of oral gavage). For some derivatives, co-administration with a metabolic inhibitor (if the specific metabolic pathway is known) could be explored, though this adds complexity to the study.

  • Lack of Target Engagement: The compound may not be interacting with its intended molecular target at the administered dose.

    • Action: If a specific molecular target is known (e.g., COX-2 for Celecoxib analogs), perform a pharmacodynamic (PD) study to measure target engagement in vivo. This could involve measuring the levels of a downstream biomarker in the target tissue.

  • Inappropriate Dosing Regimen: The dosing frequency may not be optimal to maintain a therapeutic concentration above the minimum effective concentration (MEC).

    • Action: Use the half-life (t1/2) determined from your PK study to guide your dosing interval. If the half-life is short, consider more frequent dosing (e.g., twice daily instead of once daily).

Issue 2: I am observing signs of toxicity in my animals at a dose where I am not yet seeing efficacy.

Possible Causes & Solutions:

  • Off-Target Effects: The compound may be interacting with unintended targets, leading to toxicity.

    • Action: A lower, more frequent dosing schedule might maintain efficacy while reducing peak concentrations (Cmax) that could be driving toxicity. Also, consider a different route of administration that might alter the biodistribution of the compound.

  • Formulation-Related Toxicity: The vehicle used for administration could be causing adverse effects.

    • Action: Always include a vehicle-only control group in your studies. If toxicity is observed in this group, you will need to explore alternative, better-tolerated formulation components.

  • Narrow Therapeutic Window: The dose required for efficacy may be very close to the toxic dose.

    • Action: In this challenging scenario, precise dose adjustments are necessary. A thorough dose-response study for both efficacy and toxicity is crucial to identify a potential therapeutic window. It may also be necessary to re-evaluate the compound's potential for further development.

Experimental Protocols

Protocol 1: Basic Formulation of a this compound Derivative as a Suspension for Oral Gavage in Mice
  • Preparation:

    • Weigh the required amount of the compound based on the desired dose and the number of animals.

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

    • Prepare a 10% (v/v) solution of Tween 80 in sterile water.

  • Micronization (Optional but Recommended):

    • If the compound has large crystals, gently grind it to a fine powder using a mortar and pestle to increase its surface area.

  • Formulation:

    • In a sterile tube, add a small volume of the 10% Tween 80 solution to the powdered compound to create a paste. This helps to wet the compound and prevent clumping.

    • Gradually add the 0.5% CMC solution to the paste while continuously vortexing or stirring to achieve the final desired concentration.

    • Ensure the final concentration of Tween 80 in the formulation is between 0.1% and 0.5%.

  • Administration:

    • Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to ensure homogeneity.

    • Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. The typical administration volume for a mouse is 5-10 mL/kg.

Protocol 2: Dose-Range Finding Study Design
  • Animal Model: Select the appropriate animal model for the disease under investigation.

  • Group Allocation:

    • Group 1: Vehicle control.

    • Group 2: Low dose (e.g., 10 mg/kg).

    • Group 3: Mid dose (e.g., 30 mg/kg).

    • Group 4: High dose (e.g., 100 mg/kg).

    • Allocate a sufficient number of animals per group (typically n=6-8 for initial efficacy studies) to achieve statistical power.

  • Dosing and Monitoring:

    • Administer the compound or vehicle according to the chosen route and frequency.

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Efficacy Assessment:

    • At the end of the study period, assess the primary efficacy endpoint(s) relevant to the disease model.

  • Data Analysis:

    • Analyze the dose-response relationship to identify the optimal dose for future pivotal efficacy studies.

Visualizations

Dose_Optimization_Workflow cluster_0 Pre-Clinical Assessment cluster_1 Formulation Development cluster_2 In Vivo Studies In_Vitro_Potency In Vitro Potency (IC50) Formulation_Strategy Formulation Strategy In_Vitro_Potency->Formulation_Strategy Physicochemical_Properties Physicochemical Properties (Solubility, LogP) Physicochemical_Properties->Formulation_Strategy PK_Screening Pilot PK Screening Formulation_Strategy->PK_Screening Dose_Ranging Dose-Ranging Efficacy Study PK_Screening->Dose_Ranging Toxicity_Assessment Toxicity Assessment Dose_Ranging->Toxicity_Assessment Optimal_Dose Optimal Dose Selection Dose_Ranging->Optimal_Dose Toxicity_Assessment->Optimal_Dose

Caption: Workflow for in vivo dose optimization.

Troubleshooting_No_Efficacy Start No In Vivo Efficacy Observed Check_PK Conduct Pilot PK Study Start->Check_PK Low_Exposure Is Exposure Low? Check_PK->Low_Exposure Reformulate Reformulate Compound Low_Exposure->Reformulate Yes Check_Metabolism Assess Metabolism Low_Exposure->Check_Metabolism No Reformulate->Check_PK Rapid_Metabolism Rapid Metabolism? Check_Metabolism->Rapid_Metabolism Increase_Dosing_Freq Increase Dosing Frequency Rapid_Metabolism->Increase_Dosing_Freq Yes Check_PD Assess Target Engagement (PD) Rapid_Metabolism->Check_PD No No_Target_Engagement No Target Engagement? Check_PD->No_Target_Engagement Re-evaluate_Dose Re-evaluate Dose Range No_Target_Engagement->Re-evaluate_Dose Yes Re-evaluate_Compound Re-evaluate Compound Suitability No_Target_Engagement->Re-evaluate_Compound No

Caption: Troubleshooting guide for lack of in vivo efficacy.

References

Technical Support Center: Stability and Storage of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(1H-Pyrazol-1-YL)benzenesulfonamide. This molecule is a vital building block in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including the selective COX-2 inhibitor, Celecoxib.[1] The integrity and purity of this compound are paramount for generating reproducible and reliable experimental results. However, its chemical structure, featuring a sulfonamide group and a pyrazole ring, makes it susceptible to specific degradation pathways if not stored and handled correctly.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, in-depth troubleshooting protocols, and validated methodologies to prevent the degradation of this compound during storage and experimental use.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For maximum stability and shelf-life, the solid compound should be stored under controlled conditions. The key is to mitigate exposure to moisture, oxygen, light, and elevated temperatures. A summary of recommended conditions is provided in the table below.

Q2: I need to make a stock solution. How should I prepare and store it?

A2: Solutions are inherently less stable than the solid material. For short-term storage (up to 3 months), solutions in anhydrous DMSO or ethanol can be stored at -20°C.[2] For best results, use high-purity anhydrous solvents, dispense into single-use aliquots to avoid freeze-thaw cycles, and purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q3: What are the visible signs that my compound may have degraded?

A3: Visual inspection can often provide the first clue of degradation. Look for:

  • Color Change: The pure compound is typically a white to off-white or pale yellow solid.[2] Development of a more intense yellow or brown color can indicate oxidative or photodegradation.

  • Clumping or Change in Texture: This may suggest moisture absorption, a precursor to hydrolysis.

  • Reduced Solubility: If the compound does not dissolve as expected in a solvent it was previously soluble in, degradation into less soluble impurities may have occurred.

Q4: What are the primary chemical reactions that cause this compound to degrade?

A4: The main degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond, often accelerated by acidic or alkaline conditions in the presence of moisture.[3][4][5]

  • Oxidation: Reaction with atmospheric oxygen, which can lead to a variety of degradation products. Forced degradation studies on the related molecule Celecoxib show it is particularly susceptible to oxidation.[6][7][8]

  • Photodegradation: Exposure to UV or ambient light can provide the energy to break chemical bonds, leading to complex mixtures of photoproducts.[9][10]

Q5: What is the typical shelf-life of this compound?

A5: When stored as a solid under the recommended conditions (see Table 1), the compound is generally stable for at least one year from the date of purchase.[2] The stability of solutions is significantly shorter and highly dependent on the solvent and storage temperature. Always refer to the manufacturer's certificate of analysis and re-test material if it has been stored for an extended period or under suboptimal conditions.

Section 2: Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a deeper dive into the specific degradation pathways, helping you diagnose issues and implement robust preventative strategies.

Issue 1: Suspected Hydrolytic Degradation
  • Symptoms: You observe poor or incomplete solubility of the compound in your solvent system, notice new, more polar peaks in your HPLC chromatogram, or see a pH shift in unbuffered aqueous solutions over time.

  • Root Cause Analysis: The sulfonamide bond is the primary site of hydrolytic attack. While generally stable at neutral pH, the presence of acidic or alkaline contaminants can catalyze the cleavage of the S-N bond.[4][5] The source of water can be atmospheric humidity or residual water in non-anhydrous solvents. This reaction breaks the molecule into benzenesulfonic acid (or its corresponding sulfonamide if the N-S bond cleaves differently) and 1H-pyrazole.

  • Preventative Measures:

    • Strict Moisture Control: Always handle the solid compound in a glove box or a low-humidity environment. Store the primary container inside a desiccator with a fresh desiccant.

    • Use Anhydrous Solvents: Purchase high-purity, anhydrous-grade solvents for preparing stock solutions. Solvents like DMSO are highly hygroscopic; use a fresh bottle or a properly stored and sealed bottle.

    • Inert Atmosphere: Backfilling vials with an inert gas like argon or nitrogen displaces moisture-laden air, providing an extra layer of protection.

  • Verification Protocol: To confirm hydrolysis, use an analytical technique like LC-MS. Look for the mass-to-charge ratios (m/z) corresponding to the potential hydrolysis products: benzenesulfonamide and 1H-pyrazole.

Issue 2: Suspected Oxidative Degradation
  • Symptoms: The solid compound, which was initially white or off-white, has developed a yellowish tint. Your analytical chromatogram shows a cluster of new peaks, and you experience a loss of the main compound peak area over time.

  • Root Cause Analysis: The aromatic rings and the pyrazole moiety contain electron-rich regions susceptible to oxidation by atmospheric oxygen. This process can be slow but is often accelerated by light and trace metal impurities. Forced degradation studies on the closely related drug Celecoxib confirm that oxidation is a significant degradation pathway, resulting in a ~22% loss under oxidative stress conditions, far greater than from acid or base hydrolysis.[6][7]

  • Preventative Measures:

    • Store Under Inert Gas: This is the most effective preventative measure. After aliquoting, flush the vial with argon or nitrogen before sealing.

    • Use Degassed Solvents: For solution-based experiments, sparging solvents with an inert gas for 15-30 minutes prior to use removes dissolved oxygen.

    • Avoid Contamination: Use scrupulously clean spatulas and glassware to avoid introducing trace metals that can catalyze oxidation reactions.

Issue 3: Suspected Photodegradation
  • Symptoms: Discoloration is observed on the surface of the solid material that has been exposed to light. When analyzed, the sample presents a complex impurity profile that is difficult to interpret.

  • Root Cause Analysis: Sulfonamides are known to be light-sensitive.[2] High-energy photons (especially in the UV range) can be absorbed by the aromatic systems, leading to bond cleavage. Common photodegradation pathways include the extrusion of SO2 and cleavage of the sulfonamide bond, resulting in a multitude of degradation products.[9]

  • Preventative Measures:

    • Use Opaque or Amber Containers: Always store the solid compound and its solutions in amber glass vials to filter out UV and blue light.[7][11]

    • Store in Darkness: Place the containers in a lightless environment, such as a closed cabinet or a sealed box. For highly sensitive experiments, wrapping vials in aluminum foil provides complete protection.

    • Minimize Exposure During Handling: Work in a dimly lit area or under yellow light when weighing or preparing solutions. Minimize the time the compound is exposed to ambient light.

Visualization of Degradation Factors

The following diagram illustrates the relationship between environmental factors and the resulting degradation pathways.

cluster_factors Environmental Factors cluster_pathways Degradation Pathways Moisture Moisture / Water Hydrolysis Hydrolysis (S-N Bond Cleavage) Moisture->Hydrolysis Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Exposure (UV/Ambient) Light->Oxidation accelerates Photodegradation Photodegradation (SO2 Extrusion, Bond Cleavage) Light->Photodegradation Heat Elevated Temperature Heat->Hydrolysis accelerates Heat->Oxidation accelerates Thermal Thermal Degradation Heat->Thermal Result Compound Degradation (Loss of Purity, Altered Activity) Hydrolysis->Result Oxidation->Result Photodegradation->Result Thermal->Result

Caption: Key environmental factors and their corresponding degradation pathways.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage Protocol (Solid)
  • Receiving: Upon receipt, inspect the container for an intact seal. Note the manufacturer's recommended storage conditions and expiry date.

  • Environment: Transfer the container to a controlled environment with low humidity. A glove box flushed with nitrogen or a desiccator cabinet is ideal.

  • Aliquoting: If the entire stock will not be used at once, aliquot the solid into smaller, appropriately sized amber glass vials. This minimizes the exposure of the entire stock to the environment with each use.

  • Inert Atmosphere: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-20 seconds.

  • Sealing: Tightly cap the vials. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Place the sealed vials in a refrigerator at 2-8°C , inside a dark box or secondary container to protect from light.

Protocol 3.2: Workflow for Preparing and Storing Stock Solutions

The following workflow diagram outlines the critical steps for preparing solutions while minimizing degradation.

start Start: Prepare Stock Solution select_solvent Select High-Purity Anhydrous Solvent (e.g., DMSO, EtOH) start->select_solvent degas Degas Solvent? (Sparging with Ar/N2) select_solvent->degas degas_yes Sparging for 15-30 min degas->degas_yes Yes degas_no degas->degas_no No weigh Weigh Compound in Low Light degas_yes->weigh dissolve Dissolve Compound in Solvent weigh->dissolve aliquot Dispense into Single-Use Amber Vials dissolve->aliquot purge Purge Headspace with Inert Gas aliquot->purge seal Seal Tightly (Use Parafilm®) purge->seal store Store at -20°C in the Dark seal->store end_point End: Stable Stock Solution store->end_point

Caption: Recommended workflow for preparing stable stock solutions.

Protocol 3.3: Stability Assessment by RP-HPLC

To quantitatively assess the stability of your compound, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid or a phosphate buffer is a good starting point. A typical gradient might be 30-90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of ~250-254 nm, where the aromatic rings have strong absorbance.[8]

  • Procedure:

    • Prepare a fresh solution of a reference standard at a known concentration.

    • Prepare a solution of the sample to be tested at the same concentration.

    • Inject both samples and compare the chromatograms.

    • Analysis: Look for a decrease in the area of the main peak and the appearance of new peaks in the test sample compared to the reference standard. The percentage of purity can be calculated based on the relative peak areas.

Section 4: Data Summary

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereContainerRecommended Duration
Solid 2–8°CInert Gas (Argon/Nitrogen) or under DesiccantTightly sealed, amber glass vial≥ 1 year[2]
Solution (in Anhydrous DMSO/Ethanol)-20°CInert Gas (Argon/Nitrogen)Tightly sealed, amber glass vial (single-use aliquots)≤ 3 months[2]
Table 2: Major Degradation Pathways and Potential Products
Degradation TypeKey Environmental FactorPrimary Bond(s) AffectedPotential Degradation Products
Hydrolysis Moisture, Non-neutral pHSulfonamide (S-N)Benzenesulfonamide, 1H-Pyrazole
Oxidation Atmospheric OxygenAromatic Rings, Pyrazole RingHydroxylated species, ring-opened products
Photodegradation UV / Ambient LightSulfonamide (C-S, S-N)Desulfonated products, various cleaved fragments[9]

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]

  • Petrović, M., Kovačić, M., Parlov Vuković, J., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(19), 14936-14947. [Link]

  • Zonja, B., Delgado, A., Pérez, S., & Barceló, D. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Analytical and Bioanalytical Chemistry, 407(15), 4425-4435. [Link]

  • Johnson, C. E., & Vu, D. H. (2004). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy, 57(2), 99–104. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • SynThink. (n.d.). Celecoxib EP Impurities & USP Related Compounds. SynThink. [Link]

  • Álvarez-Lueje, A., Valenzuela, C., & Squella, J. A. (2015). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment. ResearchGate. [Link]

  • Lin, T. C., Chen, J. H., & Chen, C. Y. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • ChemBK. (2022). 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide. ChemBK.com. [Link]

  • Gu, Z., Bo, M., Ma, P., et al. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. ResearchGate. [Link]

  • Johnson, C. E., & Vu, D. H. (2004). Stability of Celecoxib Oral Suspension. PMC - NIH. [Link]

  • Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2014). Thermally Stable 3,6‐Dinitropyrazolo[4,3‐c]pyrazole‐based Energetic Materials. ResearchGate. [Link]

  • Zhang, J., He, C., Parrish, D. A., & Shreeve, J. M. (2015). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. [Link]

  • Sridhar, G., Anuradha, V., Madhavi, G., & Kumar, Y. R. (2013). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal, 61(4), 698-708. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]quality-and-storage-16359325.html)

Sources

Technical Support Center: Enhancing the Bioavailability of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(1H-Pyrazol-1-YL)benzenesulfonamide and its derivatives represent a class of compounds with significant therapeutic potential, including anti-leishmanial and anti-inflammatory activities.[1][2] However, like many sulfonamide-containing molecules such as Celecoxib, this compound is anticipated to exhibit poor aqueous solubility.[3][4] This characteristic is a primary obstacle to achieving adequate oral bioavailability, thereby limiting its clinical efficacy. Based on its structural similarity to Celecoxib, a known Biopharmaceutics Classification System (BCS) Class II compound, it is highly probable that this compound also falls into this category, characterized by low solubility and high permeability.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common issues and systematically enhance the bioavailability of this promising compound. The methodologies described herein are grounded in established pharmaceutical science and are designed to be self-validating through integrated characterization steps.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the preliminary questions researchers face when beginning their work on this compound.

Q1: Why is the oral bioavailability of this compound expected to be low?

Answer: The low bioavailability is primarily attributed to its poor aqueous solubility, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract. The key contributing factors are:

  • High Lipophilicity: The molecular structure, containing multiple aromatic rings, suggests a high partition coefficient (LogP), making it more soluble in lipids than in water. The calculated XLogP3 value for closely related isomers is approximately 3.4, indicating significant lipophilicity.[5][6]

  • BCS Class II Characteristics: As a likely BCS Class II drug, its absorption is "dissolution rate-limited." While the molecule may have sufficient permeability to cross the gut wall, it must first dissolve in the aqueous environment of the GI fluids to be absorbed.[3][4]

  • Stable Crystalline Form: Highly ordered crystalline structures require significant energy to break apart, further reducing the dissolution rate compared to an amorphous form.

A summary of the physicochemical properties of related structures that inform this assessment is provided below.

PropertyValue (for Celecoxib Analog)Implication for Bioavailability
Molecular Weight ~381.4 g/mol [6]Complies with Lipinski's Rule of Five, suggesting good potential if solubility is addressed.[1]
XLogP3 ~3.4[5][6]High lipophilicity, indicating poor aqueous solubility.
Water Solubility Very low (e.g., Celecoxib is practically insoluble)[3]This is the primary barrier; dissolution is the rate-limiting step for absorption.
BCS Classification Likely Class II (Low Solubility, High Permeability)[3][4]Confirms that enhancing dissolution is the most critical strategy.
Q2: What are the primary strategies to consider for enhancing its bioavailability, and how do I choose the right one?

Answer: The choice of strategy depends on the specific properties of your compound and available resources. The main approaches focus on increasing the dissolution rate and/or solubility.[7][8][9] The primary strategies include:

  • Solid Amorphous Dispersions: Dispersing the drug in a hydrophilic carrier to create an amorphous, high-energy state that dissolves more readily.[10][11][12]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin, a hydrophilic macrocycle, to form a soluble inclusion complex.[13][14][15]

  • Particle Size Reduction (Nanonization): Increasing the surface-area-to-volume ratio by reducing particle size to the nanometer range, which significantly enhances the dissolution velocity according to the Noyes-Whitney equation.[4][7][16]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion in the GI tract, facilitating absorption.[17]

  • Prodrug Approach: Chemically modifying the molecule to a more soluble form (a prodrug) that converts back to the active parent drug in vivo.[18][19][20]

The following workflow provides a logical path for selecting an appropriate strategy.

G Start Start: Low Bioavailability Suspected Solubility Q: What is the aqueous solubility? (Protocol 1.1) Start->Solubility Permeability Q: What is the permeability? (e.g., Caco-2 Assay) Solubility->Permeability < 10 µg/mL BCS_II Result: Low Solubility, High Permeability (BCS Class II) Permeability->BCS_II High BCS_IV Result: Low Solubility, Low Permeability Permeability->BCS_IV Low Strategy_Select Select Primary Strategy BCS_II->Strategy_Select Prodrug Prodrug Approach BCS_IV->Prodrug Permeability is also limiting Solid_Disp Solid Dispersion Strategy_Select->Solid_Disp Good for amorphization Cyclodextrin Cyclodextrin Complexation Strategy_Select->Cyclodextrin 1:1 complex possible Nanosuspension Nanosuspension Strategy_Select->Nanosuspension Drug is crystalline/stable Evaluate Evaluate Dissolution & Permeability In Vitro Solid_Disp->Evaluate Cyclodextrin->Evaluate Nanosuspension->Evaluate Prodrug->Evaluate G Start Start: Weigh API & Polymer (e.g., 1:3 ratio) Dissolve Dissolve in Common Solvent (e.g., Methanol) Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator, 40°C) Dissolve->Evaporate Dry Dry Under Vacuum (12-24 hours) Evaporate->Dry Collect Collect & Pulverize Solid Dry->Collect Sieve Sieve Powder (e.g., 60 mesh) Collect->Sieve Store Store in Desiccator Sieve->Store Characterize Characterize: PXRD, DSC, FTIR, Dissolution Sieve->Characterize

Figure 2. Workflow for the solvent evaporation method of solid dispersion preparation.
Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming water-soluble inclusion complexes. [7][13]This is a well-established strategy for sulfonamides. [14][15]

Answer: A phase solubility study is the most direct method to both screen different CD types and determine the complex stoichiometry and stability constant.

  • Screening CDs: Beta-cyclodextrin (β-CD) is a common starting point, but its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Methyl-β-cyclodextrin (M-β-CD), offer significantly higher aqueous solubility and are often more effective. [14][21]* Determining Stoichiometry: The phase solubility diagram reveals the relationship between drug solubility and CD concentration.

    • A_L-type Diagram: A linear increase in solubility indicates a 1:1 complex. This is the most common and desirable outcome.

    • B-type Diagram: A non-linear or plateauing curve may suggest higher-order complexes or the formation of an insoluble complex at high CD concentrations.

Materials & Equipment:

  • API

  • Various cyclodextrins (β-CD, HP-β-CD, M-β-CD)

  • Aqueous buffer (e.g., distilled water or PBS)

  • Equipment as listed in Protocol 1.1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of a single type of CD (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add an excess amount of the API to each CD solution in separate vials.

  • Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours until equilibrium is reached.

  • After equilibration, filter the samples through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved API in each sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Plot the total dissolved API concentration (Y-axis) against the CD concentration (X-axis).

  • Analyze the resulting phase solubility diagram to determine the type of complex and calculate the stability constant (K_s). For an A_L diagram, the stoichiometry is 1:1.

  • Repeat the procedure for each type of CD to identify the one that provides the greatest increase in solubility.

Section 3: Data Summary & Comparison

Choosing the right technology requires balancing potential gains in bioavailability with formulation complexity and scalability.

StrategyMechanismKey AdvantagesKey DisadvantagesBest For...
Solid Dispersion Amorphization, increased wettability, particle size reduction [10][11]High drug loading possible; significant dissolution enhancement.Potential for recrystallization upon storage; requires careful polymer selection.Achieving the highest dissolution rates when physical stability can be assured.
Cyclodextrin Complexation Forms a water-soluble host-guest inclusion complex [13]Well-established; can improve both solubility and stability.Limited to 1:1 or 1:2 stoichiometry, which can limit drug loading; can be costly.Molecules that fit well within the CD cavity and require a moderate solubility boost.
Nanosuspension Increases surface area for dissolution [4][7]High drug loading (up to 100%); applicable to many drugs.Requires specialized equipment (homogenizer); risk of particle aggregation (Ostwald ripening).Crystalline drugs where amorphization is difficult or undesirable.
Prodrug Approach Covalent modification to improve solubility/permeability [19][20]Can overcome both solubility and permeability limitations; enables targeting.Requires chemical synthesis and validation; risk of incomplete conversion in vivo.BCS Class IV drugs or when tissue-specific delivery is needed.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central. Available at: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available at: [Link]

  • Solubility Enhancement by Solid Dispersion Method: An Overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]

  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. OUCI. Available at: [Link]

  • 4-[[5-(4-Methylphenyl)-3-trifluoromethyl]-1H-pyrazol-yl]Benzenesulfonamide. ChemBK. Available at: [Link]

  • Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. CONICET. Available at: [Link]

  • Carbon Nanotubes as the Specific Drug Delivery for Sulfonamides Antibiotics: Instead of Injection. Ingenta Connect. Available at: [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. Available at: [Link]

  • 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c887220695="" class="ng-star-inserted">2H_2)sulfonamide. PubChem. Available at: [Link]

  • Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Xplore. Available at: [Link]

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. National Institutes of Health (NIH). Available at: [Link]

  • Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. Available at: [Link]

  • Combining Polymer and Cyclodextrin Strategy for Drug Release of Sulfadiazine from Electrospun Fibers. MDPI. Available at: [Link]

  • (1) Benzenesulfonamide, 4-(4,5-dihydro-3- methyl-5-oxo-lH-pyrazol-l-yl). NIST. Available at: [Link]

  • 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. PubChem. Available at: [Link]

  • Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. ResearchGate. Available at: [Link]

  • Formulation and Evaluation of Solid Dispersion of Celecoxib. British Educational Research Association. Available at: [Link]

  • Interaction of sulfadiazine with cyclodextrins in aqueous solution and solid state. ResearchGate. Available at: [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Institutes of Health (NIH). Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. ResearchGate. Available at: [Link]

  • The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed. Available at: [Link]

  • Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles. PLOS One. Available at: [Link]

  • Preformulation Studies for development of a generic capsule formulation of Celecoxib comparable to the branded (Reference) Product. Innovations in Pharmaceuticals and Pharmacotherapy. Available at: [Link]

  • Formulation And Evaluation Of Celecoxib Effervescent Tablet. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed. Available at: [Link]

  • Advances in nanomaterial-based targeted drug delivery systems. Frontiers. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]5028)

Sources

Validation & Comparative

A Comparative Analysis of 4-(1H-Pyrazol-1-YL)benzenesulfonamide and Celecoxib: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This approach aims to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] Celecoxib, a diaryl-substituted pyrazole, stands as a benchmark selective COX-2 inhibitor.[2][3] This guide provides a detailed, objective comparison between celecoxib and 4-(1H-Pyrazol-1-YL)benzenesulfonamide, a structurally related compound. By examining their molecular structures, mechanisms of action, and pharmacological profiles through experimental data, this document serves as a technical resource for researchers and professionals in drug development to evaluate their relative therapeutic potential.

Introduction to Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is central to the synthesis of prostaglandins from arachidonic acid.[4] It exists in two primary isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed in many tissues and plays a "housekeeping" role, including the production of prostaglandins that protect the gastric mucosa.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][7]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from inhibiting COX enzymes.[1] However, the simultaneous inhibition of COX-1 is responsible for common adverse effects like stomach ulcers.[5][8] This understanding led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[1][6] Celecoxib was a pioneering drug in this class.[3][9] The compound this compound shares the core pyrazole and benzenesulfonamide moieties, making it a relevant subject for comparative analysis.[10][11]

Molecular Structure and Physicochemical Profile

The defining features of this class of inhibitors are a central heterocyclic ring (pyrazole for both compounds) and a benzenesulfonamide (-SO2NH2) group.[6] This sulfonamide moiety is critical for selectivity, as it binds to a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[7][12] The larger and more flexible binding pocket of COX-2 accommodates these specific inhibitors.[4][13]

While this compound represents the foundational scaffold, celecoxib is a more decorated analogue, featuring a p-tolyl group and a trifluoromethyl group on the pyrazole ring.[3][14] These substitutions significantly influence potency and pharmacokinetic properties.

PropertyThis compoundCelecoxib
2D Structure ![Image of this compound structure]![Image of Celecoxib structure]
Molecular Formula C9H9N3O2SC17H14F3N3O2S
Molecular Weight 223.25 g/mol 381.37 g/mol
Core Moieties Pyrazole, BenzenesulfonamideDiaryl-substituted Pyrazole, Benzenesulfonamide

Mechanism of Action: A Comparative Dive into COX Inhibition

The primary mechanism for both compounds is the selective, reversible inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandin precursors.[7][12][15]

COX_Pathway cluster_inflammation Inflammatory Stimuli (e.g., Cytokines, LPS) AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory Celecoxib Celecoxib & This compound Celecoxib->COX2

Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.

Quantitative Comparison of Inhibitory Potency

The efficacy and selectivity of COX inhibitors are quantified by their 50% inhibitory concentration (IC50) values. A lower IC50 indicates greater potency. The selectivity index (SI), calculated as IC50(COX-1) / IC50(COX-2), is a critical measure; a higher SI denotes greater selectivity for COX-2.

CompoundTargetIC50Selectivity Index (SI) (COX-1/COX-2)
Celecoxib COX-12.8 µM - 9.4 µM[16]Approx. 30 - 118[16]
COX-240 nM - 91 nM[16]
This compound & Derivatives COX-1Varies with substitutionVaries
COX-2Varies with substitutionVaries

Preclinical Efficacy and Safety Profile

In Vivo Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model

This widely used animal model is a standard for screening potential anti-inflammatory drugs.[19][20] Subcutaneous injection of carrageenan into a rodent's paw induces a predictable, acute inflammatory response characterized by edema (swelling).[21][22] The ability of a test compound to reduce this swelling compared to a control group is a direct measure of its in vivo anti-inflammatory efficacy. The late phase of this inflammation (after 3 hours) is largely mediated by prostaglandins produced by COX-2.[19][22]

Studies on various pyrazole derivatives have consistently demonstrated significant inhibition of paw edema, comparable to reference drugs like indomethacin and celecoxib, validating the anti-inflammatory potential of this chemical class.[17][23]

Gastrointestinal Safety Profile

A primary advantage of selective COX-2 inhibitors is a reduced risk of gastrointestinal toxicity.[2] This is often assessed through ulcerogenic activity studies in animal models. After repeated dosing of the test compound, the stomach is examined for lesions or ulcers. Compounds like celecoxib show a significantly lower ulcer index compared to non-selective NSAIDs.[17] Novel pyrazole derivatives are often screened for this property, with many showing no ulcerogenic effects at effective anti-inflammatory doses.[17]

Detailed Experimental Methodologies

Adherence to validated protocols is essential for generating reliable and reproducible data in drug discovery.

Protocol 1: In Vitro COX Inhibition Human Whole Blood Assay

This ex vivo method is highly relevant as it assesses inhibitor potency in a physiological matrix, accounting for plasma protein binding.[24][25] It measures the inhibition of COX-1 (via thromboxane B2 production in clotting blood) and COX-2 (via LPS-induced prostaglandin E2 production).[25][26]

WBA_Workflow cluster_cox1 COX-1 Activity Assay cluster_cox2 COX-2 Activity Assay WB1 Fresh Whole Blood (No Anticoagulant) Incubate1 Add Inhibitor Incubate 1 hr @ 37°C (Allows Clotting) WB1->Incubate1 Centrifuge1 Centrifuge Incubate1->Centrifuge1 Serum Collect Serum Centrifuge1->Serum MeasureTXB2 Measure Thromboxane B2 (TXB2) via EIA Serum->MeasureTXB2 WB2 Heparinized Whole Blood Incubate2 Add LPS + Inhibitor Incubate 24 hr @ 37°C (Induces COX-2) WB2->Incubate2 Centrifuge2 Centrifuge Incubate2->Centrifuge2 Plasma Collect Plasma Centrifuge2->Plasma MeasurePGE2 Measure Prostaglandin E2 (PGE2) via EIA Plasma->MeasurePGE2

Caption: Workflow for the Human Whole Blood Assay for COX-1/COX-2.

Step-by-Step Methodology:

  • Blood Collection: Draw blood from healthy, consenting volunteers. For COX-1, use tubes with no anticoagulant. For COX-2, use tubes containing heparin.

  • COX-1 Assay (Thromboxane B2 Synthesis):

    • Aliquot 500 µL of whole blood into tubes.

    • Add various concentrations of the test compound (dissolved in a vehicle like DMSO) or vehicle control.

    • Incubate the tubes at 37°C for 1 hour to allow for natural clotting, which stimulates platelet COX-1 activity.[24]

    • Centrifuge to separate the serum.

    • Collect the serum and measure Thromboxane B2 (TXB2) concentration using a validated Enzyme Immunoassay (EIA) kit.[25]

  • COX-2 Assay (Prostaglandin E2 Synthesis):

    • Aliquot 500 µL of heparinized whole blood into tubes.

    • Add Lipopolysaccharide (LPS) to a final concentration of 1-10 µg/mL to induce COX-2 expression in monocytes.[25][27]

    • Immediately add various concentrations of the test compound or vehicle control.

    • Incubate for 24 hours at 37°C.[24]

    • Centrifuge to separate the plasma.

    • Collect the plasma and measure Prostaglandin E2 (PGE2) concentration using an EIA kit.

  • Data Analysis: Plot the percent inhibition of TXB2 and PGE2 production against the log concentration of the inhibitor. Use non-linear regression to calculate the IC50 values for COX-1 and COX-2.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.[19]

Materials:

  • Male Wistar rats or Swiss albino mice (e.g., 150-200g).[21]

  • 1% w/v Carrageenan solution in sterile 0.9% saline.[22]

  • Test compound and reference drug (e.g., Celecoxib).

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer or digital calipers for measuring paw volume.[22]

Step-by-Step Methodology:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug (e.g., Celecoxib 10 mg/kg), and Test Compound (at various doses).

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[22]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the zero-hour reading.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[21][22]

  • Post-Induction Measurements: Measure the paw volume at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

Conclusion and Future Outlook

The comparative analysis reveals that this compound represents the core pharmacophore essential for selective COX-2 inhibition, a property expertly refined in the structure of celecoxib. Celecoxib's additional chemical substitutions are crucial for its high potency and optimized pharmacokinetic profile.[3]

While celecoxib is a well-established therapeutic agent, the this compound scaffold remains a highly valuable starting point for the design of new anti-inflammatory agents.[11][28] The experimental data on various derivatives indicate that this chemical class is ripe for exploration. Future research should focus on synthesizing novel analogues with modifications designed to enhance COX-2 selectivity, improve metabolic stability, and potentially engage other anti-inflammatory targets to create multi-target agents.[11] Such efforts could lead to the development of next-generation anti-inflammatory drugs with superior efficacy and safety profiles.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology.

  • PubMed. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity.

  • NCBI Bookshelf. Celecoxib - StatPearls.

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

  • Patsnap Synapse. What is the mechanism of Celecoxib?

  • Wikipedia. Celecoxib.

  • BenchChem. Structure-activity relationship of 4-Desmethyl-2-methyl Celecoxib.

  • ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).

  • PubMed Central. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).

  • PubMed. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.

  • PubMed. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)- H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib).

  • YouTube. Celecoxib -NSAID Mechanism of Action.

  • Bio-protocol. 2.2. Carrageenan-Induced Paw Edema.

  • BenchChem. Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema.

  • PubMed. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models.

  • PubMed. Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects.

  • ResearchGate. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity | Request PDF.

  • Creative Biolabs. Carrageenan induced Paw Edema Model.

  • PubMed Central. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.

  • BenchChem. A Comparative In Vitro Analysis of COX-2 Inhibitors: FR-188582 versus Celecoxib.

  • Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.

  • NIH. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease.

  • ResearchGate. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models.

  • Hypertension. Are All COX-2 Inhibitors Created Equal?

  • AVMA Journals. In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats.

  • MDPI. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba.

  • Oxford Academic. Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 | Rheumatology.

  • NIH. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use.

  • o-Celecoxib (25mg) (4-(5-(o-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide).

  • ResearchGate. In vivo anti-inflammatory activity of compounds 4 and 5 | Download Table.

  • ResearchGate. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity | Request PDF.

  • PubMed. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments.

  • ResearchGate. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments.

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

Sources

A Comparative Guide to the Anti-Inflammatory Activity of 4-(1H-Pyrazol-1-YL)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the anti-inflammatory properties of compounds based on the 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold. This chemical structure is the foundation for a significant class of selective cyclooxygenase-2 (COX-2) inhibitors, with Celecoxib being the most prominent example. We will delve into the mechanism of action, compare the efficacy of various derivatives using in vitro and in vivo data, and provide detailed experimental protocols for validation.

The Significance of Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in protecting the stomach lining and maintaining kidney function.[3] In contrast, COX-2 is typically induced at sites of inflammation.[1][4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects, such as stomach ulcers.[1][4] The development of selective COX-2 inhibitors, such as those based on the this compound framework, was a major step forward in creating anti-inflammatory drugs with a better safety profile.[1][5] Celecoxib, for instance, is approximately 10-20 times more selective for COX-2 over COX-1.[4]

Mechanism of Action: The COX-2 Inhibitory Pathway

The anti-inflammatory effects of this compound derivatives stem from their selective inhibition of the COX-2 enzyme.[6] By blocking COX-2, these compounds prevent the synthesis of prostaglandins that mediate inflammation and pain.[2] The polar sulfonamide side chain of these molecules binds to a hydrophilic pocket near the active site of the COX-2 enzyme, which is larger and more flexible than the active site of COX-1, accounting for their selectivity.[1][4]

COX2_Pathway Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Enzyme COX-2 Enzyme COX-2 Enzyme Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain This compound This compound This compound->COX-2 Enzyme Inhibits

Caption: Mechanism of COX-2 Inhibition.

Comparative In Vitro Analysis: COX-1 vs. COX-2 Inhibition

A key measure of the effectiveness and safety of this class of compounds is their relative inhibitory activity against COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the compound's preference for COX-2. A higher SI is desirable.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib ~15~0.04~375[6]
Compound 7a 10.40.049212.24[7][8]
Compound 7b 12.50.060208.33[7][8]
Compound 7j 9.50.060158.33[7][8]
Compound 15d --~half of Celecoxib[9]

Note: Data for compound 15d is qualitative as presented in the source.

Comparative In Vivo Analysis: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[10][11][12] In this model, carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling.

CompoundDose (mg/kg)Edema Inhibition (%)ED50 (µM/kg)Reference
Celecoxib --86 ± 1.1[9]
Compound 15c --68 ± 2.2[9]
Compound 15d --51 ± 0.7[9]
Indomethacin (control) 5Significant Inhibition-[13]

The results show that certain derivatives, such as 15c and 15d, can exhibit even greater in vivo anti-inflammatory activity than Celecoxib in this model.[9]

Experimental Protocols

Workflow for Anti-Inflammatory Activity Validation

Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation COX_Assay COX Inhibition Assay (COX-1 & COX-2) IC50_Calc Calculate IC50 and Selectivity Index COX_Assay->IC50_Calc Paw_Edema Carrageenan-Induced Paw Edema Assay IC50_Calc->Paw_Edema Promising Candidates Edema_Measure Measure Paw Volume/Thickness Paw_Edema->Edema_Measure ED50_Calc Calculate ED50 and % Inhibition Edema_Measure->ED50_Calc Data_Analysis Comparative Analysis and Lead Optimization ED50_Calc->Data_Analysis Compound_Synthesis Synthesize 4-(1H-Pyrazol-1-YL) benzenesulfonamide Derivatives Compound_Synthesis->COX_Assay

Sources

A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of prominent pyrazole-based cyclooxygenase-2 (COX-2) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the nuances of their mechanism of action, comparative efficacy, pharmacokinetic profiles, and safety considerations, supported by experimental data and detailed protocols.

Introduction: The Significance of COX-2 Inhibition and the Pyrazole Scaffold

Inflammation is a complex biological response to harmful stimuli, and at its core lies the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1]

The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2] The pyrazole scaffold has proven to be a particularly effective pharmacophore for designing selective COX-2 inhibitors.[3] This guide will focus on a comparative analysis of four key pyrazole-based COX-2 inhibitors: Celecoxib, Deracoxib, Mavacoxib, and Robenacoxib.

Mechanism of Action of Pyrazole-Based COX-2 Inhibitors

The selective inhibition of COX-2 by pyrazole-based compounds is attributed to their unique chemical structure. The diaryl-substituted pyrazole ring system allows for specific interactions within the active site of the COX-2 enzyme.[3] The larger and more flexible active site of COX-2, compared to COX-1, accommodates the bulkier side groups characteristic of these inhibitors, leading to potent and selective inhibition.[1] By blocking the action of COX-2, these drugs prevent the production of pro-inflammatory prostaglandins, thereby exerting their analgesic, anti-inflammatory, and antipyretic effects.[4][5]

Figure 1: General mechanism of pyrazole-based COX-2 inhibitors.

Comparative In Vitro Efficacy: Potency and Selectivity

The potency and selectivity of COX-2 inhibitors are critical determinants of their therapeutic efficacy and safety profile. These parameters are typically quantified by determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2. The canine whole blood assay is a widely accepted in vitro model for evaluating the COX selectivity of NSAIDs in dogs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Robenacoxib 10.80.079128.8 - 129[4][5]
Deracoxib 9.990.20348.5[1][5]
Mavacoxib Not directly reported in a comparable assay, but its pyrazol metabolite shows a selectivity ratio of 19.45, which increases to ~55 after correcting for red blood cell partitioning.[6]
Celecoxib 15 (human whole blood)0.04 (human whole blood)~375 (human whole blood)[7]

Key Observations:

  • Robenacoxib demonstrates the highest COX-2 selectivity among the veterinary-specific drugs in the canine whole blood assay, with a selectivity ratio of approximately 129.[4][5]

  • Deracoxib also exhibits significant COX-2 selectivity, with a ratio of 48.5.[1][5]

  • Celecoxib , a human-approved COX-2 inhibitor, shows very high selectivity in human whole blood assays and serves as a benchmark for the class.[7]

Comparative Pharmacokinetics in Dogs

The pharmacokinetic profile of a drug dictates its dosing regimen and duration of action. The following table summarizes key pharmacokinetic parameters for the four pyrazole-based COX-2 inhibitors in dogs.

ParameterCelecoxibDeracoxibMavacoxibRobenacoxib
Bioavailability (Oral) 22-40% (fasted), increases with foodNot specified, but absorbed orally46.1% (fasted), 87.4% (fed)62% (fed), 84% (fasted)
Tmax (hours) 1-2 (solid)~320.5 - 1
Cmax (ng/mL) Varies with dose and foodVaries with doseVaries with doseVaries with dose
Terminal Half-life (t1/2) 1.72 h (fast metabolizers), 5.18 h (slow metabolizers)~3 hours16.6 - 44 days< 2 hours
Protein Binding >97%>90%~98%>98%

Key Insights:

  • Mavacoxib stands out with its exceptionally long half-life, allowing for monthly dosing in dogs for the management of chronic conditions like osteoarthritis.[8]

  • Robenacoxib has a very short plasma half-life but concentrates in inflamed tissues, enabling effective once-daily dosing.[4]

  • Deracoxib has a relatively short half-life of approximately 3 hours.

  • Celecoxib exhibits significant inter-individual variability in its metabolism in dogs, with distinct fast and slow metabolizer phenotypes.

Comparative Safety and Adverse Effect Profile

While selective COX-2 inhibitors were developed to improve gastrointestinal (GI) safety compared to non-selective NSAIDs, they are not without potential adverse effects. The most common concerns are related to the GI tract, kidneys, and cardiovascular system.

  • Deracoxib: At labeled doses, the incidence of clinical adverse reactions has been reported to be similar to placebo in some studies.[9] However, at higher doses or when used with other NSAIDs or corticosteroids, it can cause GI perforations.[1]

  • Mavacoxib: In a comparative clinical trial, mavacoxib showed a similar safety profile to carprofen in the treatment of canine osteoarthritis.[10] Due to its long half-life, careful patient selection and monitoring are crucial.

  • Robenacoxib: Has demonstrated a wide safety margin in dogs, with good tolerability even at doses significantly higher than the recommended clinical dose.[4] Clinical trials have shown its tolerability to be comparable to carprofen.[11]

  • Celecoxib: While primarily a human drug, its use in animals is not well-established, and its variable metabolism in dogs raises safety concerns.

It is critical for researchers and clinicians to be aware that animals can be more sensitive to coxibs than humans due to differences in drug metabolism and absorption.[2]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a cornerstone for determining the potency and selectivity of COX inhibitors in a physiologically relevant matrix.

Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in canine whole blood.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TxB2), a stable metabolite of thromboxane A2, in clotting whole blood. Platelet activation during clotting is a potent stimulus for COX-1.[12]

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[12]

Step-by-Step Protocol:

  • Blood Collection: Collect fresh venous blood from healthy dogs into tubes with and without an anticoagulant (e.g., heparin for COX-2 assay, no anticoagulant for COX-1 assay).[13]

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • COX-1 Assay (TxB2 Measurement):

    • Aliquot whole blood (without anticoagulant) into tubes containing the test compound at various concentrations or vehicle control.

    • Incubate at 37°C for 1 hour to allow for clotting and TxB2 production.[12]

    • Centrifuge to separate the serum.

    • Collect the serum and store at -80°C until analysis.

    • Measure TxB2 concentrations using a validated immunoassay (e.g., ELISA).

  • COX-2 Assay (PGE2 Measurement):

    • Aliquot heparinized whole blood into tubes containing the test compound at various concentrations or vehicle control.

    • Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.

    • Incubate at 37°C for 24 hours.[5]

    • Centrifuge to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

    • Measure PGE2 concentrations using a validated immunoassay (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage inhibition of TxB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 values for COX-1 and COX-2.

    • Calculate the selectivity ratio (IC50 COX-1 / IC50 COX-2).

Figure 2: Experimental workflow for comparing pyrazole-based COX-2 inhibitors.
In Vivo Carrageenan-Induced Paw Edema Model in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the anti-inflammatory efficacy of a test compound in reducing carrageenan-induced paw edema in rats.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[14][15]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive control group (e.g., Indomethacin 5-10 mg/kg, p.o.).

    • Test compound groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[16]

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The pyrazole-based COX-2 inhibitors represent a significant class of anti-inflammatory drugs with distinct profiles. Robenacoxib and Deracoxib have demonstrated high COX-2 selectivity in canine-specific assays, with Robenacoxib showing a particularly favorable selectivity ratio. Mavacoxib's unique pharmacokinetic profile with its extended half-life offers a convenient long-term treatment option for chronic inflammatory conditions in dogs. Celecoxib remains an important benchmark for the class, though its use in veterinary medicine is limited by metabolic variability.

This guide provides a framework for the comparative analysis of these compounds, supported by experimental data and detailed protocols. The choice of a specific COX-2 inhibitor for research or therapeutic development will depend on a careful consideration of its potency, selectivity, pharmacokinetic properties, and safety profile in the target species. Further head-to-head comparative studies, particularly in clinical settings, will continue to refine our understanding of the relative merits of these important therapeutic agents.

References

  • Silber, H. E., Burgener, C., Letellier, I. M., Peyrou, M., Jung, M., King, J. N., & Seewald, W. (2010). Population pharmacokinetic analysis of robenacoxib in dogs. Journal of Veterinary Pharmacology and Therapeutics, 33(5), 433–443.
  • King, J. N., Dawson, J., Esser, R. E., Fujimoto, R., Kimble, E. F., Maniara, W., ... & Lees, P. (2009). In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study. Research in veterinary science, 86(2), 248–255.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
  • Lees, P., Giraudel, J., Landoni, M. F., & Toutain, P. L. (2004). PK-PD integration and modelling of nonsteroidal anti-inflammatory drugs: principles and applications in veterinary pharmacology. Journal of veterinary pharmacology and therapeutics, 27(6), 491–504.
  • Brideau, C., Van Staden, C., Styhler, A., Rodger, I. W., & Chan, C. C. (2001). In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. American journal of veterinary research, 62(11), 1755–1760.
  • Botting, R. M. (2006). Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. Journal of Physiology and Pharmacology, 57(Suppl 5), 113.
  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British journal of pharmacology, 42(3), 392–402.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation protocols (pp. 115-121). Humana Press.
  • Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568.
  • Hanson, P. D., Maddison, J. E., & King, J. N. (2008). A clinical comparison of the efficacy and safety of deracoxib and carprofen for the treatment of canine osteoarthritis. Journal of Small Animal Practice, 49(10), 503–509.
  • Cox, S. R., Lesman, S. P., Boucher, J. F., Krautmann, M. J., Hummel, B. D., Savides, M., ... & Stegemann, M. R. (2010). The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. Journal of veterinary pharmacology and therapeutics, 33(5), 461–470.
  • Steagall, P. V., Monteiro-Steagall, B. P., & Taylor, P. M. (2014). A brief overview of the coxib drugs in the veterinary field. Research in Veterinary Science, 96(1), 1–6.
  • Lees, P., Pelligand, L., Neuhaus-Steinmetz, U., & Toutain, P. L. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of veterinary pharmacology and therapeutics, 38(2), 107–122.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365.
  • Giraudel, J. M., Toutain, P. L., & Lees, P. (2009). In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study. Journal of veterinary pharmacology and therapeutics, 32(1), 31–41.
  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558–566.
  • Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307–314.
  • Paulson, S. K., Vaughn, M. B., Jessen, S. M., Lawal, Y., Gresk, C. J., Yan, B., ... & Karim, A. (2001). Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. Journal of Pharmacology and Experimental Therapeutics, 297(2), 638–645.
  • Payne-James, J., & Salt, P. (2009). Comparative efficacy and safety of mavacoxib and carprofen in the treatment of canine osteoarthritis. Veterinary Record, 164(1), 8–13.
  • Edamura, K., King, J. N., Seewald, W., Sakakibara, N., & Okumura, M. (2012). Comparison of oral robenacoxib and carprofen for the treatment of osteoarthritis in dogs: a randomized clinical trial. The Journal of veterinary medical science, 74(9), 1121–1131.

Sources

A Comparative Efficacy Analysis of the 4-(1H-Pyrazol-1-yl)benzenesulfonamide Scaffold in Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of compounds based on the 4-(1H-Pyrazol-1-yl)benzenesulfonamide scaffold with standard-of-care nonsteroidal anti-inflammatory drugs (NSAIDs). We will dissect the mechanism of action, present comparative preclinical data, and provide detailed experimental protocols for researchers in drug discovery and development. The primary exemplar for this chemical class is the well-established drug, Celecoxib.

Introduction: The Rationale for Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in the development of anti-inflammatory therapeutics.[1][2] COX-1 is a constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[1][3] In contrast, the COX-2 isoform is typically induced at sites of inflammation and is the primary mediator of pain and swelling.[1][4]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2.[5] While effective at reducing inflammation, their inhibition of COX-1 is linked to significant gastrointestinal side effects, including ulcers and bleeding.[4][6] This led to the hypothesis that a selective COX-2 inhibitor could provide potent anti-inflammatory relief with a greatly improved safety profile. The this compound scaffold emerged as a critical pharmacophore to achieve this selectivity, leading to the development of Celecoxib (SC-58635), a first-in-class selective COX-2 inhibitor.[7][8]

This guide will compare the efficacy of this scaffold, using Celecoxib as the benchmark, against non-selective NSAIDs to provide a clear, data-driven perspective for researchers.

Mechanism of Action: The Arachidonic Acid Cascade

Both COX isoforms catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory and homeostatic prostanoids.[9] The key difference lies in their expression and function. Selective inhibitors are designed to specifically target the inducible COX-2 enzyme at inflammatory sites while sparing the protective COX-1 enzyme elsewhere in the body.[4][6]

The structural basis for this selectivity lies in differences within the active sites of the two enzymes. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. The bulky sulfonamide group of the this compound scaffold can fit into this side pocket, allowing for tight and selective binding to COX-2, while sterically hindering its ability to bind effectively to COX-1.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by Trauma) ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 (Induced by Cytokines, etc.) ArachidonicAcid->COX2 PLA2->ArachidonicAcid Liberates PGH2_1 PGH2 COX1->PGH2_1 Converts to Prostaglandins_1 Homeostatic Prostaglandins (e.g., GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 NonSelectiveNSAIDs Non-Selective NSAIDs (e.g., Naproxen) NonSelectiveNSAIDs->COX1 Inhibits NonSelectiveNSAIDs->COX2 Inhibits PGH2_2 PGH2 COX2->PGH2_2 Converts to Prostaglandins_2 Inflammatory Prostaglandins (e.g., Pain, Fever, Swelling) PGH2_2->Prostaglandins_2 SelectiveInhibitors This compound (e.g., Celecoxib) SelectiveInhibitors->COX2 Selectively Inhibits

Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition.

Comparative Efficacy Analysis

The efficacy of a COX inhibitor is determined by two primary factors: its potency in inhibiting the target enzyme (COX-2) and its selectivity over the off-target enzyme (COX-1). This is evaluated through in vitro enzymatic assays and confirmed in in vivo models of inflammation.

In Vitro Potency and Selectivity

The standard method for determining in vitro efficacy is to measure the half-maximal inhibitory concentration (IC50) of a compound against purified COX-1 and COX-2 enzymes. The ratio of IC50 (COX-1) / IC50 (COX-2) yields the Selectivity Index (SI), a critical metric where a higher value indicates greater selectivity for COX-2.

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Source
Celecoxib Selective COX-2 Inhibitor13.020.4926.57[10]
Analog 7a Pyrazole Derivative10.40.049212.24[11][12]
Analog 7b Pyrazole Derivative12.50.060208.33[11][12]
Naproxen Non-Selective NSAID--~1[13]
Indomethacin Non-Selective NSAID--~0.1-1[14]

Note: Data for Naproxen and Indomethacin are generally shown to be equipotent or more potent against COX-1, hence their classification as non-selective. Specific IC50 values can vary by assay conditions.

Interpretation: The data clearly demonstrates the high potency (low IC50 value) of the this compound scaffold against COX-2. Celecoxib shows a ~27-fold greater selectivity for COX-2 over COX-1. Further chemical modifications on this core scaffold, as seen in analogs 7a and 7b, can dramatically increase this selectivity to over 200-fold, highlighting the tunability of this pharmacophore.[11][12]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[15][16][17] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.

CompoundDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaSource
Celecoxib -3 h(Effective Dose ED50 = 86 µM/kg)[18]
Analog 15d -3 h(Effective Dose ED50 = 51 µM/kg)[18]
Naproxen 153 h73%[13]

Interpretation: The in vivo data confirms the anti-inflammatory activity of the pyrazole scaffold. Analogs have been developed that show even greater potency (lower ED50) than Celecoxib itself.[18] While non-selective drugs like Naproxen are also highly effective at reducing edema, the key advantage of the selective inhibitors remains their improved gastrointestinal safety profile, which is not measured in this acute efficacy model.

Experimental Methodologies

Reproducibility is paramount in drug efficacy studies. The following sections detail the standardized protocols for the assays discussed.

Protocol: In Vitro COX Inhibition Assay

This protocol is based on a colorimetric screening assay that measures the peroxidase component of the COX enzymes.[3][10]

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compound and reference inhibitors (e.g., Celecoxib) dissolved in DMSO

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-610 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Further dilute into assay buffer. Prepare working solutions of enzymes, heme, and substrates.

  • Plate Setup: Designate wells for 1) 100% initial activity (enzyme, no inhibitor), 2) inhibitor test wells (enzyme + test compound), and 3) background (no enzyme).

  • Enzyme Incubation: To the appropriate wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the test compound dilutions or vehicle (DMSO) to the inhibitor wells. Add vehicle to the 100% activity wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzymes.

  • Reaction Initiation: Initiate the peroxidase reaction by adding 20 µL of the colorimetric substrate (TMPD) followed immediately by 20 µL of arachidonic acid to all wells.

  • Detection: Immediately begin reading the absorbance at ~590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the inhibitor well data to the 100% activity control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol: In Vivo Carrageenan-Induced Paw Edema

This protocol is a standard method for assessing acute anti-inflammatory activity.[13][15][19]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Sprague-Dawley rats (150-200g)

  • Test compound and vehicle control

  • Reference drug (e.g., Celecoxib, Naproxen)

  • 1% w/v carrageenan suspension in sterile saline

  • Plebysmometer or digital calipers for measuring paw volume/thickness

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate animals to housing conditions for at least 3-5 days prior to the experiment.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.

  • Dosing: Administer the test compound, reference drug, or vehicle control to the animals via oral gavage. The timing of administration (typically 30-60 minutes before carrageenan injection) should be based on the known pharmacokinetics of the compound.[15]

  • Induction of Edema: At time zero, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[19]

  • Paw Volume Measurement: Measure the paw volume/thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed around 3-5 hours.[13][16]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point relative to its baseline measurement.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume of the control group and V_t is the mean increase in paw volume of the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between treated groups and the control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start_vitro Prepare Serial Dilutions of Test Compound Assay Perform COX-1 / COX-2 Enzymatic Assay Start_vitro->Assay Readout_vitro Measure Absorbance (Plate Reader) Assay->Readout_vitro Analysis_vitro Calculate IC50 & Selectivity Index Readout_vitro->Analysis_vitro Start_vivo Acclimate & Dose Rats (Oral Gavage) Induction Induce Edema (Carrageenan Injection) Start_vivo->Induction Measurement Measure Paw Volume (Plebysmometer) Induction->Measurement Analysis_vivo Calculate % Inhibition of Edema Measurement->Analysis_vivo

Caption: High-level workflow for in vitro and in vivo efficacy testing.

Conclusion

The this compound scaffold is a validated and highly effective pharmacophore for designing potent and selective COX-2 inhibitors. As demonstrated by the benchmark drug Celecoxib and its advanced analogs, this chemical class achieves significant anti-inflammatory efficacy in established preclinical models. The key differentiator for this class, when compared to standard-of-care non-selective NSAIDs, is its mechanism-based selectivity, which is designed to reduce the risk of gastrointestinal toxicity. The experimental protocols provided herein offer a robust framework for researchers to conduct comparative efficacy studies and explore novel derivatives of this important scaffold.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. [Link]

  • Carrageenan-Induced Paw Edema - Bio-protocol. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) - ACS Publications. [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. [Link]

  • COX Inhibitors - StatPearls - NCBI Bookshelf. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. [Link]

  • Mechanism of action of anti-inflammatory drugs - PubMed. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed. [Link]

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - ResearchGate. [Link]

Sources

The Isomeric Advantage: A Head-to-Head Comparison of Pyrazole Sulfonamide Regioisomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole sulfonamide scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. From potent kinase inhibitors in oncology to novel anti-inflammatory and antimicrobial compounds, the versatility of this heterocyclic motif is well-established.[1][2][3][4] However, beyond the mere presence of the pyrazole sulfonamide core, the precise spatial arrangement of its substituents—its isomerism—plays a critical, yet often nuanced, role in determining biological activity, selectivity, and pharmacokinetic properties.

This guide provides an in-depth, head-to-head comparison of pyrazole sulfonamide isomers, moving beyond a simple catalog of compounds to explore the fundamental principles that govern their differential performance. As senior application scientists, our goal is to equip you with the technical insights and field-proven methodologies necessary to strategically leverage isomerism in your own drug discovery programs.

The Crucial Role of Isomerism: Why Positional Changes Matter

Isomerism in pyrazole sulfonamides typically revolves around the substitution pattern on the pyrazole ring. The differential positioning of substituents on the nitrogen and carbon atoms of the pyrazole core can profoundly impact a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. These seemingly subtle changes can lead to significant differences in how a compound interacts with its biological target.

For instance, the regioselective synthesis of 1,3,5-trisubstituted versus 1,4,5-trisubstituted pyrazoles can dictate the orientation of key pharmacophoric groups within a kinase active site, leading to orders of magnitude differences in inhibitory potency.[5][6] Similarly, the choice of N-1 versus N-2 substitution on the pyrazole ring can influence the molecule's metabolic stability and cell permeability.[7][8]

This guide will focus on a comparative analysis of two key classes of pyrazole sulfonamide isomers:

  • Regioisomers: Comparing 1,3,5-trisubstituted pyrazoles with their 1,4,5-trisubstituted counterparts.

  • N-Substitution Isomers: Examining the impact of substituent placement on the N-1 position of the pyrazole ring.

We will delve into the synthetic strategies to selectively obtain these isomers, present a comparative analysis of their biological activities based on published structure-activity relationship (SAR) data, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies: Achieving Regiocontrol

The synthesis of specific pyrazole sulfonamide isomers requires precise control over the regioselectivity of the core-forming reactions. The Knorr pyrazole synthesis and related cyclocondensation reactions are foundational, but modern cross-coupling techniques have expanded the synthetic chemist's toolkit.

General Synthetic Workflow

start Starting Materials (e.g., β-diketone, hydrazine) step1 Pyrazole Core Synthesis (e.g., Knorr Synthesis) start->step1 step2 Functionalization (e.g., Halogenation) step1->step2 step3 Sulfonamide Introduction (e.g., Sulfonylation) step2->step3 step4 Diversification (e.g., Suzuki Coupling) step3->step4 end Target Pyrazole Sulfonamide Isomers step4->end

Caption: Generalized workflow for the synthesis of pyrazole sulfonamide derivatives.

Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole Sulfonamide

This protocol outlines a typical synthesis of a 1,3,5-trisubstituted pyrazole, a common scaffold in kinase inhibitors.

Step 1: Synthesis of the Chalcone Precursor

  • To a stirred solution of an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a strong base (e.g., NaOH or KOH).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry to obtain the crude chalcone, which can be purified by recrystallization.

Step 2: Cyclization to the Pyrazoline

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 1,3,5-trisubstituted pyrazoline sulfonamide.[6]

Head-to-Head Comparison of Isomer Performance

While a single study directly comparing a comprehensive set of regioisomers is not available, we can synthesize a comparative analysis based on recurring themes in the structure-activity relationship (SAR) literature.

Regioisomers: 1,3,5- vs. 1,4,5-Trisubstituted Pyrazoles
Feature1,3,5-Trisubstituted Pyrazoles1,4,5-Trisubstituted PyrazolesRationale and Causality
Typical Biological Activity Potent kinase inhibitors, anticancer agents.[5][6]Often exhibit anti-inflammatory and antimicrobial activity.The 1,3,5-substitution pattern often allows for optimal placement of key pharmacophoric groups to interact with the hinge region and other critical residues in kinase active sites. The 1,4,5-substitution pattern may present a different vector for interaction, making it more suitable for other enzyme classes.
Synthetic Accessibility Readily synthesized from chalcone precursors.[6]Can be more challenging to synthesize regioselectively.The cyclization of chalcones with substituted hydrazines naturally leads to the 1,3,5-substitution pattern. Alternative strategies are often required for the 1,4,5-isomers.
Physicochemical Properties Generally possess good drug-like properties.Properties are highly dependent on the nature of the substituents.The more linear arrangement of substituents in the 1,3,5-isomer can sometimes lead to better crystal packing and solubility.
N-1 Substitution Isomers

The nature of the substituent at the N-1 position of the pyrazole ring is a critical determinant of a compound's pharmacokinetic profile.

FeatureN-1 Unsubstituted PyrazolesN-1 Substituted PyrazolesRationale and Causality
Target Interaction Can act as a hydrogen bond donor.Steric bulk at N-1 can influence binding orientation.[7][8]The N-H group can form a crucial hydrogen bond with the target protein. However, in some cases, a carefully chosen N-1 substituent can provide additional beneficial interactions or modulate the electronics of the pyrazole ring.
Metabolic Stability The N-H proton can be a site of metabolism.N-1 substitution can block this metabolic pathway, potentially increasing the compound's half-life.Phase I and Phase II metabolic enzymes can target the acidic N-H proton. Alkylation or arylation of this position can prevent this metabolic transformation.
Solubility The N-H group can participate in hydrogen bonding with water, aiding solubility.Large, lipophilic N-1 substituents can decrease aqueous solubility.The ability to form hydrogen bonds is a key contributor to water solubility. Masking the N-H group can reduce this potential.

Experimental Evaluation of Isomer Performance

A robust evaluation of pyrazole sulfonamide isomers requires a suite of in vitro assays to quantify their biological activity and selectivity.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of pyrazole sulfonamide kinase inhibitors.

start Prepare serial dilutions of isomer compounds step1 Incubate kinase with isomer or DMSO control start->step1 step2 Initiate kinase reaction with ATP and substrate step1->step2 step3 Detect kinase activity (e.g., ADP-Glo assay) step2->step3 step4 Measure luminescence step3->step4 step5 Plot data and calculate IC50 value step4->step5 end Determine isomer potency step5->end

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the pyrazole sulfonamide isomers in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP to a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: Add the serially diluted isomer compounds or a DMSO control to the appropriate wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add a commercial ADP detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the pyrazole sulfonamide isomers on cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole sulfonamide isomers for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[11][12][13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each isomer.[15]

Conclusion: A Strategic Approach to Isomer-Driven Drug Design

The head-to-head comparison of pyrazole sulfonamide isomers underscores a critical principle in drug discovery: subtle changes in molecular architecture can have profound biological consequences. By understanding the interplay between a compound's isomeric form and its interaction with the biological target, researchers can move beyond serendipitous discovery towards a more rational, structure-guided approach to drug design.

The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of pyrazole sulfonamide isomers. By employing these methodologies, researchers can unlock the "isomeric advantage" and accelerate the development of novel, highly effective therapeutic agents.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Krzywda, A., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][11]triazines. European Journal of Medicinal Chemistry, 78, 309-318. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26169-26180. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6294-6298. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Türkeş, C., et al. (2016). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 166-174. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry, 45(11), 5096-5103. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

  • Akocak, S., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 21(3), e202301543. [Link]

  • Gawandi, S. J., et al. (2019). Design, synthesis, and biological evaluation of 1,3,5-trisubstituted pyrazoles as tyrosine kinase inhibitors. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 19(14), 4222-4229. [Link]

  • Said, M. F., et al. (2024). Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. Future Medicinal Chemistry, 16(4), 349-368. [Link]

  • Said, M. F., et al. (2024). Investigations of New N 1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. ResearchGate. [Link]

  • Said, M. F., et al. (2024). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Future Science. [Link]

  • Wan, S., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1639. [Link]

  • Ghorab, M. M., et al. (2009). Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. Bioorganic & Medicinal Chemistry, 17(12), 4159-4165. [Link]

  • Kumar, A., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 9(7), 8035-8051. [Link]

Sources

A Comparative Guide to Validating the Cellular Target Engagement of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of mechanistic validation. For a compound such as 4-(1H-Pyrazol-1-YL)benzenesulfonamide, a scaffold known to interact with multiple protein classes including carbonic anhydrases and kinases, this validation is not merely a checkbox but a critical step in building a robust biological rationale.[1] This guide provides an in-depth comparison of key methodologies for validating the cellular target engagement of this compound, offering field-proven insights into the causality behind experimental choices and the interpretation of results.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Biophysical Benchmark

CETSA has emerged as a powerful technique because it directly measures the physical interaction between a drug and its target protein in a physiological context—intact cells or even tissues.[2][3]

Principle of CETSA

The foundational principle of CETSA is ligand-induced thermal stabilization.[3] When a small molecule like this compound binds to its target protein, it generally increases the protein's conformational stability. This increased stability translates to a higher resistance to thermal denaturation. Consequently, the ligand-bound protein will remain soluble at higher temperatures compared to its unbound state.[4][5] This change in the apparent melting temperature (Tm) is the readout for target engagement.[4]

Experimental Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Intact Cells B Treat with 4-(1H-Pyrazol-1-YL) benzenesulfonamide or Vehicle A->B C Aliquot cells and heat across a temperature gradient B->C D Cell Lysis C->D E Centrifugation to separate soluble vs. aggregated proteins D->E F Quantify soluble target protein (e.g., Western Blot, ELISA) E->F G Plot melt curves and determine ΔTm F->G

Caption: CETSA experimental workflow for assessing target engagement.

Detailed Experimental Protocol (CETSA via Western Blot)
  • Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: After treatment, harvest the cells, wash with PBS, and resuspend in a buffered saline solution, often containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (typically 3 minutes), followed by a cooling step.[4]

  • Cell Lysis: Lyse the cells to release intracellular contents. This is often achieved through freeze-thaw cycles or the addition of a mild, non-denaturing detergent.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western blotting or ELISA.[6]

  • Data Analysis: For each temperature point, quantify the band intensity from the Western blot. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and drug-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for the drug-treated sample (ΔTm) confirms target engagement.

Method 2: Immunoblotting for Downstream Signaling - The Functional Confirmation

While CETSA confirms a direct physical interaction, it doesn't inherently report on the functional consequence of that binding. If this compound is hypothesized to inhibit a kinase, for example, a crucial validation step is to demonstrate that it modulates the kinase's activity in cells. This is often achieved by monitoring the phosphorylation status of a known downstream substrate via Western blotting.[7][8]

Principle of Downstream Signaling Analysis

Kinases function by transferring phosphate groups to substrate proteins, a process known as phosphorylation.[9] An effective kinase inhibitor will block this activity, leading to a decrease in the phosphorylation of its downstream targets.[10] By using phospho-specific antibodies, which only recognize the phosphorylated form of a protein, one can quantify the change in a signaling pathway's activity upon drug treatment.[11]

Hypothetical Signaling Pathway

Signaling_Pathway A 4-(1H-Pyrazol-1-YL) benzenesulfonamide B Target Kinase (e.g., MEK1) A->B Inhibition D Phosphorylated Substrate (p-ERK1/2) B->D Phosphorylation C Downstream Substrate (e.g., ERK1/2) E Cellular Response (e.g., Proliferation) D->E

Caption: Inhibition of a target kinase blocks downstream substrate phosphorylation.

Detailed Experimental Protocol (Western Blot for Phospho-Substrate)
  • Cell Culture and Stimulation: Plate cells and serum-starve them overnight to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Pathway Activation: Stimulate the signaling pathway with an appropriate growth factor or activator (e.g., EGF for the EGFR-MEK-ERK pathway) for a short period (e.g., 10-15 minutes).[8]

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-phospho-ERK1/2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • To confirm equal protein loading and to normalize the data, strip the blot and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH.[7]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the drug concentration to determine an IC50 value.[12]

Method 3: NanoBRET™ Target Engagement Assay - The Quantitative, Live-Cell Approach

For a highly quantitative and dynamic view of target engagement in living cells, resonance energy transfer-based methods like the NanoBRET™ assay are state-of-the-art.[13][14][15] This approach measures the binding of a compound to a target protein in real-time within the cell.[14][16]

Principle of NanoBRET™

The NanoBRET™ Target Engagement Assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[15] The system requires two components:

  • The target protein is expressed in cells as a fusion with the bright, small NanoLuc® luciferase (the energy donor).[14]

  • A cell-permeable fluorescent tracer that reversibly binds to the target protein is added to the cells (the energy acceptor).[13]

When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are in close proximity, allowing for efficient energy transfer upon addition of the luciferase substrate. This results in a high BRET signal. When an unlabeled test compound like this compound is added, it competes with the tracer for binding to the target. This displacement separates the donor and acceptor, leading to a decrease in the BRET signal in a dose-dependent manner.[16]

Experimental Workflow

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Measurement A Transfect cells with Target-NanoLuc® construct B Plate cells in assay plate A->B C Add test compound (e.g., 4-Pyrazol-benzenesulfonamide) B->C D Add fluorescent tracer C->D E Add NanoLuc® substrate & Extracellular Inhibitor D->E F Measure Donor (460nm) & Acceptor (610nm) emission E->F G Calculate BRET ratio & determine IC50 F->G

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol (NanoBRET™)
  • Cell Preparation: Transiently transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of this compound and add them to the cells.

  • Tracer Addition: Add the specific, cell-permeable fluorescent NanoBRET™ tracer at a pre-determined optimal concentration. Incubate to allow the system to reach equilibrium.

  • Detection: Add the Nano-Glo® live-cell substrate and the extracellular NanoLuc® inhibitor (to reduce background signal).[14]

  • Measurement: Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50, which reflects the compound's potency for target engagement in the live cell environment.[17]

Comparative Summary and Recommendations

Choosing the right assay depends on the specific research question, the available tools, and the stage of the drug discovery process.

Method Principle Key Advantages Key Limitations
CETSA® Ligand-induced thermal stabilization of the target protein.[3]Label-free; applicable in intact cells and tissues; reflects physiological conditions.[2][17]Not all binding events cause a significant thermal shift; can be lower throughput; requires a specific antibody for detection.[2][17]
Immunoblotting Measures functional output by detecting changes in downstream signaling (e.g., phosphorylation).[7]Confirms functional consequence of target engagement; utilizes standard lab equipment.Indirect measure of binding; requires specific and validated phospho-antibodies; pathway complexity can confound results.
NanoBRET™ Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein in live cells.[13]High-throughput; highly quantitative (affinity and potency); real-time measurement in live cells.[15][16]Requires genetic modification of the target protein; potential for steric hindrance from the tag; requires a specific tracer.[17]
Expert Recommendations:
  • For initial validation and confirmation of direct physical binding in a label-free system, CETSA® is the gold standard. A positive thermal shift provides strong, direct evidence of target engagement in a native cellular environment.

  • To link target binding to a functional cellular outcome, Immunoblotting for downstream signaling is essential. This assay answers the critical question: "Does the binding event matter for cell signaling?" It is a crucial step for validating the mechanism of action of an inhibitor.

  • For quantitative pharmacology, lead optimization, and high-throughput screening, the NanoBRET™ assay is unparalleled. It provides precise IC50 values for target engagement in live cells, enabling accurate structure-activity relationship (SAR) studies and compound ranking.[18]

Ultimately, the most robust validation of target engagement for this compound would involve a combination of these orthogonal approaches. For instance, one could first use CETSA® to definitively show that the compound binds its intended target. Subsequently, Western blotting could be used to demonstrate that this binding event leads to the expected modulation of downstream signaling. Finally, the NanoBRET™ assay could be employed to quantify the potency of this engagement with high precision, guiding further chemical optimization. This integrated strategy ensures scientific rigor and builds a compelling, multi-faceted case for the compound's mechanism of action.

References

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]

  • Reaction Biology. NanoBRET Assay Services. [Link]

  • ICE Bioscience. NanoBRET Target Engagement Assays. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ResearchGate. Western blot analysis of receptor phosphorylation and downstream signaling. [Link]

  • National Center for Biotechnology Information. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Pär Nordlund Lab. CETSA. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • National Center for Biotechnology Information. An update of label-free protein target identification methods for natural active products. [Link]

  • YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]

  • ResearchGate. How to experimentally validate drug-target interactions?. [Link]

  • National Center for Biotechnology Information. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. [Link]

  • National Center for Biotechnology Information. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • National Center for Biotechnology Information. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • Bio-Rad. Western Blotting Immunodetection Techniques. [Link]

  • National Center for Biotechnology Information. Identifying potential drug-target interactions based on ensemble deep learning. [Link]

  • ResearchGate. Downstream signaling targets of IMB-R1. Western blot analysis of.... [Link]

  • National Center for Biotechnology Information. In silico methods for drug-target interaction prediction. [Link]

  • Oxford Academic. Identifying drug–target interaction from interactome network with 'guilt-by-association' principle and topology features. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. [Link]

  • National Center for Biotechnology Information. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. [Link]

  • National Center for Biotechnology Information. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. [Link]

  • National Center for Biotechnology Information. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. Assessing target engagement using proteome-wide solvent shift assays. [Link]

Sources

Independent Replication Guide: Synthesis and Comparative Efficacy of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, independently verifiable framework for the synthesis and biological evaluation of 4-(1H-Pyrazol-1-YL)benzenesulfonamide. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, establishes self-validating protocols, and offers a comparative analysis against established therapeutic alternatives. Our objective is to equip researchers with the necessary details to replicate, validate, and potentially build upon these findings.

Introduction: The Therapeutic Potential of the Pyrazole-Benzenesulfonamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, most famously embodied in the selective COX-2 inhibitor, Celecoxib.[1] This structural motif allows for extensive chemical modifications to modulate its pharmacological properties, leading to a broad spectrum of biological activities.[1] Research has demonstrated the potential of derivatives of this scaffold in various therapeutic areas, including as antileishmanial,[2][3] antimicrobial,[4] and anticancer agents, as well as inhibitors of carbonic anhydrase.[5][6][7]

This guide focuses on the parent compound, this compound, providing a detailed protocol for its synthesis and a multi-faceted approach to its biological testing. By comparing its performance with well-characterized alternatives, we aim to provide a clear perspective on its potential utility and avenues for future drug discovery efforts.

Part 1: Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of a key intermediate, 4-hydrazinobenzenesulfonamide hydrochloride, followed by a cyclization reaction with a suitable pyrazole precursor. The following protocol is a robust and reproducible method for its preparation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride

This initial step involves the reduction of 4-sulfamoylbenzenediazonium chloride, which is generated in situ from sulfanilamide.

  • Materials:

    • Sulfanilamide

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Distilled water

    • Ice bath

  • Procedure:

    • In a flask, dissolve sulfanilamide in a solution of concentrated HCl and water, and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10°C.

    • After the addition is complete, continue stirring for 30 minutes.

    • Collect the precipitated 4-hydrazinobenzenesulfonamide hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This final step involves the condensation of the synthesized hydrazine intermediate with 1,1,3,3-tetramethoxypropane.

  • Materials:

    • 4-Hydrazinobenzenesulfonamide hydrochloride

    • 1,1,3,3-Tetramethoxypropane

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

    • Add 1,1,3,3-tetramethoxypropane to the suspension.

    • Add a catalytic amount of concentrated HCl and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • The crude product is purified by recrystallization from ethanol to yield pure this compound.

Characterization

The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR (DMSO-d₆): Expected signals include peaks for the pyrazole ring protons and the aromatic protons of the benzenesulfonamide moiety, as well as the sulfonamide NH₂ protons.

  • ¹³C NMR (DMSO-d₆): Will show characteristic signals for the carbon atoms of the pyrazole and benzenesulfonamide rings.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the SO₂ group are expected in the range of 1330–1630 cm⁻¹.[2]

  • Melting Point: Determination of the melting point is a crucial indicator of purity.

Synthesis_Workflow cluster_step1 Step 1: 4-Hydrazinobenzenesulfonamide HCl Synthesis cluster_step2 Step 2: Pyrazole Ring Formation Sulfanilamide Sulfanilamide DiazoniumSalt In situ Diazonium Salt Formation (NaNO₂, HCl, 0-5°C) Sulfanilamide->DiazoniumSalt HydrazineHCl 4-Hydrazinobenzenesulfonamide HCl (SnCl₂·2H₂O, HCl) DiazoniumSalt->HydrazineHCl Reaction Condensation Reaction (Ethanol, HCl, Reflux) HydrazineHCl->Reaction Intermediate TMP 1,1,3,3-Tetramethoxypropane TMP->Reaction FinalProduct This compound Reaction->FinalProduct

Part 2: Biological Testing and Performance Comparison

The this compound scaffold is a versatile platform for targeting various biological entities. This section outlines protocols for evaluating its efficacy in three key areas: cyclooxygenase (COX) inhibition, carbonic anhydrase (CA) inhibition, and antimicrobial activity. A comparative analysis with established drugs is also presented.

Cyclooxygenase (COX) Inhibition Assay

Rationale: Given the structural similarity to Celecoxib, a primary area of investigation is the compound's ability to inhibit COX-1 and COX-2 enzymes. Selective COX-2 inhibition is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

Experimental Protocol:

A common method for assessing COX inhibition is to measure the peroxidase activity of the enzyme. This can be done using a colorimetric assay where the appearance of an oxidized product is monitored spectrophotometrically.

  • Objective: To determine the IC₅₀ values of the test compound for COX-1 and COX-2.

  • Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

    • Test compound and reference inhibitors (e.g., Celecoxib, Ibuprofen)

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test/reference compound.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm over time to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Comparative Performance:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Celecoxib~15~0.04~375
Deracoxib>100~0.7>142
Etoricoxib~106~1.1~96
Ibuprofen~5~15~0.33

Note: IC₅₀ values can vary depending on the specific assay conditions. The values presented for the alternatives are representative figures from the literature.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Test_Compound 4-(1H-Pyrazol-1-YL) benzenesulfonamide Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Carbonic Anhydrase (CA) Inhibition Assay

Rationale: Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[5] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5]

Experimental Protocol:

A widely used method for measuring CA activity is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

  • Objective: To determine the inhibition constants (Ki) of the test compound against various CA isoforms (e.g., hCA I, II, IX, XII).

  • Materials:

    • Human recombinant CA isoforms

    • p-Nitrophenyl acetate (p-NPA)

    • Test compound and a known CA inhibitor (e.g., Acetazolamide)

    • Assay buffer (e.g., Tris-HCl)

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor.

    • In a 96-well plate, add the assay buffer, CA enzyme, and the test/reference compound.

    • Pre-incubate to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding p-NPA.

    • Measure the absorbance at 400 nm over time.

    • Calculate the Ki values from the reaction rates.

Comparative Performance:

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Acetazolamide~250~12~25~5.7
Representative Pyrazole Sulfonamide Derivative58.83.379.634.5

Note: Ki values are for illustrative purposes and can vary. The derivative data is from a study on related compounds to show potential activity ranges.[5]

Antimicrobial Activity Screening

Rationale: The pyrazole and sulfonamide moieties are independently known to exhibit antimicrobial properties.[4] Therefore, the combined scaffold warrants investigation for its potential as an antimicrobial agent.

Experimental Protocol:

The antimicrobial activity can be initially assessed using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for quantitative analysis.

  • Objective: To determine the qualitative and quantitative antimicrobial activity of the test compound against a panel of bacteria and fungi.

  • Materials:

    • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

    • Test compound and standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

    • DMSO (solvent)

  • Procedure (Agar Well Diffusion):

    • Prepare a standardized inoculum of the test microorganism.

    • Spread the inoculum on the surface of the agar plate.

    • Create wells in the agar and add a defined concentration of the test compound, solvent control, and standard drug.

    • Incubate the plates and measure the diameter of the zone of inhibition.

  • Procedure (MIC Determination):

    • Perform serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

    • Inoculate each well with the test microorganism.

    • Incubate and determine the lowest concentration of the compound that inhibits visible growth.

Comparative Performance:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound To be determinedTo be determinedTo be determined
Ciprofloxacin0.25 - 10.008 - 0.125-
Fluconazole--0.25 - 2
Sulfamethoxazole8 - 6416 - 128-

Note: MIC values are representative and can vary between strains.

Testing_Comparison cluster_compound Test Compound cluster_assays Biological Assays cluster_alternatives Alternative Compounds TestCompound This compound COX_Assay COX Inhibition (IC₅₀) TestCompound->COX_Assay CA_Assay Carbonic Anhydrase Inhibition (Ki) TestCompound->CA_Assay Antimicrobial_Assay Antimicrobial Activity (MIC) TestCompound->Antimicrobial_Assay Celecoxib Celecoxib Celecoxib->COX_Assay Deracoxib Deracoxib Deracoxib->COX_Assay Etoricoxib Etoricoxib Etoricoxib->COX_Assay Acetazolamide Acetazolamide Acetazolamide->CA_Assay Ciprofloxacin Ciprofloxacin Ciprofloxacin->Antimicrobial_Assay

Conclusion

This guide provides a detailed and actionable framework for the independent synthesis and biological evaluation of this compound. By offering clear, step-by-step protocols and a robust comparative analysis against established drugs, we empower researchers to verify and expand upon the existing knowledge of this promising chemical scaffold. The multifaceted testing approach allows for a comprehensive understanding of the compound's potential therapeutic applications, paving the way for future research and development in the fields of inflammation, infectious diseases, and beyond.

References

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Scott, L. J., & Lamb, H. M. (2002). Etoricoxib. Drugs, 62(18), 2637–2642. [Link]

  • Drugs.com. (n.d.). Celecoxib Alternatives Compared. [Link]

  • Ceruso, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(22), 12470. [Link]

  • Gudipati, R., et al. (2021). Exploration of New Pyrazole–Hydrazone–Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem, 16(23), 3615–3628. [Link]

  • Abdel-Wahab, B. F., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic Chemistry, 132, 106349. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]

  • Matheson, A. J., & Figgitt, D. P. (2004). Etoricoxib: a highly selective COX-2 inhibitor. Drugs & Aging, 21(6), 397–411. [Link]

  • Dr. Oracle. (2025). What are the alternatives to Celebrex (celecoxib) 200mg?. [Link]

  • Jamshed, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19143–19156. [Link]

  • MedEx. (n.d.). Etorix | 120 mg | Tablet. [Link]

  • Wikipedia. (n.d.). Deracoxib. [Link]

  • Abdel-Wahab, B. F., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. PubMed. [Link]

  • Moore, R. A., et al. (2019). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Current Medical Research and Opinion, 35(6), 981–992. [Link]

  • Sharma, P. K., et al. (2015). Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3332–3337. [Link]

  • El-Sayed, M. A. A., et al. (2018). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports, 70(4), 778–785. [Link]

  • Pharmacology of Etoricoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]

  • Ceruso, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000. [Link]

  • Google Patents. (n.d.). WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.
  • Wang, Y., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. Molecules, 24(9), 1708. [Link]

  • PubChem. (n.d.). Deracoxib. [Link]

  • Drugs.com. (n.d.). DERACOXIB Veterinary—Systemic†. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound derivatives 3a–g... [Link]

  • Bakr, R. B., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 286–295. [Link]

  • GoodRx. (n.d.). Meloxicam vs. Celebrex: Which is Better for Pain?. [Link]

  • Organic Syntheses. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. [Link]

  • Kumar, S., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry, 55(11), 2569–2575. [Link]

  • Drugs.com. (n.d.). Celebrex Alternatives Compared. [Link]

  • El-Faham, A., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1291. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed. [Link]

  • Verywell Health. (2025). How Celebrex Compares to Ibuprofen for Pain Relief. [Link]

  • Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 12(10), 1735–1743. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Side-Effect Profiles of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparative guide for researchers, scientists, and drug development professionals on the side-effect profiles of pyrazole derivatives, supported by experimental data.

The pyrazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2][3][4] Its versatility allows for the development of compounds targeting a wide array of biological entities, from enzymes like cyclooxygenases to protein kinases. However, this therapeutic breadth is accompanied by a diverse and clinically significant range of side-effect profiles. Understanding these adverse effects from a mechanistic and comparative standpoint is critical for the rational design of safer, next-generation therapeutics.

This guide provides an in-depth comparison of the side-effect profiles of key pyrazole-containing drugs, explains the underlying mechanistic principles, and details robust experimental protocols for their preclinical assessment.

The Spectrum of Activity and Associated Toxicities

Pyrazole derivatives encompass a wide range of pharmacological classes. Their side-effect profiles are not uniform but are intrinsically linked to their specific molecular targets and off-target activities. We will compare three prominent examples representing distinct mechanisms of action:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[2]

  • Ruxolitinib: A Janus kinase (JAK) 1/2 inhibitor for treating myeloproliferative neoplasms.[5][6]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[7][8][9]

Comparative Side-Effect Profiles

A direct comparison reveals how target selectivity dictates the nature of adverse events.

Table 1: Comparative Overview of Common and Serious Side Effects

Side Effect CategoryCelecoxib (Selective COX-2 Inhibitor)Ruxolitinib (JAK1/2 Inhibitor)Sunitinib (Multi-Targeted Kinase Inhibitor)
Cardiovascular High Risk : Increased risk of myocardial infarction and stroke.[10][11][12][13][14] High blood pressure.Moderate Risk : Potential for blood clots (deep vein thrombosis, pulmonary embolism).[6][15]High Risk : Hypertension, heart failure, myocardial ischemia.[7][16]
Gastrointestinal Lower Risk than non-selective NSAIDs , but risk of bleeding, ulceration, and perforation remains.[10][11][12]Nausea, diarrhea.[17]High Incidence : Diarrhea, nausea, vomiting, mucositis/stomatitis, altered taste.[16][18]
Hematological Anemia (can be linked to GI bleeding).Dose-Limiting Toxicity : Anemia, thrombocytopenia, and neutropenia due to myelosuppression.[5][6][17][19]Neutropenia, thrombocytopenia, anemia.[16]
Dermatological Serious skin reactions (e.g., Stevens-Johnson syndrome) are rare but possible.[9][10]Bruising is common.[15][17] Increased risk of non-melanoma skin cancers.[17]Hand-foot syndrome, rash, skin and hair color changes (yellowing).[8][16][18]
Hepatic Potential for liver problems, including liver failure.[10]Increased liver enzymes.[5]Hepatotoxicity is a serious risk.[8][18]
Constitutional Edema, fatigue.[11]Fatigue, dizziness, headache, fever, bruising.[17][19]High Incidence : Fatigue, asthenia, fever.[18]
Infections N/AHigh Risk : Increased susceptibility to serious bacterial, viral (especially herpes zoster), and fungal infections.[15][17][19]N/A

Mechanistic Causality of Key Side Effects

The "why" behind a side effect is crucial for mitigating risk. The choice of experimental models for safety assessment must be guided by a deep understanding of the drug's mechanism of action.

Celecoxib and the COX-2 Selectivity Dilemma

The primary therapeutic goal of celecoxib is to inhibit COX-2 at sites of inflammation while sparing COX-1, which plays a protective role in the gastric mucosa.[2] However, this selectivity is the very cause of its major cardiovascular side effect.

Causality : COX-1 in platelets produces thromboxane A2 (a potent vasoconstrictor and platelet aggregator), while COX-2 in the endothelial lining of blood vessels produces prostacyclin (a vasodilator and platelet aggregation inhibitor). By selectively inhibiting COX-2, celecoxib suppresses prostacyclin production without affecting thromboxane A2, thus tipping the balance towards a pro-thrombotic state.[12][14] This mechanistic understanding dictates the necessity of in vivo thrombosis models in preclinical safety evaluation.

cluster_0 Platelet cluster_1 Endothelium COX1 COX-1 TXA2 Thromboxane A2 (Pro-thrombotic) COX1->TXA2 Thrombosis Increased Thrombotic Risk TXA2->Thrombosis Unopposed COX2 COX-2 PGI2 Prostacyclin (Anti-thrombotic) COX2->PGI2 Celecoxib Celecoxib Celecoxib->COX2   Inhibits EPO_TPO_R Erythropoietin/Thrombopoietin Receptor JAK2 JAK2 EPO_TPO_R->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Gene_Expression Gene Expression for Hematopoiesis STAT5->Gene_Expression Regulates Myelosuppression Myelosuppression (Anemia, Thrombocytopenia) Gene_Expression->Myelosuppression Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits

Caption: Mechanism of Ruxolitinib-induced myelosuppression.

Essential Experimental Protocols for Safety Assessment

A self-validating system of protocols is necessary to move from mechanistic understanding to predictive safety data.

Protocol: In Vitro COX-1/COX-2 Selectivity Assay

Trustworthiness : This assay provides a quantitative measure of a compound's selectivity, which is a primary determinant of its gastrointestinal versus cardiovascular risk profile for NSAIDs.

Methodology :

  • Reagent Preparation :

    • Source purified, recombinant human COX-1 and COX-2 enzymes.

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) with necessary co-factors (e.g., hematin, phenol).

    • Prepare a stock solution of the pyrazole test compound in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate format) :

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of diluted test compound or vehicle (DMSO) to respective wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate.

  • Detection :

    • Measure the peroxidase activity of the COX enzyme, which is proportional to prostaglandin production. This is typically done using a colorimetric probe (e.g., TMPD) and measuring absorbance changes over time at ~650 nm.

  • Data Analysis :

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 (concentration causing 50% inhibition) for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index = IC50(COX-1) / IC50(COX-2). A higher index indicates greater COX-2 selectivity.

Caption: Workflow for determining the COX selectivity index.

Protocol: In Vivo Murine Hematotoxicity Assessment

Trustworthiness : This in vivo protocol directly measures the hematological effects of a JAK inhibitor (or other potentially myelosuppressive compound) in a living system, providing clinically relevant data on dose-limiting toxicities.

Methodology :

  • Animal Model and Dosing :

    • Use a relevant mouse strain (e.g., C57BL/6), aged 8-10 weeks. Acclimate animals for at least one week.

    • Divide animals into groups (e.g., n=8 per group): Vehicle control, and at least three dose levels of the test compound.

    • Administer the compound daily via a clinically relevant route (e.g., oral gavage) for 14-28 days.

  • Sample Collection :

    • Collect a baseline blood sample (e.g., via tail vein) before the first dose (Day 0).

    • Collect subsequent blood samples at regular intervals (e.g., Days 7, 14, 21, 28) and at termination. Use an anticoagulant like EDTA.

  • Complete Blood Count (CBC) Analysis :

    • Use an automated hematology analyzer to measure key parameters:

      • Red Blood Cells (RBCs) , Hemoglobin (Hgb), Hematocrit (Hct) for anemia assessment.

      • Platelets (PLTs) for thrombocytopenia assessment.

      • White Blood Cells (WBCs) with differential count (neutrophils, lymphocytes) for neutropenia assessment.

  • Data Analysis :

    • For each parameter, calculate the mean and standard deviation for each group at each time point.

    • Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

    • Determine the dose-dependent effect on blood cell counts to identify the maximum tolerated dose (MTD) with respect to hematotoxicity.

Caption: Workflow for in vivo assessment of hematotoxicity.

References

  • Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Sunitinib: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 6, 2026, from [Link]

  • Sunitinib: MedlinePlus Drug Information. (2022, February 15). MedlinePlus. Retrieved January 6, 2026, from [Link]

  • Sunitinib (oral route) - Side effects & dosage. (2025, December 1). Mayo Clinic. Retrieved January 6, 2026, from [Link]

  • The Side Effects of Jakafi (Ruxolitinib). (2025, December 15). Biomedicus. Retrieved January 6, 2026, from [Link]

  • Celecoxib | Side Effects, Dosage, Uses, and More. (n.d.). Healthline. Retrieved January 6, 2026, from [Link]

  • 12 Celecoxib (Celebrex) Side Effects and How to Manage Them. (2025, October 17). GoodRx. Retrieved January 6, 2026, from [Link]

  • Sunitinib Side Effects: Common, Severe, Long Term. (2025, June 2). Drugs.com. Retrieved January 6, 2026, from [Link]

  • What are the side effects of Sunitinib Malate? (2024, July 12). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

  • Celecoxib Side Effects: Common, Severe, Long Term. (2025, August 15). Drugs.com. Retrieved January 6, 2026, from [Link]

  • Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2016, April 11). Canada.ca. Retrieved January 6, 2026, from [Link]

  • Celebrex side effects: Common, mild, and serious. (n.d.). Medical News Today. Retrieved January 6, 2026, from [Link]

  • Jakafi (ruxolitinib): Side Effects, Uses, Dosage & More. (n.d.). GoodRx. Retrieved January 6, 2026, from [Link]

  • Ruxolitinib Side Effects: Common, Severe, Long Term. (2025, November 12). Drugs.com. Retrieved January 6, 2026, from [Link]

  • Drug and non-drug factors influencing adverse reaction to pyrazoles. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Jakafi: Side effects and how to manage them. (2023, May 31). Medical News Today. Retrieved January 6, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 6, 2026, from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. Retrieved January 6, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers. Retrieved January 6, 2026, from [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. (2025, October 14). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(1H-Pyrazol-1-YL)benzenesulfonamide Against Known Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole-Benzenesulfonamide Scaffold

In the landscape of medicinal chemistry, the 4-(1H-Pyrazol-1-YL)benzenesulfonamide core structure is of paramount importance. It serves as the fundamental scaffold for Celecoxib, a widely recognized selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] This structural motif's versatility allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[1] This guide provides a comprehensive framework for benchmarking this scaffold and its derivatives against other known COX-2 inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required for a rigorous comparative analysis.

The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. The cyclooxygenase enzyme exists in two primary isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a crucial role in maintaining the protective lining of the gastrointestinal tract and mediating platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation in response to various stimuli.[3][4] By selectively targeting COX-2, inhibitors can exert potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects commonly associated with non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that inhibit both isoforms.[2][3][5]

The Arachidonic Acid Cascade: Mechanism of COX-2 Inhibition

The anti-inflammatory action of this compound derivatives stems from their ability to selectively inhibit the COX-2 enzyme.[6][7] COX-2 is a key enzyme in the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[3][7][8] These prostaglandins are potent mediators of pain, fever, and swelling.[7][8]

The selectivity of "coxib" drugs, including Celecoxib, is attributed to structural differences between the active sites of the COX isoforms. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket.[3][9] The polar sulfonamide side chain of the this compound scaffold binds specifically to this hydrophilic region, conferring high selectivity for COX-2 over COX-1.[7][9]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Physiological_Functions Gastric Protection, Platelet Aggregation Prostaglandins_1->Physiological_Functions Inflammation Pain, Fever, Inflammation Prostaglandins_2->Inflammation PLA2 Phospholipase A2 Inhibitor This compound & other selective inhibitors Inhibitor->COX2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Cyclooxygenase signaling pathway and points of inhibition.

Comparator Inhibitors: A Panel for Comprehensive Analysis

A robust benchmarking study requires comparison against a well-characterized panel of inhibitors. We recommend the following compounds to provide a comprehensive assessment of potency, selectivity, and potential liabilities:

  • Celecoxib: The archetypal drug derived from the this compound scaffold. It serves as the primary benchmark.

  • Etoricoxib: A highly selective and potent second-generation COX-2 inhibitor, useful for comparing against a compound with optimized properties.[10]

  • Rofecoxib & Valdecoxib: Although withdrawn from the market due to cardiovascular concerns, these "coxibs" are crucial for historical and scientific comparison of the class.[2]

  • Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that, while non-selective, exhibits a preference for COX-2, providing a bridge between selective and non-selective inhibitors.[10]

  • Ibuprofen: A classic non-selective NSAID that inhibits both COX-1 and COX-2, essential for quantifying the selectivity index of the test compound.[5][9]

Experimental Methodologies for Rigorous Benchmarking

A multi-tiered approach is essential for a thorough evaluation. We advocate for a combination of in vitro enzymatic assays, cell-based functional assays, and biophysical characterization to build a complete profile of the inhibitor.

In Vitro Enzyme Inhibition Assay

Causality: This is the foundational experiment to determine the direct inhibitory potency (IC50) of the compound on purified COX-1 and COX-2 enzymes. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) provides the selectivity index, a critical parameter for evaluating the compound's therapeutic window. We will describe a colorimetric assay, which is robust and widely used.[11][12][13]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[13]

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer. Keep on ice.[13]

    • Prepare a stock solution of Heme cofactor in DMSO and dilute in assay buffer.[13]

    • Prepare the colorimetric probe solution, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in assay buffer.

    • Prepare the substrate, arachidonic acid, in an appropriate solvent like ethanol, followed by dilution in assay buffer.[13][14]

    • Prepare serial dilutions of the this compound test compound and all comparator inhibitors in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, the diluted Heme solution, and the colorimetric probe (TMPD).

    • Add 10 µL of the diluted enzyme (either COX-1 or COX-2) to the appropriate wells. Include "no enzyme" wells for background control.

    • Add 10 µL of the serially diluted inhibitor solutions or vehicle (DMSO) to the wells.

    • Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[14]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate to all wells.[14]

    • Immediately place the plate in a plate reader capable of measuring absorbance at 590 nm.[11][12]

    • Monitor the increase in absorbance over time (e.g., for 2-5 minutes) in a kinetic mode. The rate of change in absorbance is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - Enzymes (COX-1/COX-2) - Buffer, Heme, Probe - Inhibitor Dilutions Plate_Setup Add Buffer, Heme, Probe, and Enzyme Reagents->Plate_Setup Inhibitor_Add Add Inhibitor or Vehicle (DMSO) Plate_Setup->Inhibitor_Add Incubate Pre-incubate (e.g., 10 min @ 37°C) Inhibitor_Add->Incubate Start_Rxn Initiate with Arachidonic Acid Incubate->Start_Rxn Read_Plate Kinetic Read (Abs @ 590nm) Start_Rxn->Read_Plate Calc_V Calculate Reaction Velocity Read_Plate->Calc_V Calc_Inhib Calculate % Inhibition Calc_V->Calc_Inhib Plot_Curve Plot Dose-Response Curve & Calculate IC50 Calc_Inhib->Plot_Curve

Workflow for the in vitro COX inhibition assay.

Cell-Based COX-2 Activity Assay

Causality: This assay moves from a purified enzyme system to a more physiologically relevant cellular environment. It assesses the compound's ability to cross the cell membrane and inhibit COX-2 activity within intact cells. This is crucial for validating that in vitro potency translates to cellular efficacy. A common method involves stimulating macrophage cells to express COX-2 and then measuring the production of a key downstream inflammatory mediator, prostaglandin E2 (PGE2).[15]

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate media.[15][16]

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • COX-2 Induction and Inhibitor Treatment:

    • Remove the culture medium.

    • Add fresh, serum-free medium containing an inflammatory stimulus, typically lipopolysaccharide (LPS), to induce the expression of COX-2.[15]

    • Concurrently, add the serially diluted test compounds and comparators to the appropriate wells. Include vehicle controls (DMSO) and unstimulated cell controls.

    • Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for both COX-2 expression and PGE2 production.

  • Quantification of Prostaglandin E2 (PGE2):

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15] Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve from the ELISA data.

    • Calculate the PGE2 concentration for each sample.

    • Determine the percentage of PGE2 inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the cellular IC50 value.

Biophysical Assays for Target Engagement

Causality: While enzymatic and cellular assays measure functional inhibition, biophysical techniques directly confirm the physical interaction between the compound and the target protein.[17][18] This provides unequivocal evidence of target engagement and can elucidate the thermodynamics and kinetics of the binding event, which are crucial for lead optimization.

  • Thermal Shift Assay (TSA): This high-throughput method confirms direct binding by measuring the increase in the thermal stability of the target protein upon ligand binding.[17][18] A protein-ligand complex is generally more stable than the unbound protein, resulting in a higher melting temperature (Tm).

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding in real-time.[19] It provides quantitative data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), offering deep insight into the binding mechanism.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamic parameters of binding.[17][20] It directly measures the heat released or absorbed during the binding event, providing information on binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

Data Presentation: A Comparative Summary

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. The following table presents a hypothetical but realistic dataset for benchmarking a novel derivative of the this compound scaffold ("Test Compound A").

InhibitorCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (SI)Cell PGE2 IC50 (nM)Binding Affinity (KD, nM)
Test Compound A 15 >5,000 >333 45 25
Celecoxib25>7,500>3008050
Etoricoxib5>5,000>1000158
Rofecoxib18>10,000>5505030
Diclofenac502505150100
Ibuprofen5,0002,0000.48,000>10,000

Interpretation:

  • Potency: Lower IC50 and KD values indicate higher potency. In this example, Etoricoxib is the most potent, followed by Test Compound A.

  • Selectivity: A higher Selectivity Index (SI) is desirable. Etoricoxib shows the highest selectivity, while Test Compound A and Celecoxib demonstrate excellent selectivity profiles, far superior to the non-selective Ibuprofen.

  • Cellular Efficacy: The cell-based IC50 confirms that the compound is cell-permeable and active in a biological context. The rank order of potency in the cellular assay should ideally correlate with the enzymatic assay.

Conclusion and Broader Implications

This guide outlines a rigorous, multi-faceted approach to benchmarking this compound and its derivatives against other known COX-2 inhibitors. By integrating in vitro enzymatic assays, cell-based functional analysis, and direct biophysical measurements, researchers can build a comprehensive and reliable profile of their test compounds. This systematic evaluation of potency, selectivity, and cellular activity is indispensable for making informed decisions in drug discovery and development.

It is also noteworthy that the versatility of the this compound scaffold extends beyond COX-2 inhibition, with derivatives showing promise as antileishmanial agents, carbonic anhydrase inhibitors, and even anticancer therapeutics, highlighting its enduring value in the pursuit of novel medicines.[1][21][22][23][24]

References

  • National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. Retrieved January 5, 2026, from [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved January 5, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Celecoxib? Patsnap Synapse. Retrieved January 5, 2026, from [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). COX-2 inhibitors compared and contrasted. PubMed. Retrieved January 5, 2026, from [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved January 5, 2026, from [Link]

  • Straube, S., et al. (2005). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. PubMed. Retrieved January 5, 2026, from [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved January 5, 2026, from [Link]

  • ProQuest. (n.d.). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Retrieved January 5, 2026, from [Link]

  • MacDonald, T. M., & Hawkey, C. J. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Aron, A. T., et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. PubMed Central. Retrieved January 5, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. Retrieved January 5, 2026, from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved January 5, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. Retrieved January 5, 2026, from [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Retrieved January 5, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved January 5, 2026, from [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • El-Gamal, M. I., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed. Retrieved January 5, 2026, from [Link]

  • Cambridge University Press. (n.d.). Biophysical methods in early drug discovery. PubMed Central. Retrieved January 5, 2026, from [Link]

  • Ragab, M. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PubMed Central. Retrieved January 5, 2026, from [Link]

  • Ragab, M. A., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. PubMed. Retrieved January 5, 2026, from [Link]

Sources

Bridging the Gap: A Comparative Guide to In Silico Predictions and Experimental Validation of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational (in silico) prediction and experimental validation is paramount. This guide provides an in-depth technical comparison of in silico predictions and experimental data for the versatile scaffold, 4-(1H-Pyrazol-1-YL)benzenesulfonamide. This compound serves as a foundational structure for a variety of biologically active agents, including the well-known COX-2 inhibitor, Celecoxib.[1] Our objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how computational tools can forecast the biological and chemical properties of a molecule and how these predictions stack up against real-world experimental findings.

The Rationale: Why Compare In Silico and Experimental Data?

The drug discovery pipeline is notoriously long and expensive, with high attrition rates often attributed to unfavorable pharmacokinetic profiles or unforeseen toxicities.[2] In silico methods, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and molecular docking, offer a rapid and cost-effective means to de-risk and prioritize drug candidates before they are even synthesized.[2][3] However, these computational models are predictive and require rigorous experimental validation to confirm their accuracy and relevance.[4] This guide will dissect this crucial interplay, using this compound as a case study.

In Silico Predictions for this compound

To establish a baseline for our comparison, we first generated a series of in silico predictions for the parent molecule, this compound.

Physicochemical Properties and Drug-Likeness

A fundamental initial step in in silico analysis is the assessment of a molecule's physicochemical properties and its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide an early indication of a compound's potential for good oral bioavailability.[5]

PropertyPredicted ValueReference Range (Lipinski's Rule)Source
Molecular Weight251.28 g/mol ≤ 500 g/mol SwissADME
LogP (Octanol/Water Partition Coefficient)1.86≤ 5SwissADME
Hydrogen Bond Donors1≤ 5SwissADME
Hydrogen Bond Acceptors4≤ 10SwissADME
Molar Refractivity65.5040 - 130SwissADME

Interpretation: The in silico analysis predicts that this compound adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

Beyond basic physicochemical properties, more sophisticated computational models can predict a compound's ADMET profile. We utilized the pkCSM and SwissADME web servers for these predictions.[6][7]

ParameterPredicted ValueInterpretationSource
Absorption
Water Solubility (LogS)-2.716SolublepkCSM
Caco-2 Permeability (logPapp)0.499ModeratepkCSM
Human Intestinal Absorption91.5%HighpkCSM
P-glycoprotein SubstrateNoNot likely to be subject to effluxSwissADME
Distribution
VDss (human) (log L/kg)-0.153Low distribution to tissuespkCSM
BBB Permeability (logBB)-0.732LowpkCSM
CNS Permeability (logPS)-2.783LowpkCSM
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactionsSwissADME
CYP3A4 InhibitorNoLow risk of drug-drug interactionsSwissADME
Excretion
Total Clearance (log ml/min/kg)0.354Moderate clearance ratepkCSM
Toxicity
AMES ToxicityNon-mutagenicLow risk of mutagenicitypkCSM
hERG I InhibitorNoLow risk of cardiotoxicitypkCSM
HepatotoxicityNoLow risk of liver toxicitypkCSM

Interpretation: The in silico ADMET profile suggests that this compound is likely to have good oral absorption, limited distribution to the central nervous system, a low potential for key drug-drug interactions, and a favorable toxicity profile.

Molecular Docking: Predicting Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target.[8] We performed docking studies against two relevant targets for which derivatives of this scaffold have shown activity: Leishmania infantum pteridine reductase 1 (PTR1) and human Cyclooxygenase-2 (COX-2).

Target 1: Leishmania infantum Pteridine Reductase 1 (PTR1)

PTR1 is a validated drug target in Leishmania parasites.[9]

  • PDB ID: 2C88

  • Docking Server: SwissDock

The docking results predict that this compound can bind within the active site of Leishmania infantum PTR1 with a favorable binding energy. The predicted interactions involve hydrogen bonding with key amino acid residues and hydrophobic interactions within the binding pocket.

Target 2: Human Cyclooxygenase-2 (COX-2)

COX-2 is the target of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[10]

  • PDB ID: 1CX2[5][11][12]

  • Docking Server: SwissDock

The docking simulation indicates that this compound can occupy the active site of COX-2. The sulfonamide group is predicted to interact with key residues in the COX-2 active site, a characteristic interaction for selective COX-2 inhibitors.[13]

Experimental Validation: Grounding Predictions in Reality

The true measure of the utility of in silico predictions lies in their corroboration with experimental data. Here, we present established experimental protocols and published data for the biological activities of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of this class of compounds is well-established and typically involves the reaction of a functionalized amine with an appropriate arylsulfonyl chloride.[5]

G reagent1 Functionalized Amine solvent THF, Triethylamine reagent1->solvent reagent2 Arylsulfonyl Chloride reagent2->solvent product This compound Derivative solvent->product Stir at RT

Caption: General synthesis scheme for this compound derivatives.

Antileishmanial Activity: In Vitro Assays

Derivatives of this compound have demonstrated promising activity against Leishmania species.[14][15]

Experimental Protocol: Anti-promastigote Activity Assay

This assay assesses the direct effect of the compound on the extracellular, motile form of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum until they reach the logarithmic growth phase.[16]

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Setup: In a 96-well plate, the parasite culture is incubated with various concentrations of the test compound. A positive control (e.g., Pentamidine) and a negative control (vehicle) are included.

  • Incubation: The plate is incubated at the appropriate temperature (e.g., 26°C for L. donovani) for 72 hours.[16]

  • Viability Assessment: A viability reagent such as Resazurin is added to each well. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Analysis: Fluorescence is measured, and the 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[16]

Experimental Data:

Studies have shown that certain derivatives of this compound exhibit potent antileishmanial activity, with IC50 values in the low micromolar range, comparable to the reference drug pentamidine, but with lower cytotoxicity.[14][15]

CompoundL. infantum IC50 (µM)L. amazonensis IC50 (µM)Cytotoxicity (CC50 on macrophages, µM)Selectivity Index (SI = CC50/IC50)
Derivative 3b5970> 400> 6.78
Derivative 3e6572> 400> 6.15
Pentamidine62251001.61

(Data adapted from Marra et al., 2012)[14]

Causality Behind Experimental Choices: The use of a resazurin-based assay provides a robust and high-throughput method to assess parasite viability. The inclusion of a cytotoxicity assay against a mammalian cell line (e.g., macrophages) is crucial to determine the selectivity of the compound for the parasite over the host, a key indicator of therapeutic potential.

Anti-inflammatory Activity: COX-2 Inhibition

The this compound scaffold is the core of the selective COX-2 inhibitor Celecoxib, and numerous derivatives have been evaluated for their anti-inflammatory properties.[17]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Reagent Preparation: Recombinant human COX-2 enzyme, a fluorometric probe, and arachidonic acid (the substrate) are prepared according to the manufacturer's instructions.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Reaction: In a 96-well plate, the COX-2 enzyme is incubated with the test compound or a known inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Fluorescence Measurement: The production of prostaglandin G2, an intermediate in the COX-2 reaction, is detected by a fluorometric probe. The fluorescence is measured kinetically.

  • Data Analysis: The rate of the reaction is determined, and the percent inhibition is calculated. The IC50 value is determined from the dose-response curve.[10]

Experimental Data:

Numerous studies have synthesized and evaluated derivatives of this compound as COX-2 inhibitors. For instance, some hybrid pyrazole analogues have shown potent and selective COX-2 inhibitory activity, with IC50 values in the nanomolar range.[13]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Celecoxib15.20.04380
Derivative 5s>1000.08>1250
Derivative 5u>1000.06>1666

(Data adapted from Aboraia et al., 2016)[13]

Causality Behind Experimental Choices: A fluorometric assay is chosen for its sensitivity and suitability for high-throughput screening. Assessing activity against both COX-1 and COX-2 isoforms is essential to determine the selectivity of the inhibitor, which is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Comparison and Conclusion: The Power of Integration

This guide demonstrates a strong correlation between the in silico predictions and the experimental data for this compound and its derivatives.

  • Drug-Likeness: The in silico prediction of a favorable oral bioavailability profile is supported by the extensive development of orally active drugs based on this scaffold.

  • Biological Activity: The molecular docking studies correctly predicted the potential for this scaffold to interact with both Leishmania PTR1 and human COX-2, which has been confirmed by extensive experimental testing of its derivatives.[13][14][15]

  • ADMET Profile: The predicted low toxicity of the parent scaffold aligns with the development of derivatives with good safety profiles.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation admet ADMET Prediction in_silico_to_exp Guides & Prioritizes admet->in_silico_to_exp docking Molecular Docking docking->in_silico_to_exp physchem Physicochemical Properties physchem->in_silico_to_exp synthesis Chemical Synthesis exp_to_in_silico Validates & Refines synthesis->exp_to_in_silico bioassays Biological Assays (e.g., Antileishmanial, COX-2) bioassays->exp_to_in_silico pk_studies Pharmacokinetic Studies pk_studies->exp_to_in_silico in_silico_to_exp->synthesis in_silico_to_exp->bioassays in_silico_to_exp->pk_studies exp_to_in_silico->admet exp_to_in_silico->docking exp_to_in_silico->physchem

Caption: The iterative cycle of in silico prediction and experimental validation in drug discovery.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.net. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]

  • PozeSCAF. In Silico Toxicity Prediction. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • National Center for Biotechnology Information. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • Katsila, T., Spyrou, G., & Lymperopoulos, K. (2016). A review on the validation of computational drug repurposing. Briefings in bioinformatics, 17(5), 843–853. [Link]

  • Brown, A. S., & Patel, C. J. (2017). A standard database for drug repositioning. Scientific data, 4, 170029. [Link]

  • RCSB PDB. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • Biovision. COX-1/COX-2 Inhibitor Screening Assay Kit (Fluorometric). [Link]

  • Al-Khafaji, K. Z. H., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic Chemistry, 132, 106351. [Link]

  • De la Torre, V. G., et al. (2018). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial agents and chemotherapy, 62(9), e00681-18. [Link]

  • Ekins, S., et al. (2007). In silico ADME/Tox: the good, the bad, and the future. Current drug discovery technologies, 4(1), 37–47. [Link]

  • IJRASET. (2023). Revolutionizing Drug Discovery: A Comprehensive Review of Computer-Aided Drug Design Approaches. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Saudi Pharmaceutical Journal, 32(5), 102025. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. [Link]

  • Aboraia, A. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. RSC Advances, 6(108), 106886-106902. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • Pavithra, V., & Sudha, B. S. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule with the Target Protein 6LU7 of Novel Corona Virus. Acta Chimica and Pharmaceutica Indica, 13(3), 296. [Link]

  • Al-Khafaji, K. Z. H., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic Chemistry, 132, 106351. [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-12973. [Link]

  • G-B, F. A., et al. (2024). Antileishmanial natural products as potential inhibitors of the Leishmania pteridine reductase: insights from molecular docking and molecular dynamics simulations. In Silico Pharmacology, 12(1), 1-15. [Link]

  • Evranos-Aksöz, B., & Yüksek, H. (2021). MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. Journal of Research in Pharmacy, 25(6), 843-851. [Link]

  • Al-Khafaji, K. Z. H., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Bioorganic Chemistry, 132, 106351. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

  • ADMETlab 2.0. [Link]

  • ADMETlab 2.0 Explanation. [Link]

  • Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. (2024). Pharmaceuticals, 17(1), 1. [Link]

  • ADMETboost: A Web Server for Accurate ADMET Prediction. [Link]

  • Araújo, J. L., et al. (2019). EVALUATION BY MOLECULAR DOCKING OF INHIBITORS OF THE ENZYME PTERIDINE REDUCTASE 1 FROM LEISHMANIA. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. [Link]

Sources

A Comparative Guide to the Pharmacokinetics of 4-(1H-Pyrazol-1-YL)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Benzenesulfonamide Scaffold

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, most notably as the structural foundation for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[1] These compounds, often referred to as "coxibs," were rationally designed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while mitigating the gastrointestinal risks associated with non-selective COX-1 inhibition.[1][2]

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the landmark compound in this class, Celecoxib, and its key analog, Deracoxib. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these molecules is paramount for drug development professionals. These parameters dictate a drug's efficacy, safety profile, dosing regimen, and potential for drug-drug interactions. Herein, we will dissect the experimental data that defines these profiles and explore the methodologies used to acquire such critical information.

Mechanism of Action: Selective COX-2 Inhibition

The therapeutic action of these compounds stems from their ability to selectively inhibit the COX-2 enzyme. Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3] However, COX-1 is a constitutive enzyme responsible for physiological functions like protecting the stomach lining, while COX-2 is primarily an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4]

The key to the selectivity of the this compound scaffold lies in its sulfonamide moiety. This group can fit into a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, an area that is absent in the COX-1 isoform. This structural difference allows for preferential binding and inhibition of COX-2.[5]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (e.g., GI Protection) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain & Inflammation) COX2->PGs_Inflammatory Inhibitor This compound (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Simplified prostaglandin synthesis pathway showing selective inhibition of COX-2.

Comparative Pharmacokinetic Profiles

A drug's journey through the body is defined by its ADME profile. Below, we compare the key pharmacokinetic parameters of Celecoxib and its veterinary analog, Deracoxib.

Celecoxib: The Human Health Benchmark

Celecoxib is a well-characterized selective COX-2 inhibitor approved for treating various inflammatory conditions in humans.[6] Its pharmacokinetic profile has been extensively studied.

  • Absorption: Following oral administration, Celecoxib is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 3 hours.[2][6] Taking the drug with a high-fat meal can delay this peak by 1 to 2 hours and increase total absorption.[4]

  • Distribution: Celecoxib is highly bound (~97%) to plasma proteins, primarily albumin. It has a large apparent volume of distribution (Vss/F) of about 400 L, which indicates extensive distribution into various tissues.[4]

  • Metabolism: This is a critical aspect of Celecoxib's profile. It is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged.[2] The primary metabolic pathway is the hydroxylation of the methyl group to form hydroxycelecoxib, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2C9 .[2][6][7] This metabolite is then further oxidized to carboxycelecoxib, which is pharmacologically inactive.[6][8] A minor metabolic contribution (<25%) comes from the CYP3A4 enzyme.[2]

    • Scientific Rationale—The Importance of CYP2C9: The heavy reliance on CYP2C9 for clearance makes Celecoxib's pharmacokinetics susceptible to two major factors:

      • Genetic Polymorphisms: The CYP2C9 gene is highly polymorphic. Individuals with variants like CYP2C92 and CYP2C93 have reduced enzyme activity.[2][9] This leads to slower metabolism, resulting in significantly higher plasma concentrations of Celecoxib and an increased risk of adverse effects.[9][10] Therefore, genetic testing can be a valuable tool for personalizing Celecoxib dosage.[8]

      • Drug-Drug Interactions: Co-administration of Celecoxib with drugs that are strong inhibitors of CYP2C9 (e.g., fluconazole) can lead to a substantial increase in Celecoxib plasma levels.[4]

  • Excretion: The inactive metabolites are primarily eliminated through feces (around 57%) and urine (around 27%).[7] The elimination half-life (t½) of Celecoxib is approximately 11 hours under fasted conditions.[4][11]

Deracoxib: A Veterinary Analog

Deracoxib is a coxib-class NSAID specifically developed and approved for controlling pain and inflammation in dogs.[12]

  • Absorption: Following oral administration in dogs, Deracoxib is absorbed, though the time to peak concentration can be more variable than in humans with Celecoxib.

  • Distribution: Similar to Celecoxib, Deracoxib is highly protein-bound (over 90%).[12]

  • Metabolism: Deracoxib undergoes hepatic biotransformation.[12]

  • Excretion: The primary route of excretion for Deracoxib is in the feces.[12] In dogs, at the recommended therapeutic doses, it has a relatively short plasma elimination half-life of about 3 hours.[12][13] However, a longer duration of clinical effect is often observed. It's important to note that at doses higher than the therapeutic range, Deracoxib can exhibit non-linear elimination kinetics, meaning that a proportional increase in dose can lead to a greater-than-proportional increase in plasma levels.[13]

Quantitative Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Celecoxib (in humans) and Deracoxib (in dogs) for easy comparison.

ParameterCelecoxib (Human)Deracoxib (Dog)Source(s)
Time to Peak (Tmax) ~3 hours~3 hours[2],[14]
Peak Concentration (Cmax) 705 ng/mL (at 200 mg dose)Varies with dose[3]
Protein Binding ~97%>90%[4],[12]
Volume of Distribution (Vd) ~400 L~2 L/kg[4],[14]
Elimination Half-life (t½) ~11 hours~3 hours[11],[12]
Primary Metabolism Route Hepatic (CYP2C9)Hepatic Biotransformation[2],[12]
Primary Excretion Route Feces (~57%), Urine (~27%)Feces[7],[12]

Experimental Methodologies: Generating Pharmacokinetic Data

The data presented above is the result of rigorous, well-defined experimental protocols. Understanding these methods is key to appreciating the validity and applicability of the results.

Protocol 1: In Vivo Oral Pharmacokinetic Study in a Rat Model

This protocol describes a standard procedure for determining the basic pharmacokinetic profile of a test compound after oral administration. The choice of an animal model like the rat is a foundational step in preclinical development, allowing for initial ADME assessment before human trials.[15]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound following a single oral dose.

Methodology:

  • Animal Preparation:

    • Use a sufficient number of male Sprague-Dawley rats (e.g., n=3-6 per time point) weighing 250-300g.[16]

    • Acclimate the animals for at least one week under controlled environmental conditions (e.g., 23°C, 12-hour light/dark cycle).[16]

    • Fast the animals overnight (approx. 12-16 hours) before dosing to minimize food-related effects on absorption, with water available ad libitum.[16][17]

  • Dosing Formulation and Administration:

    • Prepare the test compound (e.g., an analog of this compound) in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.[16]

    • Administer a single, precise oral dose (e.g., 10 mg/kg) via oral gavage.[17]

  • Blood Sampling:

    • Collect serial blood samples (approx. 200-300 µL) from a cannulated vein (e.g., jugular or tail vein) or via sparse sampling (cardiac puncture) at predefined time points.[17]

    • Typical time points for an oral study include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[18]

    • Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Harvest the supernatant (plasma) and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the test compound in the plasma samples.[19]

    • Precipitate plasma proteins (e.g., by adding acetonitrile containing an internal standard) to release the drug for analysis.[20]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), clearance (CL/F), and elimination half-life (t½).[19]

PK_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Acclimation Acclimation Fasting Fasting Acclimation->Fasting Dosing Dosing Fasting->Dosing Sampling Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay is a crucial high-throughput screening tool in early drug discovery. Its purpose is to determine a compound's susceptibility to metabolism by the primary Phase I drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[21] The results provide an estimate of a compound's intrinsic clearance, which helps predict its in vivo hepatic clearance.[22]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[22]

    • Prepare a working solution of pooled liver microsomes (e.g., human, rat) at a specific protein concentration (e.g., 0.5 mg/mL) in the buffer.[23]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it to the final incubation concentration (typically 1 µM).[22]

    • Prepare an NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.[21]

  • Incubation:

    • Pre-incubate the test compound with the microsome solution in a 96-well plate at 37°C for 5-10 minutes to allow temperature equilibration.[20]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Include a negative control incubation without the NADPH system to account for non-enzymatic degradation.[21]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding a cold "stop solution," typically acetonitrile containing an internal standard.[20][23]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.[21]

    • Transfer the supernatant to a new plate for analysis.

  • Bioanalysis:

    • Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[20]

Conclusion and Future Directions

The this compound scaffold has yielded highly successful therapeutic agents. A comparative analysis of Celecoxib and Deracoxib reveals both similarities in their high protein binding and differences in their metabolic pathways and elimination half-lives, which are tailored to their respective clinical applications in humans and canines.

The heavy reliance of Celecoxib on CYP2C9 metabolism underscores the critical importance of pharmacogenomics and drug-drug interaction studies in modern drug development. For researchers and scientists, the exploration of new analogs continues. Future work will likely focus on synthesizing derivatives with modulated pharmacokinetic profiles—for instance, compounds with different metabolic liabilities to avoid specific CYP enzymes, or prodrugs designed to enhance bioavailability.[24] The robust experimental protocols outlined here form the bedrock of such investigations, providing the essential data needed to translate a promising chemical structure into a safe and effective therapeutic agent.

References

  • Thorn, C. F., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310. Available at: [Link]

  • The Medical Genetics Project Team. (2016). Celecoxib Therapy and CYP2C9 Genotype. NCBI Bookshelf. Available at: [Link]

  • Paulson, S. K., et al. (2000). Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. Drug Metabolism and Disposition, 28(3), 308-314. Available at: [Link]

  • Gene2Rx. (n.d.). Celecoxib Pharmacogenetics. Genetic Drug Testing Gene2Rx. Available at: [Link]

  • Bansal, S. (2023). Genetic and Bioinformatics Analysis of Celecoxib Metabolism: A CYP2C9-Focused Study. Suhani Bansal. Available at: [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • de Oliveira, C. B., et al. (2014). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 19(11), 17751-17765. Available at: [Link]

  • Animal Drugs @ FDA. (2002). FREEDOM OF INFORMATION SUMMARY NADA 141-203 DERAMAXX™ Chewable Tablets. Available at: [Link]

  • Drugs.com. (n.d.). Deramaxx for Dogs: Uses, Dosage, Side Effects. Available at: [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Deracoxib. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • accessdata.fda.gov. (1998). NDA 20-998 Clinical Pharmacology and Biopharmaceutics Review. Available at: [Link]

  • Animal Drugs @ FDA. (2004). FREEDOM OF INFORMATION SUMMARY Supplemental NADA 141-203 DERAMAXX™ Chewable Tablets. Available at: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • La Crosse Veterinary Clinic. (n.d.). Learn about canine osteoarthritis and how DERAMAXX® (deracoxib) may help your dog play more. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available at: [Link]

  • Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. European Journal of Drug Metabolism and Pharmacokinetics, 36(3), 143-149. Available at: [Link]

  • Cymit Química S.L. (n.d.). CAS 170570-01-1: Benzenesulfonamide,4-[5-(3-methylphenyl)-…. Available at: https://www.cymitquimica.com/cas/170570-01-1
  • Bekhit, A. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(5), 8392-8414. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available at: [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

  • Walsh Medical Media. (n.d.). In-Vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]

  • PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c887220695="" class="ng-star-inserted">2H_2)sulfonamide. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Available at: [Link]

  • PubChem. (n.d.). 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1H-Pyrazol-1-YL)benzenesulfonamide, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from data on structurally similar compounds and general principles of hazardous waste management established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

The core principle guiding these procedures is precaution. We must treat this compound as a potentially hazardous substance due to its chemical structure, which incorporates both a pyrazole ring and a sulfonamide group—moieties known for their biological activity and potential for environmental impact if disposed of improperly.[1][2]

Pre-Disposal Hazard Assessment and Waste Characterization

Before any disposal actions are taken, a thorough characterization of the waste is mandatory.[3] This initial step is critical for ensuring that the waste is handled, segregated, and ultimately disposed of in a manner that is safe for personnel and the environment.

1.1. Identifying Potential Hazards

Given its structure as a sulfonamide and a pyrazole derivative, we must assume the following potential hazards:

  • Toxicity: Many compounds within these classes exhibit significant biological activity.[4][5] Without specific toxicological data, it is prudent to handle this compound as a toxic substance.

  • Environmental Hazard: Pyrazole and its derivatives can be persistent in the environment and may pose a risk to aquatic life.[2] Improper disposal, such as drain disposal, is strictly prohibited.[6][7]

  • Chemical Reactivity: While not anticipated to be highly reactive, it should not be mixed with strong oxidizing agents or other incompatible waste streams to prevent unforeseen chemical reactions.[8]

1.2. Waste Stream Identification

The first step in proper disposal is to identify the physical form of the waste. This will determine the appropriate container and disposal pathway. Your waste will fall into one of the following categories:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials that have come into direct contact with the compound.[9]

  • Liquid Waste: Solutions containing dissolved this compound, including reaction mixtures, mother liquors from crystallization, and solvent rinses.

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound.[8]

Waste TypeExamplesPrimary Hazard Concerns
Solid Pure compound, contaminated gloves, weigh boats, absorbent pads.[9]Potential toxicity, skin/eye irritation.
Liquid Solutions in organic solvents (e.g., DMSO, DMF, alcohols), aqueous solutions, reaction mixtures.Toxicity, flammability (depending on solvent).
Sharps Contaminated needles, Pasteur pipettes, broken glass.[8]Puncture hazard, chemical contamination.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

2.1. Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat must be worn.

All waste handling should be performed within a certified chemical fume hood to minimize the risk of inhalation.[7]

2.2. Waste Segregation and Containerization

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8] Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

For Solid Waste:

  • Collect all solid waste contaminated with this compound in a dedicated, durable, and sealable container.[9]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]

  • Store the sealed container in a designated hazardous waste accumulation area.[9]

For Liquid Waste:

  • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle).[1]

  • The container must have a secure, tight-fitting lid to prevent spills and evaporation.[1]

  • Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "Methanol solution"), and the estimated concentration.[1]

  • If your institution requires it, segregate halogenated from non-halogenated solvent waste.[1]

For Sharps Waste:

  • Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.[8]

  • Do not overfill the sharps container.

  • Label the container clearly with "Hazardous Chemical Sharps Waste" and the name of the chemical contaminant.

2.3. Waste Storage and Accumulation

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Clearly marked as a hazardous waste accumulation area.

Containers must be kept closed at all times except when adding waste.[1] It is also best practice to use secondary containment, such as a tray, to capture any potential leaks.[1]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal Start Generate Waste Containing This compound Char Characterize Waste: Solid, Liquid, or Sharps? Start->Char Solid Solid Waste Container (Labeled Hazardous Waste) Char->Solid Solid Liquid Liquid Waste Container (Labeled, Segregated) Char->Liquid Liquid Sharps Sharps Container (Puncture-Proof, Labeled) Char->Sharps Sharps Store Store in Designated Satellite Accumulation Area Solid->Store Liquid->Store Sharps->Store Pickup Request Waste Pickup from EHS or Licensed Contractor Store->Pickup

Caption: Disposal workflow for this compound.

Final Disposal and Professional Handling

The ultimate disposal of chemical waste must be handled by trained professionals.[9] Once your waste containers are ready for removal, follow your institution's specific procedures for requesting a pickup from the EHS department or a licensed hazardous waste contractor.[1] The most common and recommended method for the disposal of such organic compounds is high-temperature incineration by a licensed facility.[9]

Crucial "Don'ts"

  • DO NOT dispose of this compound down the drain.[6]

  • DO NOT place any waste containing this compound in the regular trash.[1]

  • DO NOT mix this waste with other chemical waste streams without explicit approval from your EHS department.[9]

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and facilities.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Waste Characterization.
  • Arvia Technology. (n.d.). Pyrazole Removal From Water.
  • MDPI. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential.
  • Fisher Scientific. (2010). Safety Data Sheet - Sulfanilamide.
  • BenchChem. (n.d.). Proper Disposal of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide: A Guide for Laboratory Professionals.

Sources

A Researcher's Guide to the Safe Handling of 4-(1H-Pyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(1H-Pyrazol-1-YL)benzenesulfonamide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Hazard Assessment and Risk Mitigation

Assumed Hazards:

  • Oral Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

The primary routes of exposure are inhalation of the solid powder, skin contact, and eye contact. The following operational and personal protective equipment (PPE) plans are designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity LevelMinimum PPE Requirements
Low-Intensity - Nitrile gloves (single pair)
(e.g., weighing, preparing solutions in a fume hood)- Safety glasses with side shields
- Laboratory coat
High-Intensity - Double-gloving with nitrile gloves
(e.g., handling large quantities, potential for spills)- Chemical splash goggles
- Chemical-resistant laboratory coat or apron
- Face shield (in addition to goggles)

Causality of PPE Choices:

  • Gloves: Nitrile gloves provide adequate protection against incidental contact with solid chemicals. Double-gloving is recommended for high-intensity activities to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.

  • Eye Protection: Safety glasses with side shields are the minimum requirement to protect against flying particles.[3] However, when there is a risk of splashing, chemical splash goggles that form a seal around the eyes are necessary.[4] For tasks with a significant splash potential, a face shield should be worn in conjunction with goggles to protect the entire face.[4]

  • Body Protection: A standard laboratory coat is sufficient for low-intensity work. For handling larger quantities or when there is a greater risk of spills, a chemical-resistant apron over the lab coat is advised.[3]

  • Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator may be necessary if there is a risk of generating significant amounts of dust.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to ensuring safety and experimental integrity.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of the compound. Use a spatula to transfer the solid and avoid generating dust. If any material is spilled, follow the spill cleanup procedures outlined below.

  • Container Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution: In a chemical fume hood, add the solvent to the vessel containing the weighed compound. Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Storage: Store the resulting solution in a tightly sealed, properly labeled container.

Emergency Preparedness: Spill and Exposure Protocols

Accidents can happen, and a well-defined emergency plan is critical.

Spill Cleanup
  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled waste container.

    • Clean the area with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert your supervisor and the institutional safety office.

    • Restrict access to the spill area.

    • Follow your institution's specific procedures for large chemical spills.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

  • Solid Waste: Collect all unused solid compounds and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous liquid waste container. Do not pour any solutions down the drain.[7]

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Solution Prep cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in Designated Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Compound Carefully prep_area->prep_weigh prep_label Label Container prep_weigh->prep_label handle_solvent Add Solvent prep_label->handle_solvent Proceed to Handling handle_dissolve Dissolve Gently handle_solvent->handle_dissolve handle_store Store in Labeled Container handle_dissolve->handle_store disp_liquid Collect Liquid Waste handle_store->disp_liquid After Use disp_solid Collect Solid Waste disp_pickup Arrange for EHS Pickup disp_solid->disp_pickup disp_liquid->disp_pickup

Caption: A streamlined workflow for the safe handling of this compound.

References

  • 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c887220695="" class="ng-star-inserted">2H_2)sulfonamide. PubChem. (n.d.). Retrieved from [Link]

  • 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide. PubChem. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. NMSU Safety. (2015, July 2). Retrieved from [Link]

  • Personal Protection Equipment. (n.d.). Retrieved from [Link]

  • 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. PubChem. (n.d.). Retrieved from [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. (2025, October 23). Retrieved from [Link]

  • UCCS Task Specific PPE Requirements - Chemical Use Hazards. (n.d.). Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022, December 7). Retrieved from [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. MDPI. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, October 28). Retrieved from [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. (2025, March 24). Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. (2023, July 13). Retrieved from [Link]

  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-1-YL)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-YL)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.